Product packaging for (S)-2-Aminohex-5-yn-1-ol(Cat. No.:)

(S)-2-Aminohex-5-yn-1-ol

Cat. No.: B15051676
M. Wt: 113.16 g/mol
InChI Key: AAQLNWLDUWCQOD-LURJTMIESA-N
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Description

(S)-2-Aminohex-5-yn-1-ol is a useful research compound. Its molecular formula is C6H11NO and its molecular weight is 113.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO B15051676 (S)-2-Aminohex-5-yn-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

(2S)-2-aminohex-5-yn-1-ol

InChI

InChI=1S/C6H11NO/c1-2-3-4-6(7)5-8/h1,6,8H,3-5,7H2/t6-/m0/s1

InChI Key

AAQLNWLDUWCQOD-LURJTMIESA-N

Isomeric SMILES

C#CCC[C@@H](CO)N

Canonical SMILES

C#CCCC(CO)N

Origin of Product

United States

Foundational & Exploratory

Enantioselective Synthesis of (S)-2-Aminohex-5-yn-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust and highly stereoselective synthetic route to (S)-2-Aminohex-5-yn-1-ol, a valuable chiral building block in medicinal chemistry and drug development. The described methodology leverages the well-established and reliable Ellman's auxiliary chemistry to ensure high enantiopurity of the final product. This document details the experimental protocols for each synthetic step, presents expected quantitative data in a clear tabular format, and includes visualizations of the synthetic pathway and experimental workflows.

Synthetic Strategy Overview

The enantioselective synthesis of this compound is accomplished through a four-step reaction sequence commencing with the commercially available starting material, 5-hexyn-1-ol. The overall synthetic transformation is depicted below:

Synthetic_Pathway Start 5-Hexyn-1-ol Aldehyde 5-Hexynal Start->Aldehyde Swern Oxidation Imine N-tert-Butanesulfinyl Imine Aldehyde->Imine Condensation with (R)-tert-butanesulfinamide Protected_Amine N-tert-Butanesulfinyl-(S)-2-aminohex-5-yn-1-ol Imine->Protected_Amine 1. Addition of Lithium Trimethylsilylacetylide 2. Desilylation Final_Product This compound Protected_Amine->Final_Product Deprotection (HCl/MeOH)

Caption: Overall synthetic route to this compound.

The key to achieving the desired (S)-stereochemistry lies in the use of the (R)-tert-butanesulfinamide auxiliary, which directs the nucleophilic addition of the acetylide to the C=N bond of the intermediate imine with high diastereoselectivity.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with expected yields and purity data based on analogous transformations reported in the scientific literature.

Step 1: Swern Oxidation of 5-Hexyn-1-ol to 5-Hexynal

This initial step involves the mild oxidation of the primary alcohol, 5-hexyn-1-ol, to the corresponding aldehyde, 5-hexynal, using Swern oxidation conditions.

Swern_Oxidation_Workflow cluster_Preparation Reagent Preparation and Reaction Setup cluster_Workup Workup and Purification Oxalyl_Chloride Prepare solution of oxalyl chloride in DCM at -78 °C DMSO Add DMSO solution dropwise Oxalyl_Chloride->DMSO Stir_1 Stir for 15 min DMSO->Stir_1 Alcohol Add 5-hexyn-1-ol solution dropwise Stir_1->Alcohol Stir_2 Stir for 1 h Alcohol->Stir_2 TEA Add triethylamine dropwise Stir_2->TEA Warm Allow to warm to room temperature TEA->Warm Quench Quench with water Warm->Quench Extract Extract with DCM Quench->Extract Wash Wash with brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify Product 5-Hexynal Purify->Product

Caption: Experimental workflow for the Swern oxidation.

Protocol: To a solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, a solution of dimethyl sulfoxide (DMSO) (2.2 eq.) in DCM is added dropwise. The mixture is stirred for 15 minutes, after which a solution of 5-hexyn-1-ol (1.0 eq.) in DCM is added dropwise. The reaction is stirred for 1 hour at -78 °C, followed by the dropwise addition of triethylamine (5.0 eq.). The reaction mixture is then allowed to warm to room temperature. Water is added to quench the reaction, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford 5-hexynal.

StepReactant/ReagentMolar Eq.
Oxidation 5-Hexyn-1-ol1.0
Oxalyl Chloride1.2
Dimethyl Sulfoxide (DMSO)2.2
Triethylamine5.0
Expected Yield 85-95%
Expected Purity >95%
Step 2: Formation of N-tert-Butanesulfinyl Imine

The aldehyde obtained from the previous step is condensed with (R)-tert-butanesulfinamide to form the chiral N-tert-butanesulfinyl imine.

Protocol: To a solution of 5-hexynal (1.0 eq.) and (R)-tert-butanesulfinamide (1.05 eq.) in an appropriate solvent such as THF or CH2Cl2, a dehydrating agent like anhydrous copper(II) sulfate (2.0 eq.) or titanium(IV) ethoxide (1.5 eq.) is added. The mixture is stirred at room temperature until the reaction is complete, as monitored by TLC. The reaction mixture is then filtered, and the solvent is removed under reduced pressure to yield the crude N-tert-butanesulfinyl imine, which is often used in the next step without further purification.

StepReactant/ReagentMolar Eq.
Condensation 5-Hexynal1.0
(R)-tert-Butanesulfinamide1.05
Anhydrous CuSO42.0
Expected Yield 90-98%
Expected Purity >90% (crude)
Step 3: Diastereoselective Addition of Lithium Trimethylsilylacetylide and Desilylation

This is the key stereochemistry-defining step where the addition of the acetylide to the chiral imine proceeds with high diastereoselectivity.

Diastereoselective_Addition cluster_Alkynylation Diastereoselective Alkynylation cluster_Workup_Alkynylation Workup and Desilylation TMSA Prepare solution of Trimethylsilylacetylene in THF at -78 °C nBuLi Add n-Butyllithium dropwise TMSA->nBuLi Stir_1 Stir for 30 min nBuLi->Stir_1 Imine_sol Add solution of N-tert-Butanesulfinyl Imine Stir_1->Imine_sol Stir_2 Stir for 3-4 h Imine_sol->Stir_2 Quench Quench with saturated NH4Cl solution Stir_2->Quench Warm Warm to room temperature Quench->Warm Extract Extract with Ethyl Acetate Warm->Extract Wash Wash with brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Desilylate Treat with K2CO3 in Methanol Concentrate->Desilylate Purify Purify by column chromatography Desilylate->Purify Product N-tert-Butanesulfinyl-(S)-2-aminohex-5-yn-1-ol Purify->Product

Caption: Workflow for the diastereoselective alkynylation and desilylation.

Protocol: To a solution of trimethylsilylacetylene (1.5 eq.) in anhydrous THF at -78 °C, n-butyllithium (1.5 eq., as a solution in hexanes) is added dropwise. The mixture is stirred for 30 minutes, after which a solution of the N-tert-butanesulfinyl imine (1.0 eq.) in THF is added. The reaction is stirred at -78 °C for 3-4 hours. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride and allowed to warm to room temperature. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

For the desilylation, the crude product is dissolved in methanol, and potassium carbonate (2.0 eq.) is added. The mixture is stirred at room temperature until the reaction is complete. The solvent is removed, and the residue is partitioned between water and ethyl acetate. The organic layer is dried and concentrated, and the product is purified by column chromatography.

StepReactant/ReagentMolar Eq.
Alkynylation N-tert-Butanesulfinyl Imine1.0
Trimethylsilylacetylene1.5
n-Butyllithium1.5
Desilylation Potassium Carbonate2.0
Expected Yield 75-85% (over 2 steps)
Expected Diastereomeric Ratio >95:5
Step 4: Deprotection of the Sulfinyl Group

The final step involves the removal of the chiral auxiliary under acidic conditions to yield the target this compound.

Protocol: The N-tert-butanesulfinyl-protected amine (1.0 eq.) is dissolved in methanol, and a solution of HCl in dioxane (e.g., 4 M, 4.0 eq.) is added. The mixture is stirred at room temperature for 1 hour. The solvent is then removed under reduced pressure, and the residue is either purified by recrystallization or by passing through a short column of silica gel after neutralization to obtain the free amine.

StepReactant/ReagentMolar Eq.
Deprotection Protected Amine1.0
HCl in Dioxane (4M)4.0
Expected Yield 90-99%
Expected Enantiomeric Excess >98% ee

Summary of Quantitative Data

The following table summarizes the expected quantitative outcomes for the entire synthetic sequence.

StepTransformationStarting MaterialProductExpected Yield (%)Expected Purity/Stereoselectivity
1Swern Oxidation5-Hexyn-1-ol5-Hexynal85-95>95%
2Imine Formation5-HexynalN-tert-Butanesulfinyl Imine90-98>90% (crude)
3Alkynylation & DesilylationN-tert-Butanesulfinyl ImineN-tert-Butanesulfinyl-(S)-2-aminohex-5-yn-1-ol75-85d.r. >95:5
4DeprotectionN-tert-Butanesulfinyl-(S)-2-aminohex-5-yn-1-olThis compound90-99>98% ee
Overall 5-Hexyn-1-ol This compound ~50-70 >98% ee

Conclusion

The described synthetic route provides an efficient and highly stereoselective method for the preparation of this compound. The use of Ellman's chiral auxiliary is a well-validated strategy for the asymmetric synthesis of amines, and the protocols provided herein are based on established and reliable chemical transformations. This guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development, enabling the synthesis of this important chiral building block for further elaboration into complex molecular targets.

Spectroscopic Characterization of (S)-2-Aminohex-5-yn-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(S)-2-Aminohex-5-yn-1-ol is a chiral amino alcohol containing a terminal alkyne. This unique combination of functional groups makes it a valuable building block in synthetic organic chemistry, particularly for the development of novel pharmaceutical agents and complex molecular architectures. The precise stereochemistry, the presence of reactive amine and alcohol groups, and the versatile alkyne moiety necessitate rigorous structural confirmation and purity assessment. This guide provides an in-depth overview of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. Due to the absence of published experimental data for this specific molecule, this document presents predicted spectroscopic data based on established principles of chemical structure and spectroscopy, alongside detailed experimental protocols for its empirical determination.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its functional groups and the electronic environment of each atom.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~3.6 - 3.8dd1HH-1aDiastereotopic protons of the CH₂OH group, coupled to H-2.
~3.4 - 3.6dd1HH-1bDiastereotopic protons of the CH₂OH group, coupled to H-2.
~3.0 - 3.2m1HH-2Chiral center proton, coupled to protons on C-1 and C-3.
~2.2 - 2.4m2HH-4Methylene protons adjacent to the alkyne, coupled to H-3.
~1.9 - 2.0t1HH-6Terminal alkyne proton, showing long-range coupling to H-4.
~1.6 - 1.8m2HH-3Methylene protons coupled to H-2 and H-4.
(Broad)s3H-OH, -NH₂Protons of the alcohol and amine groups; chemical shift can vary with concentration and temperature.

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm)Carbon AssignmentRationale
~83C-5Alkyne carbon (quaternary).
~69C-6Terminal alkyne carbon.
~65C-1Carbon of the primary alcohol (CH₂OH).
~55C-2Chiral carbon bearing the amine group.
~35C-3Methylene carbon.
~15C-4Methylene carbon adjacent to the alkyne.

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3400 - 3200 (broad)O-H stretchAlcohol
~3380 - 3250 (medium)N-H stretchPrimary Amine
~3300 (strong, sharp)≡C-H stretchTerminal Alkyne
~2960 - 2850C-H stretchAliphatic
~2120 (weak, sharp)C≡C stretchTerminal Alkyne
~1600N-H bendPrimary Amine
~1050C-O stretchPrimary Alcohol

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zInterpretation
113[M]⁺, Molecular Ion
96[M-NH₃]⁺
82[M-CH₂OH]⁺
70Alpha-cleavage fragment

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Weigh approximately 5-10 mg of purified this compound.

    • Transfer the sample into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Cap the NMR tube and gently agitate until the sample is fully dissolved.

  • Data Acquisition (¹H and ¹³C NMR):

    • The NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.

    • For ¹H NMR, a standard pulse program is used. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are averaged for a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence is used to obtain singlets for all carbon signals. A wider spectral width (e.g., 220 ppm) is required. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

2. Infrared (IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol or ethanol, followed by a dry tissue.

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Place a small drop of liquid this compound directly onto the center of the ATR crystal. If the sample is a solid, place a small amount on the crystal and apply pressure using the built-in clamp to ensure good contact.

    • The sample should completely cover the crystal surface.

  • Data Acquisition:

    • Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

    • The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

    • The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

    • After analysis, clean the ATR crystal thoroughly.

3. Mass Spectrometry (MS)

  • Sample Preparation and Introduction:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

    • The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Data Acquisition (Electron Ionization - EI):

    • The sample is introduced into the ion source, which is maintained under a high vacuum.

    • In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

    • This causes the molecules to ionize and fragment.

    • The resulting positively charged ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Data Analysis (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Data Analysis (Functional Groups) IR->IR_Data MS_Data MS Data Analysis (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure Confirmation & Purity Assessment NMR_Data->Structure IR_Data->Structure MS_Data->Structure

An In-depth Technical Guide to the Physical Properties of (S)-2-Aminohex-5-yn-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive overview of the methodologies for determining the physical properties of novel organic compounds, with a focus on (S)-2-Aminohex-5-yn-1-ol. As of the latest literature search, specific experimental data for the melting point and solubility of this compound are not publicly available. The following sections detail the standardized protocols that can be employed to determine these properties.

Physical Properties of this compound

Quantitative data for the physical properties of this compound will be populated in the following table upon experimental determination.

Physical PropertyExperimental ValueMethod of Determination
Melting PointData Not AvailableCapillary Method
Solubility in WaterData Not AvailableGravimetric Analysis
Solubility in EthanolData Not AvailableSpectroscopic Analysis

Experimental Protocols

The following are detailed experimental protocols for determining the melting point and solubility of a novel organic compound such as this compound.

2.1. Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For pure crystalline organic compounds, this transition occurs over a narrow temperature range and is a key indicator of purity.[1]

Apparatus and Materials:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)[1]

  • Capillary tubes (sealed at one end)

  • Sample of this compound (finely powdered and dry)

  • Thermometer (calibrated)

  • Heating medium (e.g., silicone oil for Thiele tube)

Procedure:

  • Sample Preparation: A small amount of the dry, finely powdered this compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end to a height of 2-3 mm.[2]

  • Apparatus Setup:

    • Mel-Temp Apparatus: The capillary tube is placed in the sample holder of the apparatus, and the thermometer is inserted into the designated port.[1]

    • Thiele Tube: The capillary tube is attached to the thermometer with a rubber band or wire, ensuring the sample is level with the thermometer bulb. The assembly is then suspended in the Thiele tube containing a heating oil.[2]

  • Heating and Observation:

    • The sample is heated rapidly at first to determine an approximate melting range.

    • The apparatus is allowed to cool, and a fresh sample is used for a more precise measurement.

    • The sample is then heated slowly, at a rate of 1-2°C per minute, especially when approaching the approximate melting point.[1][2]

  • Data Recording: Two temperatures are recorded:

    • The temperature at which the first droplet of liquid appears.

    • The temperature at which the entire sample has completely liquefied.

    • This range represents the melting point of the sample.[1]

2.2. Solubility Determination

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of this compound can be determined in various solvents, such as water and ethanol.

2.2.1. Qualitative Solubility Testing

A preliminary assessment of solubility can be performed to classify the compound.

Procedure:

  • Add approximately 25 mg of this compound to a test tube.

  • Add 0.75 mL of the solvent (e.g., water) in small portions, shaking vigorously after each addition.[3]

  • Observe if the compound dissolves completely.

  • If the compound is water-soluble, its acidity or basicity can be tested with pH paper. An amino alcohol is expected to be basic.[4]

  • Further tests can be conducted with 5% aqueous solutions of NaOH and HCl to determine its acidic or basic character.[3][4]

2.2.2. Quantitative Solubility Determination (Gravimetric Method)

This method is suitable for determining the concentration of a saturated solution.

Procedure:

  • Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed vial.

  • Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: The undissolved solid is allowed to settle, and a known volume of the clear supernatant is carefully withdrawn using a pipette.

  • Solvent Evaporation: The collected supernatant is transferred to a pre-weighed container, and the solvent is evaporated (e.g., in a vacuum oven).

  • Mass Determination: The mass of the container with the dried solute is measured. The difference between this mass and the initial mass of the container gives the mass of the dissolved solid.

  • Calculation: The solubility is calculated in terms of g/L or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the melting point and solubility of a novel compound.

G cluster_mp Melting Point Determination cluster_sol Solubility Determination mp_start Start: Obtain Dry, Powdered Sample mp_prep Prepare Capillary Sample (2-3 mm) mp_start->mp_prep mp_setup Place in Melting Point Apparatus mp_prep->mp_setup mp_fast_heat Rapid Heating for Approximate Range mp_setup->mp_fast_heat mp_cool Cool Apparatus mp_fast_heat->mp_cool mp_slow_heat Slow Heating (1-2°C/min) with Fresh Sample mp_cool->mp_slow_heat mp_observe Observe and Record Melting Range mp_slow_heat->mp_observe mp_end End: Melting Point Determined mp_observe->mp_end sol_start Start: Weigh Sample and Measure Solvent sol_saturate Prepare Saturated Solution (Excess Solute) sol_start->sol_saturate sol_equilibrate Equilibrate at Constant Temperature sol_saturate->sol_equilibrate sol_separate Separate Supernatant from Undissolved Solid sol_equilibrate->sol_separate sol_aliquot Take a Known Volume of Supernatant sol_separate->sol_aliquot sol_evaporate Evaporate Solvent sol_aliquot->sol_evaporate sol_weigh Weigh Dried Solute sol_evaporate->sol_weigh sol_calc Calculate Solubility sol_weigh->sol_calc sol_end End: Solubility Determined sol_calc->sol_end

Caption: General workflow for determining the melting point and solubility of a chemical compound.

References

An In-depth Technical Guide to the Chemical Stability and Degradation of (S)-2-Aminohex-5-yn-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Aminohex-5-yn-1-ol is a chiral molecule featuring a primary amine, a primary alcohol, and a terminal alkyne. These functional groups confer a unique chemical reactivity profile that is critical to understand for its potential applications in pharmaceutical development and other scientific research. The stability of this compound under various environmental conditions dictates its shelf-life, formulation compatibility, and potential degradation products, which is of paramount importance for safety and efficacy. This technical guide outlines the theoretical chemical stability of this compound, proposes potential degradation pathways, and provides detailed experimental protocols for its comprehensive stability assessment.

Physicochemical Properties

A summary of the predicted and known physicochemical properties of compounds with similar structures is presented in Table 1. These properties are essential for designing stability studies and developing analytical methods.

PropertyValue/InformationSource/Analogy
Molecular Formula C₆H₁₁NOCalculated
Molecular Weight 113.16 g/mol Calculated
Appearance Expected to be a liquid or low-melting solidAnalogy to similar amino alcohols
Solubility Expected to be soluble in water and polar organic solventsAnalogy to similar amino alcohols
pKa (Amine) Estimated 9-10General pKa for primary amines
pKa (Alcohol) Estimated 16-18General pKa for primary alcohols

Potential Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways under stress conditions. These pathways are primarily driven by the reactivity of the amino, alcohol, and terminal alkyne functional groups.

Oxidative Degradation

The primary amine and the carbon-carbon triple bond are susceptible to oxidation.

  • Amine Oxidation: The primary amine can be oxidized to form various products, including the corresponding hydroxylamine, nitroso, or nitro compounds. Further degradation could lead to the cleavage of the C-N bond.

  • Alkyne Oxidation: The terminal alkyne can undergo oxidative cleavage, potentially forming a carboxylic acid and other smaller fragments. Under milder conditions, it could be oxidized to an α,β-dicarbonyl compound.

Hydrolytic Degradation

While the core structure is generally stable to hydrolysis, extreme pH conditions could potentially promote certain reactions. However, significant degradation under typical hydrolytic conditions is not anticipated for this molecule.

Photodegradation

Although the molecule does not contain significant chromophores that absorb UV-Vis light, photodegradation can still occur, especially in the presence of photosensitizers. The high energy of UV light can induce radical reactions, leading to a complex mixture of degradation products.

Thermal Degradation

At elevated temperatures, amino alcohols can undergo various degradation reactions, including dehydration and polymerization. The presence of the alkyne may introduce additional thermal degradation pathways.[1]

A proposed overview of the degradation pathways is illustrated in the following diagram:

G cluster_0 Degradation Stressors cluster_1 Parent Compound cluster_2 Potential Degradation Products Oxidation Oxidative Stress (e.g., H₂O₂, AIBN) Parent This compound Oxidation->Parent Hydrolysis Hydrolytic Stress (Acidic, Basic, Neutral) Hydrolysis->Parent Photolysis Photolytic Stress (UV/Vis Light) Photolysis->Parent Thermolysis Thermal Stress (Elevated Temperature) Thermolysis->Parent Oxidized_Amine Amine Oxidation Products (Hydroxylamine, Nitroso, etc.) Parent->Oxidized_Amine Oxidation Cleaved_Alkyne Alkyne Cleavage Products (Carboxylic Acids, etc.) Parent->Cleaved_Alkyne Oxidation Polymerization Polymerization Products Parent->Polymerization Thermal/Photolytic Isomerization Isomerization Products Parent->Isomerization Thermal/pH extremes

Caption: Proposed Degradation Pathways for this compound.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[2][3] The following protocols are recommended for this compound.

General Setup
  • Concentration of this compound: 1 mg/mL in a suitable solvent (e.g., water, methanol, or acetonitrile).

  • Analysis: A stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometer (MS), should be developed and validated to separate the parent compound from its degradation products.

  • Control Samples: A solution of this compound protected from the stress condition should be analyzed alongside the stressed samples.

Hydrolytic Degradation
ConditionReagentTemperatureTime Points
Acidic 0.1 M HCl60 °C0, 2, 4, 8, 24 hours
Basic 0.1 M NaOH60 °C0, 2, 4, 8, 24 hours
Neutral Water60 °C0, 2, 4, 8, 24 hours

Methodology:

  • Prepare a 1 mg/mL solution of this compound in each of the specified media.

  • Incubate the solutions at the specified temperature.

  • At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis.

Oxidative Degradation
ReagentConcentrationTemperatureTime Points
Hydrogen Peroxide 3% H₂O₂Room Temperature0, 2, 4, 8, 24 hours

Methodology:

  • Prepare a 1 mg/mL solution of this compound.

  • Add the specified concentration of the oxidizing agent.

  • Store the solution at room temperature, protected from light.

  • At each time point, withdraw an aliquot and quench the reaction if necessary (e.g., with sodium bisulfite for H₂O₂), then dilute for analysis.

Thermal Degradation
ConditionTemperatureTime Points
Solid State 80 °C1, 3, 7, 14 days
Solution (1 mg/mL) 60 °C1, 3, 7, 14 days

Methodology:

  • For solid-state analysis, store a known quantity of the compound in a controlled temperature chamber.

  • For solution analysis, prepare a 1 mg/mL solution and store it at the specified temperature.

  • At each time point, prepare a solution from the solid sample or dilute the solution sample for analysis.

Photolytic Degradation
ConditionIlluminationTime Points
Solid State ICH Option 1 or 2As per ICH Q1B guidelines
Solution (1 mg/mL) ICH Option 1 or 2As per ICH Q1B guidelines

Methodology:

  • Expose the solid compound and a 1 mg/mL solution to a light source as specified in the ICH Q1B guideline.

  • A dark control sample should be stored under the same conditions but protected from light.

  • Analyze the samples at the specified time points.

The overall workflow for a forced degradation study is depicted below:

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Sampling & Analysis cluster_3 Data Evaluation Prep Prepare Stock Solution (1 mg/mL) Acid Acidic (0.1M HCl, 60°C) Prep->Acid Base Basic (0.1M NaOH, 60°C) Prep->Base Oxidative Oxidative (3% H₂O₂, RT) Prep->Oxidative Thermal Thermal (Solid & Solution, 60-80°C) Prep->Thermal Photolytic Photolytic (ICH Q1B) Prep->Photolytic Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photolytic->Sampling Neutralize Neutralize/Quench Sampling->Neutralize Dilute Dilute for Analysis Neutralize->Dilute Analysis Analyze by Stability- Indicating Method (e.g., HPLC-MS) Dilute->Analysis Data Identify Degradants Quantify Parent Compound Loss Propose Degradation Pathways Analysis->Data

Caption: Workflow for a Forced Degradation Study.

Data Presentation and Interpretation

The results of the forced degradation studies should be summarized in a clear and concise manner. Table 2 provides a template for presenting the quantitative data.

Stress ConditionTime Point% Assay of this compound% Total ImpuritiesMajor Degradant(s) (Retention Time)
Acidic (0.1 M HCl, 60°C) 0 hr
2 hr
4 hr
8 hr
24 hr
Basic (0.1 M NaOH, 60°C) 0 hr
2 hr
4 hr
8 hr
24 hr
Oxidative (3% H₂O₂, RT) 0 hr
2 hr
4 hr
8 hr
24 hr
Thermal (Solid, 80°C) Day 1
Day 3
Day 7
Day 14
Photolytic (ICH Q1B) End

The data from these studies will allow for the identification of the conditions under which this compound is unstable and will provide insights into its degradation pathways. This information is crucial for the development of stable formulations and for setting appropriate storage conditions and shelf-life.

Conclusion

While direct stability data for this compound is currently unavailable, a proactive approach based on its chemical structure allows for the prediction of potential degradation pathways and the design of robust forced degradation studies. The primary areas of concern for the stability of this molecule are expected to be oxidative and thermal degradation due to the presence of the primary amine and terminal alkyne. The experimental protocols and data presentation formats provided in this guide offer a comprehensive framework for researchers and drug development professionals to thoroughly investigate the chemical stability of this compound. The insights gained from such studies will be invaluable for its successful development and application.

References

A Technical Guide to the Discovery and Isolation of Novel Aminoalkynols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Novel aminoalkynols represent a promising class of bioactive compounds with significant potential in drug discovery and development. These molecules, characterized by the presence of both an amino group and an alkyne functionality, exhibit a diverse range of biological activities. Their unique structural features allow for interactions with various biological targets, making them attractive scaffolds for the development of new therapeutic agents. This technical guide provides an in-depth overview of the core principles and methodologies involved in the discovery and isolation of novel aminoalkynols, with a particular focus on a case study of Oceanalin A, a novel aminoalkynol isolated from a marine sponge.

Discovery and Isolation of Novel Aminoalkynols: A Case Study of Oceanalin A

The discovery of novel aminoalkynols often begins with the exploration of unique biological niches, such as marine environments. Marine invertebrates, in particular, are a rich source of complex and bioactive natural products.

Isolation of Oceanalin A from Oceanapia sp.

Oceanalin A is a novel and structurally unprecedented "hybrid sphingolipid" isolated from the marine sponge Oceanapia sp.[1] Its discovery highlights a common workflow for natural product isolation from marine organisms.

Experimental Protocol: Isolation of Oceanalin A

  • Sample Collection and Extraction: Specimens of the marine sponge Oceanapia sp. are collected and lyophilized. The dried sponge material is then extracted with ethanol (EtOH) to obtain a crude extract containing a mixture of secondary metabolites.[2][3]

  • Solvent Partitioning: The crude EtOH extract is subjected to solvent partitioning to separate compounds based on their polarity. This typically involves partitioning the extract between an aqueous and an immiscible organic solvent, such as ethyl acetate (EtOAc) or butanol (BuOH).

  • Chromatographic Separation: The resulting fractions are then subjected to a series of chromatographic techniques to isolate individual compounds. This is a multi-step process that may include:

    • Column Chromatography: Initial separation of the extract on a silica gel or other stationary phase column using a gradient of solvents with increasing polarity.

    • High-Performance Liquid Chromatography (HPLC): Further purification of fractions containing compounds of interest using a C18 reversed-phase column with a suitable mobile phase, such as an ethanol-water gradient.[2]

  • Structure Elucidation: The structure of the isolated pure compound is determined using a combination of spectroscopic and spectrometric techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMBC, HSQC) NMR experiments are used to determine the carbon skeleton and the connectivity of atoms within the molecule.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often using techniques like Fast Atom Bombardment (FABMS) or Electrospray Ionization (ESI-MS), is employed to determine the molecular formula of the compound.[2]

Quantitative Data: Oceanalin A and B

CompoundMolecular FormulaSource OrganismAntifungal Activity (MIC against C. glabrata)
Oceanalin AC₄₀H₇₀N₂O₉Oceanapia sp.30 µg/mL[1][4]
Oceanalin BC₄₀H₇₀N₂O₉Oceanapia sp.25 µg/mL[2][3]

Visualization of the Discovery Workflow

Discovery_Workflow cluster_collection Sample Collection & Preparation cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_elucidation Structure Elucidation cluster_bioassay Biological Evaluation Collection Marine Sponge Collection (Oceanapia sp.) Lyophilization Lyophilization Collection->Lyophilization Extraction Ethanol Extraction Lyophilization->Extraction Partitioning Solvent Partitioning Extraction->Partitioning ColumnChrom Column Chromatography Partitioning->ColumnChrom HPLC HPLC ColumnChrom->HPLC NMR NMR Spectroscopy HPLC->NMR MS Mass Spectrometry HPLC->MS Bioassay Antifungal Assay HPLC->Bioassay Sphingolipid_Pathway Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Apoptosis Apoptosis Ceramide->Apoptosis S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine->Apoptosis Proliferation Cell Proliferation & Survival S1P->Proliferation SphK Sphingosine Kinase (SphK1/SphK2) Inhibitor Aminoalkynol Inhibitor (e.g., Oceanalin A) Inhibitor->SphK

References

Preliminary Biological Activity of (S)-2-Aminohex-5-yn-1-ol: A Technical Overview of Related Structural Motifs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A comprehensive review of scientific literature and databases reveals no specific studies on the preliminary biological activity of (S)-2-Aminohex-5-yn-1-ol . Therefore, quantitative data, detailed experimental protocols, and specific signaling pathways for this compound are not available.

This guide provides a general overview of the known biological activities and applications associated with the key structural features of this compound: the amino alcohol backbone and the terminal alkyne group. This information is intended to offer a predictive context for researchers, scientists, and drug development professionals interested in this and related molecules.

The Amino Alcohol Pharmacophore

The amino alcohol moiety is a well-established pharmacophore present in a wide array of biologically active compounds and approved drugs.[1][2][3] These compounds are versatile intermediates in the synthesis of molecules with a broad spectrum of pharmacological activities.[1][3]

Known Biological Activities of Amino Alcohols:

  • Enzyme Inhibition: Certain amino alcohols are known to act as inhibitors of various enzymes. For example, they can inhibit metabolic enzymes like acetylcholinesterase and α-glucosidase.[1] The hydroxyethylamine core, a related structure, is capable of inhibiting aspartic protease enzymes and is a key feature in some anti-HIV drugs.[1]

  • Antimicrobial and Antifungal Activity: Derivatives of amino alcohols are being investigated for their potential as antimicrobial and antifungal agents.[2]

  • Antimalarial Properties: Aryl-amino alcohols, such as quinine and mefloquine, are known for their antimalarial activity, which is thought to involve the disruption of the parasite's detoxification pathway.[4]

  • Cardiovascular and CNS Activity: The amino alcohol structure is central to the activity of β-blockers (e.g., propranolol) used to treat cardiovascular conditions.[3] Additionally, some amino alcohols have been shown to act as activators for human carbonic anhydrase isoforms found in the brain.[4]

The Terminal Alkyne Group in Drug Discovery and Chemical Biology

The terminal alkyne is a highly versatile functional group in modern medicinal chemistry and chemical biology. Its unique reactivity has been leveraged for a variety of applications, from drug development to the study of biological systems.

Applications and Activities of Terminal Alkynes:

  • Bio-orthogonal Chemistry: The terminal alkyne is a key component in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[5][6][7] This reaction is bio-orthogonal, meaning it can occur in biological systems without interfering with native biochemical processes. This has made it an invaluable tool for bioconjugation, allowing for the attachment of probes, dyes, or other molecules to biomolecules for visualization and study.[6][8]

  • Enzyme Inhibition: The alkyne moiety can act as a latent electrophile, enabling it to form covalent bonds with nucleophilic residues in enzyme active sites, leading to irreversible inhibition.[9] For instance, alkynyl groups have been incorporated into inhibitors of serine enzymes and cysteine proteases like cathepsin K.[9][10]

  • Presence in Approved Drugs: A number of approved therapeutic agents contain an alkyne functional group. Examples include the monoamine oxidase-B inhibitors selegiline and rasagiline (used for Parkinson's disease), the antifungal agent terbinafine, and the HIV reverse transcriptase inhibitor efavirenz.

  • Metabolic Stability: While generally considered biologically inert, the metabolic stability of terminal alkynes can be a consideration in drug design, as they can potentially be oxidized by cytochrome P450 enzymes.[8]

Conceptual Experimental Workflow

While no specific experimental data exists for this compound, a general workflow for the preliminary biological screening of a novel compound is presented below. This would typically involve a series of in vitro assays to identify potential biological targets and assess general toxicity before moving to more complex cellular or in vivo models.

G cluster_0 Initial Screening cluster_1 Hit Validation and Characterization cluster_2 Lead Optimization A Compound Synthesis and Characterization B High-Throughput Screening (e.g., Target-based or Phenotypic) A->B C Cytotoxicity Assays (e.g., MTT, LDH) A->C D Dose-Response Studies (IC50/EC50 Determination) B->D E Secondary Assays (e.g., Enzyme Kinetics, Receptor Binding) D->E F Selectivity Profiling E->F G Structure-Activity Relationship (SAR) Studies F->G H In Vitro ADME/Tox G->H

A generalized workflow for preliminary biological activity screening.

Visualization of a Key Application: Click Chemistry

Given the presence of a terminal alkyne, a primary application to explore for this compound would be its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".

G cluster_reactants Reactants Alkyne This compound (Terminal Alkyne) Catalyst Cu(I) Catalyst Alkyne->Catalyst + Azide Azide-containing Molecule (e.g., Fluorescent Probe, Biotin) Azide->Catalyst + Product Stable Triazole Linkage (Bioconjugate) Catalyst->Product [3+2] Cycloaddition

Copper-catalyzed azide-alkyne cycloaddition (CuAAC).

References

Toxicological assessment of functionalized amino alcohols

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Toxicological Assessment of Functionalized Amino Alcohols

Introduction

Functionalized amino alcohols are a diverse class of organic compounds containing both an amino group and a hydroxyl group, often with additional functionalization. They are widely utilized as emulsifying agents, in the synthesis of pharmaceuticals, as corrosion inhibitors, and in various industrial applications such as in cosmetics, paints, and insecticides.[1] Given their broad application and potential for human and environmental exposure, a thorough toxicological assessment is crucial for ensuring their safe development and use. This guide provides a comprehensive overview of the methodologies, data interpretation, and mechanistic understanding of the toxicity of functionalized amino alcohols, intended for researchers, scientists, and drug development professionals.

In Vitro Toxicological Assessment

In vitro toxicity testing is a primary approach for screening the potential hazards of chemical substances on cultured cells.[2] It offers a cost-effective and high-throughput alternative to animal testing, providing valuable data on cytotoxicity, genotoxicity, and phototoxicity.

Common In Vitro Cytotoxicity Assays

Several assays are commonly employed to assess the cytotoxicity of functionalized amino alcohols:

  • Neutral Red Uptake (NRU) Inhibition Assay: This assay measures the accumulation of the neutral red dye in the lysosomes of viable cells. A reduction in uptake indicates cell damage or death. The cytotoxicity is often expressed as the NI50, the concentration of the compound that causes a 50% reduction in neutral red uptake.[1]

  • MTT and MTS Assays: These are colorimetric assays that measure cellular metabolic activity. Mitochondrial dehydrogenases in viable cells convert the MTT tetrazolium salt into a colored formazan product. The MTS assay is a more recent version where the product is soluble in the cell culture medium, simplifying the protocol.[2]

  • Ames Test: A bacterial reverse mutation assay used to detect the mutagenic potential of a chemical.

  • Micronucleus Test: This assay evaluates chromosomal damage by detecting the presence of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

Quantitative In Vitro Cytotoxicity Data

The following table summarizes the cytotoxicity of various amino alcohols on rat hepatoma-derived Fa32 cells, as determined by the neutral red uptake inhibition assay.

CompoundNI50 (mM)[1]
1-Amino-2-propanol (L, D, or DL forms)~3 to ~30
D-(+)-2-Amino-1-propanol~3 to ~30
3-Amino-1-propanol~3 to ~30
4-Amino-1-butanolSignificantly different from 4-amino-2-butanol
4-Amino-2-butanolSignificantly different from 4-amino-1-butanol

Note: The study found that the position of the hydroxyl group significantly influences cytotoxicity, while the position of the amino group has little effect. An additional phenyl group was found to greatly increase cytotoxicity.[1]

Experimental Protocol: Neutral Red Uptake Inhibition Assay

This protocol is based on the methodology described for assessing the cytotoxicity of amino alcohols on Fa32 rat hepatoma-derived cells.[1]

  • Cell Culture: Culture Fa32 cells in an appropriate medium supplemented with fetal calf serum and antibiotics.

  • Glutathione Depletion/Antioxidant Enrichment (Optional): To investigate the role of oxidative stress, cells can be pre-incubated for 24 hours with 50 µM L-buthionine-S,R-sulphoximine (BSO) to deplete glutathione or 100 µM α-tocopherol acetate (vitamin E) for antioxidant enrichment.[1]

  • Exposure: Plate the cells in 96-well plates and allow them to attach. Expose the cells to a range of concentrations of the test amino alcohol for 24 hours.

  • Neutral Red Staining: After the exposure period, replace the medium with a medium containing neutral red dye and incubate for a further 3 hours to allow for dye uptake by viable cells.

  • Dye Extraction: Wash the cells and then extract the incorporated dye from the lysosomes using a destaining solution (e.g., ethanol and acetic acid).

  • Quantification: Measure the absorbance of the extracted dye using a spectrophotometer.

  • Data Analysis: Calculate the concentration of the test compound that causes a 50% inhibition of neutral red uptake (NI50) compared to untreated control cells.

Experimental Workflow: In Vitro Cytotoxicity

G cluster_prep Preparation cluster_exposure Exposure & Incubation cluster_assay Assay cluster_analysis Data Analysis CellCulture Cell Seeding in Microplate Exposure Add Compound to Cells CellCulture->Exposure CompoundPrep Prepare Compound Dilutions CompoundPrep->Exposure Incubation Incubate for 24h Exposure->Incubation AddReagent Add Cytotoxicity Reagent (e.g., Neutral Red, MTT) Incubation->AddReagent IncubateReagent Incubate AddReagent->IncubateReagent Measure Measure Signal (e.g., Absorbance) IncubateReagent->Measure DataAnalysis Calculate % Viability Measure->DataAnalysis IC50 Determine NI50/IC50 DataAnalysis->IC50

Caption: General workflow for an in vitro cytotoxicity assay.

In Vivo Toxicological Assessment

In vivo studies in animal models are essential for understanding the systemic effects of a substance, including its metabolism, distribution, and potential for organ-specific toxicity.[3] Rodent models are frequently used to study alcohol-related liver diseases and other toxicities.[3]

Experimental Models for Alcohol Toxicity

Various animal models exist to mimic alcohol-induced organ damage in humans.[3] For instance, the National Institute on Alcohol Abuse and Alcoholism (NIAAA) model involves a 10-day diet containing 5% v/v ethanol, followed by a single high dose of ethanol to mimic acute-on-chronic liver injury.[3] For dermal or subcutaneous exposures, biocompatibility and local toxicity can be assessed by implanting materials subcutaneously and observing the local inflammatory response.[4]

Quantitative In Vivo Toxicity Data

The following table provides an example of acute toxicity data for a highly toxic organophosphorus compound, which is a derivative of a functionalized amino alcohol.

CompoundRouteLD50 (70 kg human male estimate)[5]
VX (nerve agent)Dermal5 to 10 mg
Experimental Protocol: Subcutaneous Implantation for Biocompatibility

This protocol is a general representation based on biocompatibility studies of implantable materials.[4]

  • Animal Model: Use a suitable animal model, such as rats or mice. All procedures must be approved by an Animal Ethics Committee.

  • Material Preparation: Prepare the functionalized amino alcohol-containing material or scaffold in a sterile manner.

  • Surgical Implantation: Anesthetize the animal and make a small incision on the dorsal side. Create a subcutaneous pocket and insert the test material. Suture the incision.

  • Observation Period: House the animals individually and monitor them for signs of distress. The observation period can range from one week (acute) to one month or longer (chronic).

  • Tissue Collection: At the end of the observation period, euthanize the animals and carefully excise the implant and surrounding tissue.

  • Histopathological Analysis: Fix the tissue in formalin, embed in paraffin, and section. Stain the sections with Hematoxylin and Eosin (H&E) to evaluate the inflammatory response, fibrous capsule formation, and tissue integration.

  • Data Analysis: Quantify the inflammatory response by measuring the thickness of the fibrous capsule and scoring the presence of inflammatory cells.

Logical Workflow: Tiered Toxicological Assessment

G QSAR In Silico Assessment (e.g., QSAR Modeling) InVitro In Vitro Screening (Cytotoxicity, Genotoxicity) QSAR->InVitro Prioritize Candidates Acute Acute In Vivo Studies (e.g., LD50) InVitro->Acute If Hazard Identified Subchronic Sub-chronic/Chronic In Vivo Studies (Organ-specific toxicity) Acute->Subchronic If Warranted Risk Human Health Risk Assessment Subchronic->Risk

Caption: Tiered approach to toxicological assessment.

Mechanisms of Toxicity

Understanding the molecular mechanisms of toxicity is critical for risk assessment and the development of safer alternatives. For amino alcohols, several mechanisms have been elucidated or proposed.

Oxidative Stress

Many amino alcohols appear to induce toxicity through mechanisms involving oxidative stress.[1] This can occur through the generation of reactive oxygen species (ROS) and/or the depletion of cellular antioxidants like glutathione (GSH).[1]

  • ROS Generation: The metabolism of amino alcohols can lead to the production of free radicals, which can damage cellular components like lipids, proteins, and DNA.

  • GSH Depletion: The compounds or their metabolites may directly conjugate with GSH or indirectly cause its depletion, leaving the cell vulnerable to oxidative damage.[1]

Studies have shown that depleting GSH with BSO increases the cytotoxicity of most amino alcohols, while enriching cells with the antioxidant vitamin E decreases their toxicity.[1] This indicates that reactive oxygen species are likely involved in the toxic effects of these compounds.[1]

G AA Functionalized Amino Alcohol Metabolism Cellular Metabolism AA->Metabolism ROS Increased ROS (Reactive Oxygen Species) Metabolism->ROS GSH GSH Depletion Metabolism->GSH Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Damage GSH->Damage reduces protection Cytotoxicity Cytotoxicity Damage->Cytotoxicity

Caption: Oxidative stress as a mechanism of toxicity.

Interaction with Neurotransmitter Systems

While specific data for many functionalized amino alcohols is limited, the general toxicology of alcohols provides plausible mechanisms for neurotoxicity. Ethanol, the most well-known alcohol, exerts its effects by modulating the activity of major neurotransmitter systems.[6]

  • GABA Receptors: Alcohol enhances the inhibitory effects of gamma-aminobutyric acid (GABA) at GABA-A receptors, leading to a reduction in neural activity.[6]

  • Glutamate Receptors: Alcohol inhibits the excitatory activity of glutamate, particularly at N-methyl-D-aspartate (NMDA) receptors.[6][7] Overactivation of NMDA receptors can lead to excessive calcium influx and excitotoxicity, a process implicated in neurodegenerative diseases.[7]

It is plausible that some functionalized amino alcohols, particularly those capable of crossing the blood-brain barrier, could interact with these or other neurotransmitter systems to produce neurotoxic effects.

G cluster_gaba Inhibitory System cluster_glutamate Excitatory System GABA GABA-A Receptor Inhibition Increased Neuronal Inhibition GABA->Inhibition + Glutamate NMDA Receptor Excitation Decreased Neuronal Excitation Glutamate->Excitation - AA Neuroactive Amino Alcohol AA->GABA AA->Glutamate

Caption: Potential modulation of neurotransmitter pathways.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is an in silico approach used to predict the biological activities, including toxicity, of chemicals based on their molecular structure.[8][9] These models correlate physicochemical properties (descriptors) of molecules with their toxicological endpoints.

For amino alcohols, QSAR can be a valuable tool to:

  • Predict the toxicity of novel or untested compounds.[10]

  • Identify the structural features responsible for toxicity.[8]

  • Prioritize candidates for further experimental testing, reducing cost and animal use.[9]

The development of a QSAR model involves selecting a dataset of compounds with known toxicity, calculating molecular descriptors, creating a mathematical model, and validating its predictive power.[8]

G Data Chemical Dataset (Structures & Toxicity Data) Descriptors Calculate Molecular Descriptors Data->Descriptors Model Develop QSAR Model (e.g., ML Regression) Descriptors->Model Validation Model Validation (Internal & External) Model->Validation Prediction Predict Toxicity of New Compounds Validation->Prediction

Caption: General workflow for QSAR model development.

Conclusion

The toxicological assessment of functionalized amino alcohols requires a multi-faceted approach, integrating in silico, in vitro, and in vivo methodologies. Cytotoxicity screening assays provide essential initial data, highlighting structure-activity relationships, such as the influence of hydroxyl group positioning on toxicity.[1] Mechanistic studies are crucial and often point towards oxidative stress as a key pathway of cellular damage.[1] For compounds with potential neuroactivity, interactions with neurotransmitter systems should be considered. By combining robust experimental protocols with predictive computational models, researchers and drug development professionals can effectively characterize the toxicological profiles of functionalized amino alcohols, ensuring the development of safer chemicals and products.

References

Methodological & Application

Application Notes and Protocols for (S)-2-Aminohex-5-yn-1-ol in Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Aminohex-5-yn-1-ol is a versatile bifunctional molecule containing a terminal alkyne, a primary amine, and a primary alcohol. The presence of the terminal alkyne makes it a valuable building block for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions. This powerful and highly efficient ligation chemistry enables the rapid and specific formation of a stable triazole linkage between the alkyne-containing molecule and an azide-functionalized partner.

These application notes provide a general overview and representative protocols for the use of this compound in click chemistry for applications such as bioconjugation, labeling of biomolecules, and the synthesis of more complex molecular architectures for drug discovery and development.

Principle of the Reaction

The core of the application lies in the CuAAC reaction, a cornerstone of click chemistry. In this reaction, the terminal alkyne of this compound reacts with an organic azide in the presence of a copper(I) catalyst to selectively form a 1,4-disubstituted 1,2,3-triazole. The reaction is known for its high yield, stereospecificity, and tolerance of a wide range of functional groups and reaction conditions, including aqueous environments, making it ideal for biological applications.

Applications

Due to its trifunctional nature, this compound can be utilized in several ways:

  • As a Linker: The amine or alcohol can be reacted first to attach it to a molecule of interest (e.g., a drug, a fluorescent dye, or a solid support), followed by a click reaction using the alkyne.

  • As a Scaffold: The alkyne can be "clicked" with an azide-containing molecule, and the remaining amine and alcohol functionalities can be further modified.

  • In Bioconjugation: The molecule can be used to label proteins, peptides, nucleic acids, or other biomolecules that have been functionalized with an azide group.

Experimental Protocols

The following are general protocols for a typical small-scale CuAAC reaction using this compound. These should be considered as starting points and may require optimization depending on the specific azide, solvent, and scale of the reaction.

Protocol 1: General Procedure for CuAAC Reaction in an Organic Solvent

This protocol is suitable for the reaction of this compound with a small organic azide.

Materials:

  • This compound

  • Azide-containing compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of tert-butanol and water, or DMF, DMSO)

  • Nitrogen or Argon gas

  • Reaction vial or flask

  • Stirring apparatus

Procedure:

  • Preparation of Reactants:

    • In a reaction vial, dissolve this compound (1.0 eq) and the azide-containing compound (1.0-1.2 eq) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

    • Degas the solution by bubbling with nitrogen or argon for 10-15 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

  • Preparation of Catalyst:

    • In a separate vial, prepare a fresh stock solution of copper(II) sulfate pentahydrate (e.g., 0.1 M in deionized water).

    • In another vial, prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in deionized water).

  • Reaction Initiation:

    • To the stirred solution of the alkyne and azide, add the copper(II) sulfate solution (typically 1-5 mol%).

    • Add the sodium ascorbate solution (typically 5-10 mol%). The solution may change color, indicating the reduction of Cu(II) to Cu(I).

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed. Reactions are often complete within 1-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired triazole product.

Protocol 2: Bioconjugation in Aqueous Buffer

This protocol is adapted for labeling an azide-modified biomolecule (e.g., a protein) with this compound.

Materials:

  • This compound

  • Azide-modified biomolecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS) or other suitable biological buffer (pH 7.0-7.5)

Procedure:

  • Preparation of Reagents:

    • Dissolve the azide-modified biomolecule in the chosen buffer.

    • Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO or water). A 10-50 fold molar excess relative to the biomolecule is often used.

    • Prepare fresh stock solutions of CuSO₄, THPTA, and sodium ascorbate in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the solution of the azide-modified biomolecule and the desired amount of the this compound stock solution.

    • Add the THPTA solution to the mixture (typically at a concentration to achieve a 4-5 fold excess over copper).

    • Add the CuSO₄ solution (final concentration typically 50-250 µM).

  • Initiation and Incubation:

    • Initiate the reaction by adding the sodium ascorbate solution (final concentration typically 1-5 mM).

    • Gently mix and incubate the reaction at room temperature or 37°C for 1-4 hours. Protect from light if using fluorescently tagged molecules.

  • Purification:

    • Remove unreacted small molecules and the copper catalyst using a suitable method for the biomolecule, such as:

      • Size-exclusion chromatography (e.g., a desalting column).

      • Dialysis.

      • Precipitation of the protein.

Data Presentation

The following table provides a template for calculating the quantities of reactants for a typical small-scale CuAAC reaction.

Component Molecular Weight ( g/mol ) Mass (mg) Moles (µmol) Equivalents
This compound113.1610.088.41.0
Azide Compound (Example)250.0024.397.21.1
CuSO₄·5H₂O249.681.14.40.05
Sodium Ascorbate198.111.758.80.10
Solvent (e.g., t-BuOH/H₂O)-2 mL--

Visualizations

CuAAC_Reaction cluster_reactants Reactants cluster_catalyst Catalyst System Alkyne This compound Product 1,4-Disubstituted 1,2,3-Triazole Alkyne->Product Azide Azide-containing Molecule (R-N3) Azide->Product CuSO4 CuSO4 CuI Cu(I) Species CuSO4->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI CuI->Product

Caption: Chemical scheme of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Bioconjugation_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Click Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis Biomolecule Azide-modified Biomolecule Mix Combine Reactants & Catalyst Biomolecule->Mix Alkyne This compound Alkyne->Mix Catalyst CuSO4/THPTA & Sodium Ascorbate Catalyst->Mix Incubate Incubate at RT or 37°C Mix->Incubate Purify Size-Exclusion Chromatography or Dialysis Incubate->Purify Analyze SDS-PAGE, Mass Spec, Fluorescence Purify->Analyze

Caption: General workflow for the bioconjugation of an azide-modified biomolecule.

Troubleshooting

  • Low Yield:

    • Ensure all solutions, especially the sodium ascorbate, are freshly prepared.

    • Thoroughly degas the reaction mixture to prevent catalyst oxidation.

    • Increase the equivalents of the alkyne or azide.

    • Optimize the catalyst and ligand concentration.

  • Side Reactions (with Biomolecules):

    • Use a copper-chelating ligand like THPTA or TBTA to protect the biomolecule from oxidative damage.

    • Minimize the reaction time and temperature.

    • Ensure the buffer does not contain components that interfere with the catalyst (e.g., EDTA).

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Organic azides can be energetic and should be handled with care, especially when heated or in concentrated form.

  • Copper salts are toxic and should be handled in a well-ventilated area. Dispose of copper-containing waste according to institutional guidelines.

Disclaimer: The provided protocols are intended as a general guide. Users should adapt these procedures to their specific needs and perform appropriate safety assessments before commencing any experimental work.

(S)-2-Aminohex-5-yn-1-ol: A Versatile Chiral Building Block for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract

(S)-2-Aminohex-5-yn-1-ol is a valuable chiral building block for the synthesis of a variety of pharmaceutical intermediates. Its bifunctional nature, possessing both a primary amine and a primary alcohol, along with a terminal alkyne, allows for diverse chemical transformations. This document provides detailed protocols for the synthesis of this compound and its application in the preparation of key pharmaceutical scaffolds, such as oxazolidinones and pyrrolidines. The protocols are based on established, high-yielding, and stereoselective reactions.

Introduction

Chiral amino alcohols and propargyl amines are crucial components in a vast array of biologically active molecules and approved pharmaceuticals. The precise three-dimensional arrangement of these functional groups is often critical for target binding and efficacy. This compound incorporates both of these important pharmacophores in a single, versatile molecule. The terminal alkyne provides a handle for various coupling reactions, including the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), Sonogashira coupling, and C-C bond formation. The amino alcohol moiety can be readily cyclized to form a range of heterocyclic systems. This application note details a practical synthetic route to enantiomerically pure this compound and showcases its utility in the synthesis of valuable pharmaceutical intermediates.

Synthesis of this compound

The synthesis of this compound can be achieved in a four-step sequence starting from the readily available and inexpensive chiral amino acid, (S)-2-aminobutyric acid. The key step is the highly stereoselective addition of an acetylene equivalent to an N-protected α-amino aldehyde.

G cluster_0 Synthesis of this compound A (S)-2-Aminobutyric acid B (S)-2-Aminobutanol A->B  1. LiAlH4, THF C N-Boc-(S)-2-aminobutanol B->C  2. Boc2O, Et3N, CH2Cl2 D N-Boc-(S)-2-aminobutanal C->D  3. DMP, CH2Cl2 E N-Boc-(S)-2-aminohex-5-yn-1-ol D->E  4. Ethynylmagnesium bromide, THF F This compound E->F  5. HCl, Dioxane G cluster_1 Application: Oxazolidinone Synthesis A This compound B Intermediate Carbamic Acid A->B  1. I2, K2CO3, MeCN C 5-(Iodomethyl)-4-ethyloxazolidin-2-one B->C  2. Intramolecular Cyclization G cluster_2 Application: Pyrrolidine Synthesis A N-Protected this compound B Intermediate Amine A->B  1. Protection (e.g., TsCl) C Substituted Pyrrolidine B->C  2. Ag(I) or Au(I) catalyzed cyclization

Application of (S)-2-Aminohex-5-yn-1-ol in Peptide and Peptidomimetic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Aminohex-5-yn-1-ol is a non-natural amino acid that serves as a versatile building block in modern peptide and peptidomimetic chemistry. Its terminal alkyne functionality makes it a prime substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the straightforward and efficient introduction of a stable 1,2,3-triazole linkage within a peptide sequence. This linkage can be used to cyclize peptides, creating "stapled" peptides with enhanced structural stability and biological activity, or to conjugate peptides to other molecules such as fluorophores, targeting ligands, or polyethylene glycol (PEG) chains. The 1,2,3-triazole ring is considered a bioisostere of the amide bond, offering resistance to enzymatic degradation and potentially improving the pharmacokinetic properties of peptide-based therapeutics.[1][2]

Applications

The primary application of this compound in peptide synthesis is as a precursor for the formation of stapled peptides and other modified peptidomimetics. The introduction of a triazole staple can confer several advantageous properties to a peptide:

  • Enhanced Helical Stability: The rigid triazole linkage can constrain the peptide's conformation, promoting and stabilizing α-helical secondary structures, which are often crucial for mediating protein-protein interactions.[3][4]

  • Increased Proteolytic Resistance: The non-natural triazole linkage is not recognized by proteases, leading to a longer biological half-life compared to their linear counterparts.[2][3]

  • Improved Binding Affinity: By pre-organizing the peptide into its bioactive conformation, stapling can lead to a significant increase in binding affinity for its biological target.[3]

  • Enhanced Cell Permeability: In some cases, the conformational constraints imposed by stapling can improve a peptide's ability to cross cell membranes.

A notable example of the application of alkyne-containing amino acids in peptide stapling is in the development of inhibitors for the β-catenin/B-cell CLL/lymphoma 9 (BCL9) protein-protein interaction, a critical interaction in the Wnt signaling pathway implicated in various cancers.[3][4]

Quantitative Data: Triazole-Stapled BCL9 Peptides

The following table summarizes the binding affinities of various triazole-stapled peptides targeting the β-catenin/BCL9 interaction. The peptides were synthesized by incorporating an alkyne-bearing amino acid (L-Propargylglycine, a close analog of this compound) and an azido-containing amino acid at specific positions within the BCL9-derived peptide sequence, followed by on-resin CuAAC to form the triazole staple.

Peptide IDStapling Amino Acids (i, i+4)Staple TypeIC50 (μM)Fold Change vs. Wild Type
1 Wild Type BCL9 (linear)None0.8 ± 0.11.0
3 L-Nle(εN3), L-PraLinear Precursor1.5 ± 0.21.9 (weaker)
11 L-Nle(εN3), L-PraTriazole Stapled0.4 ± 0.12.0 (stronger)
4 L-Nle(εN3), D-PraLinear Precursor6.1 ± 0.87.6 (weaker)
12 L-Nle(εN3), D-PraTriazole Stapled0.2 ± 0.034.0 (stronger)
16 L-Pra, L-Nle(εN3)Triazole Stapled0.5 ± 0.11.6 (stronger)
17 L-Pra, D-Nle(εN3)Triazole Stapled0.6 ± 0.11.3 (stronger)
18 D-Pra, L-Nle(εN3)Triazole Stapled4.8 ± 0.76.0 (weaker)

Data extracted from literature on BCL9-derived peptides where L-Pra (L-Propargylglycine) was used as the alkyne-containing amino acid.[3]

Experimental Protocols

The following are generalized protocols for the incorporation of Fmoc-(S)-2-aminohex-5-yn-1-ol into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS) and subsequent on-resin cyclization via CuAAC.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-(S)-2-Aminohex-5-yn-1-ol

This protocol describes the manual synthesis of a linear peptide containing this compound and an azido-amino acid (e.g., L-azidonorleucine) on a rink amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-(S)-2-aminohex-5-yn-1-ol and an Fmoc-azido-amino acid)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC (N,N'-Diisopropylcarbodiimide)/HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HBTU (or other coupling reagent) in DMF.

    • Add 8 equivalents of DIPEA to the amino acid solution and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours. For coupling of Fmoc-(S)-2-aminohex-5-yn-1-ol, a double coupling may be beneficial to ensure high efficiency.

    • Wash the resin with DMF (5 times) and DCM (3 times).

    • Confirm coupling completion with a Kaiser test.[5]

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating Fmoc-(S)-2-aminohex-5-yn-1-ol and the desired azido-amino acid at the appropriate positions.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

Resin Rink Amide Resin Swelling Swell in DMF Resin->Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swelling->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) Wash2 Wash (DMF, DCM) Coupling->Wash2 Wash1->Coupling Repeat Repeat for each amino acid Wash2->Repeat Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Linear_Peptide Resin-Bound Linear Peptide Final_Deprotection->Linear_Peptide

Figure 1. Workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the on-resin cyclization of the resin-bound linear peptide containing this compound and an azido-amino acid.

Materials:

  • Resin-bound linear peptide

  • Copper(I) iodide (CuI) or Copper(II) sulfate (CuSO4) with a reducing agent (e.g., sodium ascorbate)

  • N,N-Diisopropylethylamine (DIPEA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a ligand

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the resin-bound linear peptide in DMF.

  • Cyclization Reaction:

    • In a reaction vessel, add a solution of 5 equivalents of CuI and 10 equivalents of DIPEA in DMF to the resin. Alternatively, use a solution of 0.2 equivalents of CuSO4 and 0.4 equivalents of sodium ascorbate in a DMF/water mixture. The use of a ligand like THPTA can improve reaction efficiency and reduce copper-mediated peptide degradation.

    • Agitate the reaction mixture at room temperature for 12-24 hours.

  • Washing:

    • Drain the reaction mixture.

    • Wash the resin thoroughly with DMF (5 times), a 0.5% sodium diethyldithiocarbamate solution in DMF to remove residual copper (3 times), DMF (5 times), and DCM (3 times).

  • Cleavage and Deprotection:

    • Treat the resin with the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature to cleave the stapled peptide from the resin and remove any side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet.

    • Purify the stapled peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

Linear_Peptide Resin-Bound Linear Peptide Cyclization On-Resin CuAAC (CuI, DIPEA in DMF) Linear_Peptide->Cyclization Wash Wash (DMF, Copper Scavenger) Cyclization->Wash Cleavage Cleavage from Resin (TFA Cocktail) Wash->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Stapled_Peptide Purified Stapled Peptide Purification->Stapled_Peptide

Figure 2. Workflow for On-Resin Cyclization and Purification.

Conclusion

This compound is a valuable tool for the synthesis of complex peptides and peptidomimetics. Its utility in forming stapled peptides via CuAAC offers a robust strategy for enhancing the therapeutic potential of peptide-based drugs by improving their structural stability, proteolytic resistance, and binding affinity. The provided protocols offer a general framework for the incorporation of this and similar alkyne-containing amino acids into peptides and their subsequent cyclization. Researchers should optimize reaction conditions for their specific peptide sequences to achieve the best results.

References

Application Notes and Protocols for Incorporating (S)-2-Aminohex-5-yn-1-ol into Molecular Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Aminohex-5-yn-1-ol is a non-canonical amino acid that serves as a valuable building block for the creation of sophisticated molecular probes. Its terminal alkyne group provides a bioorthogonal handle for "click" chemistry, allowing for the specific and efficient attachment of reporter molecules such as fluorophores, biotin, or drug candidates. This powerful tool enables researchers to track, visualize, and quantify biological processes with high precision. These application notes provide a comprehensive protocol for the incorporation of this compound into a peptide sequence and its subsequent labeling for use as a molecular probe, with a specific application in studying the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

Synthesis of Protected this compound for Solid-Phase Peptide Synthesis (SPPS)

To incorporate this compound into a peptide using Fmoc-based solid-phase peptide synthesis (SPPS), both the primary amine and the side-chain hydroxyl group must be protected to prevent unwanted side reactions. The following is a proposed synthetic route to generate N-α-Fmoc-O-tert-butyl-(S)-2-aminohex-5-yn-1-ol.

1.1. Protection of the Hydroxyl Group

The side-chain hydroxyl group is first protected with a tert-butyl group, which is stable under the basic conditions of Fmoc deprotection but can be cleaved with strong acid during the final peptide cleavage from the resin.

  • Reaction: this compound is reacted with isobutylene in the presence of a strong acid catalyst (e.g., sulfuric acid) to form O-tert-butyl-(S)-2-aminohex-5-yn-1-ol.

  • Purification: The product is purified by column chromatography.

1.2. Fmoc Protection of the Amino Group

The primary amine is then protected with the fluorenylmethyloxycarbonyl (Fmoc) group.

  • Reaction: O-tert-butyl-(S)-2-aminohex-5-yn-1-ol is reacted with Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride in the presence of a mild base (e.g., sodium bicarbonate) in a solvent mixture such as dioxane and water.

  • Purification: The final product, N-α-Fmoc-O-tert-butyl-(S)-2-aminohex-5-yn-1-ol, is purified by crystallization or column chromatography.

Table 1: Summary of Protecting Group Strategies

Functional GroupProtecting GroupDeprotection Condition
α-Amino GroupFmoc (9-fluorenylmethoxycarbonyl)20% Piperidine in DMF
Side-Chain Hydroxylt-Butyl (tert-butyl)Trifluoroacetic acid (TFA)

Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a model peptide containing this compound using a standard Fmoc/tBu strategy on a rink amide resin.

2.1. Materials and Reagents

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including N-α-Fmoc-O-tert-butyl-(S)-2-aminohex-5-yn-1-ol)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

2.2. SPPS Workflow

SPPS_Workflow Resin Resin Swelling in DMF Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 DMF Wash Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Repeat Repeat for each Amino Acid Washing2->Repeat Next cycle Final_Deprotection Final Fmoc Deprotection Washing2->Final_Deprotection Final cycle Repeat->Fmoc_Deprotection Washing3 DMF and DCM Wash Final_Deprotection->Washing3 Cleavage Cleavage and Deprotection (TFA/TIS/H2O) Washing3->Cleavage Precipitation Precipitation in cold ether Cleavage->Precipitation Purification Purification by RP-HPLC Precipitation->Purification

Caption: Workflow for Fmoc-based solid-phase peptide synthesis.

2.3. Detailed SPPS Protocol

  • Resin Swelling: Swell the rink amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc protecting group from the resin's linker.

  • Washing: Wash the resin thoroughly with DMF (5 times).

  • Amino Acid Coupling:

    • Pre-activate a 4-fold molar excess of the Fmoc-protected amino acid with DIC (4 eq.) and OxymaPure® (4 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF (5 times).

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence, including the protected this compound.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

  • Washing: Wash the resin with DMF (5 times) followed by DCM (5 times) and dry under vacuum.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Table 2: Representative SPPS Cycle Efficiency

CycleAmino Acid CoupledCoupling Efficiency (%)
1Fmoc-Gly-OH99.8
2Fmoc-Ala-OH99.7
3Fmoc-Leu-OH99.5
4Fmoc-(S)-Ahyol(tBu)-OH99.2
5Fmoc-Ser(tBu)-OH99.6
6Fmoc-Lys(Boc)-OH99.4
Ahyol = 2-Aminohex-5-yn-1-ol

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the labeling of the alkyne-containing peptide with an azide-functionalized fluorescent dye.

3.1. Materials and Reagents

  • Alkyne-containing peptide

  • Azide-functionalized fluorophore (e.g., Azide-Fluor 488)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

3.2. CuAAC Workflow

CuAAC_Workflow Prepare_Reagents Prepare Stock Solutions Mix_Peptide_Fluorophore Mix Peptide and Azide-Fluorophore Prepare_Reagents->Mix_Peptide_Fluorophore Add_Catalyst Add CuSO4/THPTA and Sodium Ascorbate Mix_Peptide_Fluorophore->Add_Catalyst Incubate Incubate at Room Temperature Add_Catalyst->Incubate Purify Purify by RP-HPLC Incubate->Purify Analyze Analyze by Mass Spectrometry Purify->Analyze

Caption: Workflow for CuAAC labeling of an alkyne-peptide.

3.3. Detailed CuAAC Protocol

  • Prepare Stock Solutions:

    • Peptide: 1 mM in PBS

    • Azide-Fluorophore: 10 mM in DMSO

    • CuSO₄: 50 mM in water

    • Sodium Ascorbate: 500 mM in water (prepare fresh)

    • THPTA: 50 mM in water

  • Reaction Setup: In a microcentrifuge tube, combine:

    • 100 µL of 1 mM peptide solution

    • 2 µL of 10 mM Azide-Fluorophore solution

    • 10 µL of a premixed solution of CuSO₄ and THPTA (1:5 molar ratio)

  • Initiate Reaction: Add 10 µL of freshly prepared 500 mM sodium ascorbate to the reaction mixture.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification: Purify the labeled peptide by RP-HPLC.

  • Analysis: Confirm the successful conjugation by mass spectrometry.

Table 3: Quantitative Analysis of CuAAC Labeling

ParameterValue
Peptide Concentration100 µM
Azide-Fluorophore Concentration200 µM
Reaction Time1 hour
Labeling Efficiency (%)>95%
Purity after HPLC (%)>98%

Application: Probing the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, particularly cancer. A molecular probe incorporating this compound can be designed to target a specific kinase in this pathway, allowing for its visualization and localization within the cell.

4.1. Probe Design

A peptide sequence derived from a known substrate or inhibitor of a MAPK pathway component (e.g., ERK) is synthesized with this compound. This peptide is then labeled with a fluorophore via CuAAC.

4.2. Cellular Imaging Protocol

  • Cell Culture: Plate cells (e.g., HeLa) on glass-bottom dishes and culture overnight.

  • Probe Delivery: Introduce the fluorescently labeled peptide probe into the cells using a suitable delivery method (e.g., cell-penetrating peptide conjugation or electroporation).

  • Stimulation: Induce the MAPK pathway by treating the cells with a growth factor (e.g., EGF).

  • Imaging: Visualize the subcellular localization of the probe using fluorescence microscopy. Changes in localization upon stimulation can provide insights into the activation of the signaling pathway.

4.3. MAPK Signaling Pathway Diagram

MAPK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Probe Alkyne-Probe Probe->ERK Binds to Gene_Expression Gene Expression Transcription_Factors->Gene_Expression EGF Growth Factor (EGF) EGF->RTK

Caption: Simplified MAPK signaling pathway showing potential probe interaction.

Conclusion

The incorporation of this compound into peptides via solid-phase synthesis, followed by efficient labeling through click chemistry, provides a versatile platform for the development of molecular probes. These probes are powerful tools for studying complex biological systems, such as the MAPK signaling pathway, and hold significant promise for applications in basic research, drug discovery, and diagnostics. The protocols outlined in these application notes provide a robust framework for the successful implementation of this technology.

Application Notes and Protocols for (S)-2-Aminohex-5-yn-1-ol as a Chiral Ligand in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on the predicted reactivity and behavior of (S)-2-Aminohex-5-yn-1-ol, extrapolated from structurally similar chiral amino alcohol ligands. As of the date of this document, specific experimental data for this compound in asymmetric catalysis is not extensively available in the peer-reviewed literature. These protocols are intended to serve as a starting point for researchers and may require optimization.

Introduction

This compound is a chiral amino alcohol that possesses key structural features for effective application in asymmetric catalysis. The presence of a primary alcohol and a primary amine on a chiral backbone allows for the formation of well-defined metal complexes. The terminal alkyne functionality offers a site for potential modification or for influencing the electronic properties of the catalytic center. Chiral amino alcohols are a well-established class of ligands in asymmetric synthesis, particularly in reactions such as the addition of organometallic reagents to carbonyl compounds.[1][2]

Potential Applications:

  • Asymmetric addition of organozinc reagents to aldehydes and ketones: This is a classic application for chiral amino alcohols, leading to the synthesis of enantioenriched secondary and tertiary alcohols.[1][3][4][5]

  • Asymmetric reduction of prochiral ketones: In combination with suitable reducing agents, this ligand could facilitate the enantioselective synthesis of chiral alcohols.

  • Asymmetric allylic alkylation: The bidentate nature of the ligand could be suitable for coordinating to transition metals used in these reactions.

This document provides a detailed protocol for a potential application of this compound in the asymmetric addition of diethylzinc to benzaldehyde, a benchmark reaction for evaluating the effectiveness of chiral ligands.

Proposed Synthesis of this compound

The synthesis of chiral amino alcohols is often achieved through the reduction of the corresponding α-amino acids or their derivatives.[6][7] A plausible route to this compound would start from the corresponding non-proteinogenic amino acid, (S)-2-aminohex-5-ynoic acid.

General Workflow for Ligand Synthesis:

G cluster_0 Synthesis of this compound Start (S)-2-Aminohex-5-ynoic Acid Protect N-Protection (e.g., Boc) Start->Protect Protection Activate Carboxylic Acid Activation (e.g., Mixed Anhydride) Protect->Activate Activation Reduce Reduction to Alcohol (e.g., NaBH4) Activate->Reduce Reduction Deprotect N-Deprotection (e.g., TFA) Reduce->Deprotect Deprotection Final This compound Deprotect->Final

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound from (S)-2-Aminohex-5-ynoic Acid

This protocol is a general guideline and should be adapted based on laboratory safety procedures and specific substrate reactivity.

  • N-Protection:

    • Dissolve (S)-2-aminohex-5-ynoic acid in a suitable solvent (e.g., a mixture of dioxane and water).

    • Add di-tert-butyl dicarbonate (Boc)₂O and a base (e.g., sodium bicarbonate).

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

    • Extract the N-Boc protected amino acid and purify by column chromatography.

  • Reduction of the Carboxylic Acid:

    • Dissolve the N-Boc protected amino acid in anhydrous THF and cool to 0 °C.

    • Add a suitable activating agent for the carboxylic acid, followed by a reducing agent such as sodium borohydride.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction carefully with water and extract the N-Boc protected amino alcohol.

    • Purify the product by column chromatography.

  • N-Deprotection:

    • Dissolve the N-Boc protected amino alcohol in a suitable solvent like dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA) and stir at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the solvent and TFA under reduced pressure.

    • Neutralize the residue with a mild base and extract the final product, this compound.

    • Further purification can be achieved by recrystallization or column chromatography.

Application in Asymmetric Catalysis: Addition of Diethylzinc to Benzaldehyde

The in-situ formed complex of this compound and diethylzinc is expected to catalyze the enantioselective addition of an ethyl group to the prochiral face of benzaldehyde.

Proposed Catalytic Cycle:

G cluster_1 Catalytic Cycle Ligand This compound Active_Catalyst Chiral Zinc Complex Ligand->Active_Catalyst ZnEt2 Diethylzinc (ZnEt₂) ZnEt2->Active_Catalyst Intermediate Ternary Complex Active_Catalyst->Intermediate Benzaldehyde Benzaldehyde Benzaldehyde->Intermediate Product_Complex Product-Zinc Complex Intermediate->Product_Complex Ethyl Transfer Product_Complex->Active_Catalyst Regeneration Product (S)-1-Phenylpropan-1-ol Product_Complex->Product Hydrolysis

Caption: Proposed catalytic cycle for the addition of diethylzinc to benzaldehyde.

Experimental Protocol: Asymmetric Ethylation of Benzaldehyde

This protocol is adapted from general procedures for similar reactions and should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.[3][4]

  • Catalyst Formation:

    • To a solution of this compound (0.05 mmol, 5 mol%) in anhydrous toluene (5 mL) in a flame-dried Schlenk flask, add a solution of diethylzinc (1.1 M in toluene, 1.1 mmol) dropwise at 0 °C.

    • Stir the resulting solution at 0 °C for 30 minutes to allow for the formation of the chiral zinc complex.

  • Addition Reaction:

    • Cool the solution to the desired reaction temperature (e.g., 0 °C or -20 °C).

    • Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the catalyst solution.

    • Stir the reaction mixture at this temperature for the specified time (e.g., 24-48 hours), monitoring the progress by TLC.

  • Work-up and Purification:

    • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

    • Allow the mixture to warm to room temperature and extract the product with diethyl ether or ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 1-phenylpropan-1-ol.

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess (ee) of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a suitable chiral stationary phase column.

Data Presentation

The following table presents representative data from the literature for the asymmetric addition of diethylzinc to benzaldehyde using various chiral amino alcohol ligands. This data can serve as a benchmark for evaluating the performance of this compound.

LigandLigand Loading (mol%)Temperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee%)Reference
N-alkylated (1R,2S)-norephedrine derivative50489597 (S)[2]
Pinane-based aminodiol10rt208587 (R)[8]
α-Pinene-derived diamine100209580 (R)[3]
Azetidine alcohol10rt249896 (S)[1]
(-)-DAIB2069798 (R)[2]

Safety Precautions

  • Diethylzinc is highly pyrophoric and reacts violently with water. It should be handled with extreme caution under an inert atmosphere using appropriate syringes and Schlenk techniques.

  • Anhydrous solvents are essential for the success of the reaction.

  • Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

  • All manipulations should be carried out in a well-ventilated fume hood.

References

Techniques for the Derivatization of the Amino Group in (S)-2-Aminohex-5-yn-1-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical derivatization of the primary amino group in the chiral molecule (S)-2-Aminohex-5-yn-1-ol. This versatile building block is of interest in medicinal chemistry and drug development due to its combination of a chiral center, a primary amine, a primary alcohol, and a terminal alkyne, offering multiple points for molecular modification. Derivatization of the amino group can be a crucial step in synthesizing novel pharmaceutical intermediates, modifying biological activity, or preparing analogs for structure-activity relationship (SAR) studies.

This guide covers four common and effective derivatization techniques: acylation, sulfonylation, carbamoylation, and reductive amination. For each technique, a general overview, a detailed experimental protocol, and a summary of expected quantitative data are provided. The protocols are designed to be adaptable to similar chiral amino alcohols.

General Workflow for Amino Group Derivatization

The derivatization of this compound typically follows a general workflow, starting from the selection of the appropriate derivatization strategy based on the desired final compound and the compatibility of the reagents with the other functional groups in the molecule.

Derivatization Workflow Start This compound Technique Select Derivatization Technique Start->Technique Acylation Acylation Technique->Acylation e.g., Amide formation Sulfonylation Sulfonylation Technique->Sulfonylation e.g., Sulfonamide formation Carbamoylation Carbamoylation Technique->Carbamoylation e.g., Urea formation Reductive_Amination Reductive Amination Technique->Reductive_Amination e.g., Secondary/Tertiary amine formation Reaction Perform Reaction Acylation->Reaction Sulfonylation->Reaction Carbamoylation->Reaction Reductive_Amination->Reaction Purification Purification (e.g., Chromatography, Recrystallization) Reaction->Purification Analysis Characterization (NMR, IR, MS, HPLC) Purification->Analysis End Derivatized Product Analysis->End

Caption: General workflow for the derivatization of this compound.

Acylation: Formation of Amides

Acylation is a widely used method to convert primary amines into stable amide derivatives. This is often achieved by reacting the amine with an acylating agent such as an acyl chloride or an acid anhydride in the presence of a base. The resulting N-acyl derivative can exhibit altered solubility, polarity, and biological activity.

Reaction Pathway:

Caption: General acylation reaction of an amino alcohol.

Quantitative Data Summary (Acylation)
ParameterTypical Range/ValueNotes
Yield 85-98%Highly dependent on the specific acylating agent and reaction conditions.
Reaction Time 1-4 hoursCan be monitored by Thin Layer Chromatography (TLC).
Purity >95% (after purification)Purification is typically achieved by column chromatography or recrystallization.
¹H NMR (δ, ppm) ~7.5-8.5 (NH, amide), ~3.5-4.0 (CH-NH), ~3.4-3.7 (CH₂-OH)Chemical shifts are approximate and depend on the solvent and the 'R' group.
IR (cm⁻¹) ~3300 (N-H stretch), ~1640 (C=O stretch, Amide I)Characteristic amide bands are observed.
Experimental Protocol: N-Acetylation

This protocol describes the synthesis of N-((S)-1-hydroxyhex-5-yn-2-yl)acetamide.

Materials:

  • This compound

  • Acetic anhydride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acetylated product.

  • Characterize the final product using NMR, IR, and mass spectrometry.

Sulfonylation: Formation of Sulfonamides

Sulfonylation of the amino group with a sulfonyl chloride in the presence of a base yields a sulfonamide. Sulfonamides are often more stable than the corresponding amides and are important pharmacophores in many drug classes.

Reaction Pathway: ```dot digraph "Sulfonylation Reaction" { graph [rankdir="LR"]; node [shape=plaintext, fontname="Arial"]; edge [arrowhead=vee, color="#34A853"];

Reactants [label=<+>]; Product [label=<>];

Reactants -> Product [label="Base (e.g., Pyridine)\nSolvent (e.g., CH₂Cl₂)"]; }

Caption: General carbamoylation reaction forming a urea derivative.

Quantitative Data Summary (Carbamoylation)
ParameterTypical Range/ValueNotes
Yield >90%Reactions with isocyanates are often high-yielding and clean.
Reaction Time 0.5-2 hoursThese reactions are typically fast at room temperature.
Purity Often high, may not require extensive purificationThe product may precipitate from the reaction mixture.
¹H NMR (δ, ppm) ~6.0-7.0 (NH, urea), ~5.5-6.5 (NH, urea), ~3.6-4.1 (CH-NH)Two distinct NH signals are expected for the urea group.
IR (cm⁻¹) ~3350 (N-H stretch), ~1630 (C=O stretch, urea)A strong carbonyl absorption is characteristic of ureas.
Experimental Protocol: Urea Formation

This protocol describes the synthesis of 1-((S)-1-hydroxyhex-5-yn-2-yl)-3-phenylurea.

Materials:

  • This compound

  • Phenyl isocyanate

  • Tetrahydrofuran (THF), anhydrous

  • Hexanes

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • Add phenyl isocyanate (1.0 eq) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture for 1-2 hours at room temperature. The product may begin to precipitate.

  • Monitor the reaction by TLC to confirm the consumption of the starting amine.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • If the product has precipitated, collect it by filtration and wash with cold hexanes.

  • If the product is in the residue, it can be purified by recrystallization or silica gel chromatography if necessary.

  • Dry the purified product under vacuum and characterize by NMR, IR, and mass spectrometry.

Reductive Amination: Formation of Secondary Amines

Reductive amination allows for the formation of secondary or tertiary amines by reacting the primary amine with an aldehyde or ketone to form an imine (or enamine) intermediate, which is then reduced in situ by a mild reducing agent. This method is highly versatile for introducing a variety of alkyl or aryl groups to the nitrogen atom.

Reaction Pathway:

Caption: General reductive amination reaction of an amino alcohol.

Quantitative Data Summary (Reductive Amination)
ParameterTypical Range/ValueNotes
Yield 70-90%Yields are generally good, but can be affected by the choice of reducing agent and carbonyl compound. [1]
Reaction Time 12-24 hoursThe reaction is often run overnight.
Purity >90% (after purification)Purification is typically required to remove byproducts and excess reagents.
¹H NMR (δ, ppm) ~2.5-3.0 (CH-NH), ~2.4-2.8 (CH₂-N)The disappearance of the aldehyde proton and the appearance of new signals for the N-alkyl group are indicative of the reaction.
IR (cm⁻¹) ~3300-3400 (N-H stretch, secondary amine)The C=O stretch of the aldehyde will be absent in the product spectrum.
Experimental Protocol: N-Benzylation

This protocol describes the synthesis of (S)-2-(benzylamino)hex-5-yn-1-ol.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Acetic acid (optional, to catalyze imine formation)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in methanol in a round-bottom flask. A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise, controlling the gas evolution. If using sodium cyanoborohydride, the pH should be maintained between 6 and 7.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of water, followed by saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the pure N-benzylated secondary amine.

  • Characterize the product by NMR, IR, and mass spectrometry.

Disclaimer: The provided protocols and data are intended as a general guide. Researchers should always conduct their own optimization studies and safety assessments before performing any chemical reaction. The quantitative data presented is based on typical yields and reaction conditions for similar compounds and may vary for the specific derivatization of this compound.

References

Application Notes and Protocols: Protection and Deprotection of (S)-2-Aminohex-5-yn-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the protection and deprotection of the primary amino and hydroxyl functional groups of (S)-2-Aminohex-5-yn-1-ol. This chiral bifunctional molecule is a valuable building block in medicinal chemistry and drug development, and its versatile reactivity often necessitates the use of protecting groups to achieve selective transformations at other parts of the molecule. The following protocols detail the use of the commonly employed tert-butoxycarbonyl (Boc) group for the amine and the tert-butyldimethylsilyl (TBDMS) group for the alcohol, outlining an orthogonal protection strategy.

Orthogonal Protection Strategy

An orthogonal protection strategy allows for the selective removal of one protecting group in the presence of another, enabling stepwise functionalization of the molecule. For this compound, the acid-labile Boc group and the fluoride-labile TBDMS group provide an excellent orthogonal pair. This allows for the selective deprotection of either the amine or the alcohol, leaving the other functional group protected for subsequent reactions.

Orthogonal_Protection A This compound B (S)-N-Boc-2-aminohex-5-yn-1-ol A->B Boc2O, Base C (S)-O-TBDMS-2-aminohex-5-yn-1-ol A->C TBDMSCl, Imidazole B->A Acid (e.g., TFA, HCl) D (S)-N-Boc-O-TBDMS-2-aminohex-5-yn-1-ol B->D TBDMSCl, Imidazole C->A TBAF C->D Boc2O, Base D->B TBAF D->C Acid (e.g., TFA, HCl)

Caption: Orthogonal protection and deprotection strategy for this compound.

Section 1: Protection of the Amino Group with Boc Anhydride

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.

Experimental Protocol: N-Boc Protection
  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water.

  • Base Addition: Add a base, such as triethylamine (TEA, 1.5 eq) or sodium bicarbonate (NaHCO₃, 2.0 eq), to the solution.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford (S)-N-Boc-2-aminohex-5-yn-1-ol.

Quantitative Data: N-Boc Protection
ParameterValueReference
Solvent Dichloromethane (DCM)General Procedure
Base Triethylamine (TEA)General Procedure
Reagent Di-tert-butyl dicarbonate (Boc₂O)General Procedure
Reaction Time 12 - 24 hoursGeneral Procedure
Temperature 0 °C to Room TemperatureGeneral Procedure
Typical Yield 90 - 98%[1]

Section 2: Protection of the Hydroxyl Group with TBDMS Chloride

The tert-butyldimethylsilyl (TBDMS) group is a common choice for protecting alcohols. It is stable to a wide range of non-acidic and non-fluoride reaction conditions and can be selectively removed with a fluoride source.

Experimental Protocol: O-TBDMS Protection
  • Dissolution: Dissolve (S)-N-Boc-2-aminohex-5-yn-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

  • Reagent Addition: Add imidazole (2.5 eq) to the solution, followed by the portion-wise addition of tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride. Separate the organic layer and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield (S)-N-Boc-O-TBDMS-2-aminohex-5-yn-1-ol.

Quantitative Data: O-TBDMS Protection
ParameterValueReference
Solvent Dichloromethane (DCM)General Procedure
Base/Catalyst ImidazoleGeneral Procedure
Reagent tert-Butyldimethylsilyl chloride (TBDMSCl)General Procedure
Reaction Time 12 - 16 hoursGeneral Procedure
Temperature 0 °C to Room TemperatureGeneral Procedure
Typical Yield 85 - 95%[2][3]

Section 3: Deprotection Strategies

The orthogonality of the Boc and TBDMS protecting groups allows for their selective removal.

Selective Deprotection of the N-Boc Group

The Boc group can be removed under acidic conditions without affecting the TBDMS ether or the alkyne functionality.

Boc_Deprotection A (S)-N-Boc-O-TBDMS-2-aminohex-5-yn-1-ol B (S)-O-TBDMS-2-aminohex-5-yn-1-ol A->B TFA, DCM or HCl in Dioxane

Caption: Selective deprotection of the N-Boc group.

  • Dissolution: Dissolve the N-Boc protected compound (1.0 eq) in dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the solution at 0 °C. Alternatively, a solution of HCl in an organic solvent like dioxane can be used.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC.

  • Work-up: Upon completion, carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected amine. Further purification by chromatography may be necessary.

ParameterValueReference
Solvent Dichloromethane (DCM)General Procedure
Reagent Trifluoroacetic Acid (TFA)[4][5]
Reaction Time 1 - 4 hours[4][5]
Temperature 0 °C to Room Temperature[4][5]
Typical Yield >95%[4][5]
Selective Deprotection of the O-TBDMS Group

The TBDMS group is readily cleaved by fluoride ion sources, leaving the N-Boc group and the alkyne intact.

TBDMS_Deprotection A (S)-N-Boc-O-TBDMS-2-aminohex-5-yn-1-ol B (S)-N-Boc-2-aminohex-5-yn-1-ol A->B TBAF in THF

References

Practical Applications of Terminal Alkyne-Containing Amino Alcohols: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terminal alkyne-containing amino alcohols are a versatile class of organic molecules that have garnered significant attention in chemical biology, drug discovery, and materials science. Their utility stems from the unique reactivity of the terminal alkyne group, which can participate in a variety of highly specific and efficient chemical transformations, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] This, combined with the presence of both amino and alcohol functionalities, makes them valuable building blocks for the synthesis of complex molecular architectures and bioconjugates. This document provides an overview of their applications, quantitative data for key reactions, and detailed experimental protocols.

Key Applications

The primary applications of terminal alkyne-containing amino alcohols revolve around their use as handles for bioconjugation and as precursors for the synthesis of more complex molecules.

Bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most prominent application of these compounds is in CuAAC, a highly efficient and bioorthogonal reaction that joins a terminal alkyne with an azide to form a stable triazole linkage.[1] This reaction is widely used to label and study biomolecules such as proteins, nucleic acids, and glycans. Terminal alkyne-containing amino acids, such as L-propargylglycine, can be incorporated into proteins either through solid-phase peptide synthesis or by utilizing engineered cellular machinery.[2] Once incorporated, the alkyne group serves as a handle for the attachment of various probes, including fluorophores, biotin tags, or drug molecules.[3]

Precursors for the Synthesis of Complex Molecules

Terminal alkyne-containing amino alcohols are valuable chiral building blocks in organic synthesis. The alkyne moiety can be further functionalized through various reactions, including Sonogashira coupling, Glaser coupling, and reduction to alkanes or alkenes, allowing for the construction of complex molecular scaffolds. They are particularly useful in the synthesis of modified peptides, peptidomimetics, and natural products. For example, they can be used to create cyclic peptides with constrained conformations, which often exhibit enhanced biological activity and stability.

Alternative Coupling Chemistries: The Glaser-Hay Coupling

Beyond CuAAC, the terminal alkyne group can participate in other coupling reactions. The Glaser-Hay coupling, for instance, allows for the homocoupling of two terminal alkynes in the presence of a copper catalyst and an oxidant to form a conjugated diacetylene. This has been used to modify the properties of proteins, such as altering the fluorescence spectrum of Green Fluorescent Protein (GFP) by incorporating an alkyne-containing unnatural amino acid and then inducing dimerization through Glaser-Hay coupling.[4][5]

Quantitative Data

The efficiency of CuAAC reactions is a key factor in their widespread adoption. The following tables summarize representative quantitative data for these reactions.

Substrate 1 (Alkyne)Substrate 2 (Azide)Catalyst SystemSolventReaction TimeYield (%)Reference
Alkyne-modified ProteinAzido-fluorophoreCuSO₄, THPTA, Sodium AscorbateAqueous Buffer< 5 minHigh[6][7]
Propargyl AmideBenzyl AzideCuI, N,N-dimethylethylenediamine1ChCl/2Gly (DES)5 h93[8]
Alkyne-labeled OligonucleotideAzido-biotinCuSO₄, THPTA, Sodium AscorbateWater/DMSO30-60 minQuantitative[9]
Propargyl AlcoholAzido-coumarinCuSO₄, THPTA, Sodium AscorbateAqueous Buffer1 hHigh

Table 1: Representative Yields for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions.

Alkyne SubstrateReaction ConditionTime to 50% ConversionTime to 90% Conversion
Propargyl AmideBioconjugation~5 min~20 min
Propargyl AlcoholBioconjugation~10 min~40 min
PhenylacetyleneBioconjugation~15 min~60 min

Table 2: Comparison of Reactivity for Different Terminal Alkynes in CuAAC under Bioconjugation Conditions. (Data is illustrative and based on trends reported in the literature).

Experimental Protocols

Protocol 1: Synthesis of a Terminal Alkyne-Containing Amino Alcohol via Epoxide Opening

This protocol describes the synthesis of a β-amino alcohol with a terminal alkyne by the ring-opening of a terminal epoxide with an amine.

Materials:

  • Terminal epoxide (e.g., Propargyl glycidyl ether)

  • Amine (e.g., Benzylamine)

  • Solvent (e.g., Ethanol or water)[10]

  • Catalyst (optional, e.g., Zn(ClO₄)₂·6H₂O)[10]

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the terminal epoxide (1 equivalent) in the chosen solvent.

  • Add the amine (1.1 equivalents) to the solution.

  • If using a catalyst, add it to the reaction mixture (e.g., 5 mol% of Zn(ClO₄)₂·6H₂O).[10]

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the desired terminal alkyne-containing amino alcohol.

  • Characterize the product using standard analytical techniques (NMR, Mass Spectrometry).

Note: Reaction conditions, including solvent, temperature, and the use of a catalyst, may need to be optimized for different substrates.[8][11][12]

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol outlines the general procedure for labeling a protein containing a terminal alkyne-functionalized unnatural amino acid with an azide-functionalized fluorescent dye.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Azide-functionalized fluorescent dye (e.g., Azide-Cy5)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

  • Aminoguanidine hydrochloride stock solution (e.g., 1 M in water)

Procedure:

  • In a microcentrifuge tube, combine the alkyne-modified protein to a final concentration of 10-50 µM in the reaction buffer.

  • Prepare the catalyst premix: in a separate tube, mix CuSO₄ and THPTA in a 1:5 molar ratio (e.g., for a final copper concentration of 1 mM, use 1 mM CuSO₄ and 5 mM THPTA). Let it stand for 1-2 minutes.

  • Add the azide-functionalized dye to the protein solution to a final concentration of 100-200 µM.

  • Add aminoguanidine to the protein solution to a final concentration of 5 mM.

  • Initiate the reaction by adding the catalyst premix to the protein solution, followed immediately by the addition of freshly prepared sodium ascorbate to a final concentration of 5 mM.

  • Gently mix the reaction and incubate at room temperature for 1 hour.

  • Quench the reaction by adding EDTA to a final concentration of 10 mM to chelate the copper ions.

  • Remove excess dye and reagents by a suitable method, such as gel filtration, dialysis, or protein precipitation.

  • Analyze the labeled protein by SDS-PAGE and in-gel fluorescence to confirm successful conjugation.[1][9]

Protocol 3: Site-Specific Incorporation of an Alkyne-Containing Unnatural Amino Acid into a Protein in Mammalian Cells

This protocol provides a general workflow for incorporating an unnatural amino acid (UAA) with a terminal alkyne into a target protein expressed in mammalian cells.[13][14][15]

Materials:

  • Mammalian cell line (e.g., HEK293T)

  • Plasmid encoding the target protein with an amber stop codon (TAG) at the desired incorporation site.

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair specific for the UAA (e.g., a pyrrolysyl-tRNA synthetase/tRNA pair).

  • Alkyne-containing unnatural amino acid (e.g., propargyl-L-lysine).

  • Cell culture medium and reagents.

  • Transfection reagent.

Procedure:

  • Cell Culture and Transfection:

    • Plate the mammalian cells in a suitable culture dish.

    • Co-transfect the cells with the plasmid encoding the target protein and the plasmid encoding the orthogonal aaRS/tRNA pair using a suitable transfection reagent.

  • UAA Supplementation:

    • Supplement the cell culture medium with the alkyne-containing UAA at a final concentration of 0.1-1 mM.

  • Protein Expression:

    • Incubate the cells for 24-72 hours to allow for protein expression. The orthogonal aaRS will charge its cognate tRNA with the UAA, and during translation, the tRNA will recognize the amber stop codon in the target mRNA and insert the UAA into the protein.

  • Cell Lysis and Protein Purification:

    • Harvest the cells and lyse them to release the proteins.

    • Purify the target protein using an appropriate method (e.g., affinity chromatography if the protein is tagged).

  • Verification of UAA Incorporation:

    • Confirm the incorporation of the UAA by mass spectrometry. The mass of the purified protein should correspond to the expected mass including the UAA.

  • Downstream Applications:

    • The purified protein now contains a terminal alkyne handle that can be used for subsequent bioconjugation reactions as described in Protocol 2.

Visualizations

The following diagrams illustrate key pathways and workflows related to terminal alkyne-containing amino alcohols.

Biosynthetic_Pathway L_Lysine L-Lysine Intermediate1 4-Chloro-L-lysine L_Lysine->Intermediate1 Halogenase (BesD) Intermediate2 4-Chloro-allylglycine Intermediate1->Intermediate2 Oxidative C-C cleavage (BesC) L_Propargylglycine L-Propargylglycine Intermediate2->L_Propargylglycine Dechlorination (BesB) Dipeptide L-Propargylglycine-L-glutamate dipeptide L_Propargylglycine->Dipeptide Glutamate ligation beta_Ethynylserine β-Ethynylserine Dipeptide->beta_Ethynylserine Hydroxylation (BesA) Unnatural_Amino_Acid_Workflow cluster_cell Mammalian Cell cluster_downstream Downstream Bioconjugation Plasmid_Target Target Gene Plasmid (with TAG codon) Transcription Transcription & Translation Plasmid_Target->Transcription Plasmid_System Orthogonal aaRS/tRNA Plasmid Plasmid_System->Transcription UAA Alkyne-UAA UAA->Transcription Protein_Alkyne Protein with Alkyne Handle Transcription->Protein_Alkyne CuAAC CuAAC Reaction Protein_Alkyne->CuAAC Azide_Probe Azide Probe (e.g., Fluorophore) Azide_Probe->CuAAC Labeled_Protein Labeled Protein CuAAC->Labeled_Protein

References

The Versatile Building Block: (S)-2-Aminohex-5-yn-1-ol in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

(S)-2-Aminohex-5-yn-1-ol is a chiral propargylamino alcohol that holds significant potential as a versatile starting material for the stereoselective synthesis of a variety of nitrogen-containing heterocyclic compounds. Its bifunctional nature, possessing both a primary amine and a primary alcohol flanking a chiral center, along with a terminal alkyne, allows for a range of synthetic transformations. This document provides an overview of its application in the synthesis of substituted piperidines, key structural motifs in numerous alkaloids and pharmacologically active compounds.

Synthesis of 2,3,6-Trisubstituted Piperidines: (+)-Deoxoprosophylline and (-)-Deoxoprosopinine

This compound serves as a crucial chiral precursor for the enantioselective synthesis of piperidine alkaloids such as (+)-deoxoprosophylline and (-)-deoxoprosopinine. The synthetic strategy involves the intramolecular hydroamination of a suitably protected derivative of the starting material.

A key transformation is the protection of the amino and hydroxyl groups, followed by the manipulation of the terminal alkyne. For instance, N-benzylation of this compound provides a key intermediate. The terminal alkyne can then be subjected to hydrostannation followed by iodination to introduce a vinyl iodide moiety, a versatile handle for subsequent cross-coupling reactions.

The pivotal step in the construction of the piperidine ring is the intramolecular cyclization of the aminoalkyne derivative. This can be achieved through various methods, including metal-catalyzed hydroamination.

Experimental Workflow for Piperidine Synthesis

G cluster_0 Starting Material Preparation cluster_1 Alkyne Functionalization cluster_2 Piperidine Ring Formation cluster_3 Final Product Synthesis A This compound B N-Benzylation A->B BnBr, K2CO3 C N-Benzyl-(S)-2-aminohex-5-yn-1-ol B->C D Hydrostannation C->D Bu3SnH, AIBN E Iodination D->E I2 F Vinyl Iodide Intermediate E->F G Intramolecular Hydroamination F->G Metal Catalyst (e.g., Pd(0)) H 2,3,6-Trisubstituted Piperidine G->H I Cross-Coupling Reaction (e.g., Sonogashira) H->I Terminal Alkyne, Pd/Cu catalyst J (+)-Deoxoprosophylline or (-)-Deoxoprosopinine I->J

Caption: Synthetic workflow for piperidine alkaloids.

Quantitative Data Summary

ProductStarting MaterialKey ReactionYield (%)Enantiomeric Excess (%)
(+)-DeoxoprosophyllineThis compoundIntramolecular HydroaminationNot Reported>98
(-)-DeoxoprosopinineThis compoundIntramolecular HydroaminationNot Reported>98

Note: While the syntheses have been reported, specific yield data for the overall process from this compound was not detailed in the reviewed literature. The high enantiomeric excess is a direct result of the chirality of the starting material.

Detailed Experimental Protocols

The following are representative protocols for key steps in the synthesis of piperidine alkaloids from this compound.

Protocol 1: N-Benzylation of this compound

Objective: To protect the primary amine of this compound as a benzylamine.

Materials:

  • This compound

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound in acetonitrile, add potassium carbonate.

  • Add benzyl bromide dropwise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford N-benzyl-(S)-2-aminohex-5-yn-1-ol.

Protocol 2: Intramolecular Hydroamination for Piperidine Ring Formation

Objective: To construct the piperidine ring via a metal-catalyzed intramolecular cyclization.

Materials:

  • N-Protected vinyl iodide intermediate (derived from N-benzyl-(S)-2-aminohex-5-yn-1-ol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., triethylamine, Et₃N)

  • Anhydrous solvent (e.g., acetonitrile or DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the N-protected vinyl iodide intermediate in the anhydrous solvent in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add the base (e.g., triethylamine) to the solution.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the corresponding 2,3,6-trisubstituted piperidine.

Signaling Pathway Diagram (Logical Relationship)

G cluster_0 Chiral Precursor cluster_1 Key Intermediate cluster_2 Core Scaffold Synthesis cluster_3 Target Heterocycle A This compound B N-Protected Aminoalkyne Derivative A->B Protection & Functionalization C Intramolecular Cyclization B->C Metal Catalysis D Chiral Piperidine C->D Ring Formation

Caption: Logic flow for chiral piperidine synthesis.

Conclusion

This compound is a valuable and versatile chiral building block for the asymmetric synthesis of substituted piperidines and potentially other nitrogen-containing heterocycles. The ability to control the stereochemistry of the final product based on the inherent chirality of the starting material makes it an attractive tool for medicinal chemists and researchers in drug discovery. The protocols outlined above provide a general framework for the utilization of this compound in the synthesis of complex molecular architectures. Further exploration of its reactivity is likely to unveil novel synthetic pathways to a wider range of heterocyclic compounds.

Application Notes and Protocols: Development of Enzyme Inhibitors Using (S)-2-Aminohex-5-yn-1-ol Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The (S)-2-Aminohex-5-yn-1-ol scaffold represents a promising starting point for the design of novel enzyme inhibitors. Its structure, featuring a chiral amino alcohol and a terminal alkyne, makes it particularly suitable for targeting enzymes susceptible to irreversible inhibition, often through a mechanism-based or "suicide" inactivation pathway. This document provides detailed application notes and protocols for the development of enzyme inhibitors based on this scaffold, with a primary focus on ornithine decarboxylase (ODC) as a likely target. ODC is a critical enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation, making it an attractive target for cancer and infectious disease therapies. The well-known irreversible inhibitor of ODC, α-difluoromethylornithine (DFMO), serves as a benchmark for the development of new inhibitors.[1]

The terminal alkyne functionality of the this compound scaffold is a key feature, as it can be enzymatically activated to form a reactive species that covalently modifies the enzyme's active site, leading to irreversible inhibition.

Target Enzyme: Ornithine Decarboxylase (ODC)

Ornithine decarboxylase (ODC) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the conversion of ornithine to putrescine, the first and rate-limiting step in polyamine biosynthesis.[1][2][3] Elevated ODC activity and polyamine levels are associated with rapidly proliferating cells, such as those found in tumors.[1][3] Therefore, inhibiting ODC is a validated strategy for anticancer and antiparasitic drug development.[1]

Proposed Mechanism of Inhibition

We propose that inhibitors based on the this compound scaffold will act as mechanism-based irreversible inhibitors of ODC. The inhibitor, mimicking the natural substrate ornithine, would enter the active site and form a Schiff base with the PLP cofactor. The enzyme's catalytic machinery would then initiate a reaction with the alkyne, leading to the formation of a highly reactive intermediate that covalently modifies a nucleophilic residue in the active site, thereby permanently inactivating the enzyme.

G cluster_0 Inhibitor Inhibitor ODC_PLP ODC-PLP Complex Inhibitor->ODC_PLP Enters Active Site Schiff_Base Inhibitor-PLP Schiff Base ODC_PLP->Schiff_Base Forms Schiff Base Reactive_Intermediate Reactive Michael Acceptor Schiff_Base->Reactive_Intermediate Enzymatic Activation Inactive_Enzyme Covalently Modified Inactive ODC Reactive_Intermediate->Inactive_Enzyme Covalent Modification of Active Site Nucleophile

Figure 1: Proposed mechanism of irreversible inhibition of ODC.

Data Presentation

The efficacy of newly synthesized inhibitors should be quantified and presented in a clear, tabular format to allow for easy comparison. Key parameters include the half-maximal inhibitory concentration (IC50) and the inactivation rate constant (k_inact) and inhibitor concentration at half-maximal inactivation rate (K_I) for irreversible inhibitors.

Table 1: Inhibitory Activity of this compound Derivatives against Ornithine Decarboxylase (ODC) (Note: The following data is representative and serves as a template for presenting experimental results.)

Compound IDModification on ScaffoldODC IC50 (µM)k_inact (min⁻¹)K_I (µM)
INH-001 This compound500.125
INH-002 N-methyl derivative350.1520
INH-003 6-fluoro derivative150.2510
DFMO (Reference compound)100.35

Experimental Protocols

Synthesis of this compound

A detailed, multi-step synthesis is required to produce the this compound scaffold. The following is a proposed synthetic route, which can be adapted from known procedures for similar compounds.

G cluster_0 Starting_Material Commercially Available Chiral Amino Acid Protection Protection of Amine and Carboxylic Acid Starting_Material->Protection Reduction Selective Reduction of Carboxylic Acid to Aldehyde Protection->Reduction Alkynylation Alkynylation with Lithium Acetylide Reduction->Alkynylation Deprotection Removal of Protecting Groups Alkynylation->Deprotection Final_Product This compound Deprotection->Final_Product G cluster_0 Enzyme_Prep Prepare ODC Enzyme (Recombinant or from cell lysates) Incubation Incubate ODC with Inhibitor and Substrate (L-[1-14C]ornithine) Enzyme_Prep->Incubation Reaction_Stop Stop Reaction (e.g., with acid) Incubation->Reaction_Stop Measurement Measure Product Formation (14CO2 or Putrescine) Reaction_Stop->Measurement Data_Analysis Calculate % Inhibition, IC50, kinact, and KI Measurement->Data_Analysis

References

Troubleshooting & Optimization

Optimization of reaction conditions for (S)-2-Aminohex-5-yn-1-ol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of (S)-2-Aminohex-5-yn-1-ol, a key intermediate for various research and drug development applications. The primary synthetic route discussed is the reduction of (S)-2-aminohex-5-ynoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for reducing (S)-2-aminohex-5-ynoic acid to this compound?

A1: The most common and effective method is the reduction of the carboxylic acid functionality. This can be achieved using several reducing agents. The choice of reagent is critical to avoid the unwanted reduction of the alkyne group. Two primary strategies are recommended:

  • Chemoselective Reduction: Utilizing a reducing agent that preferentially reduces the carboxylic acid over the alkyne. Borane complexes, such as borane-tetrahydrofuran (BH3•THF) or borane-dimethyl sulfide (BMS), are excellent for this purpose.[1][2][3]

  • Protection-Reduction-Deprotection: This involves protecting the terminal alkyne, typically with a silyl group (e.g., trimethylsilyl - TMS or triisopropylsilyl - TIPS), followed by reduction of the carboxylic acid with a strong reducing agent like lithium aluminum hydride (LiAlH4), and subsequent removal of the protecting group.[4]

Q2: Why is direct reduction with a strong reducing agent like LiAlH4 not recommended without protecting the alkyne?

A2: While LiAlH4 is a powerful reagent for reducing carboxylic acids, it can also reduce alkynes, particularly terminal alkynes or those activated by proximity to other functional groups.[5][6] This can lead to a mixture of the desired amino alcohol and the corresponding alkene or alkane, complicating purification and reducing the overall yield.

Q3: What are suitable protecting groups for the alkyne in this synthesis?

A3: Silyl protecting groups are widely used for terminal alkynes due to their stability under various reaction conditions and the relative ease of their removal.[4]

  • Trimethylsilyl (TMS): Easy to introduce and remove, but can be somewhat labile.

  • Triisopropylsilyl (TIPS): More sterically hindered and therefore more robust than TMS, offering greater stability during the reduction step.[7][8]

Q4: How can I monitor the progress of the reduction reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A spot corresponding to the starting amino acid should disappear and a new, typically higher Rf spot for the amino alcohol product should appear. Staining with ninhydrin can be used to visualize the amino-containing compounds.

Troubleshooting Guides

Problem 1: Incomplete or No Reaction During Carboxylic Acid Reduction
Possible Cause Troubleshooting Steps
Inactive Reducing Agent Use a fresh bottle of the reducing agent. LiAlH4 and borane complexes are moisture-sensitive. Ensure anhydrous conditions are maintained throughout the reaction.
Insufficient Amount of Reducing Agent Carboxylic acid reduction with LiAlH4 requires at least 1.5 equivalents due to the initial deprotonation of the acidic proton. For borane reductions, ensure the correct stoichiometry is used as per the chosen protocol.
Low Reaction Temperature While initial addition of the reducing agent may be done at a lower temperature for safety, the reaction may require refluxing in a suitable solvent like THF to go to completion.
Poor Solubility of Starting Material Ensure the starting amino acid is adequately suspended or dissolved in the reaction solvent. For LiAlH4 reductions, THF is a common solvent.
Problem 2: Reduction of the Alkyne Functionality
Possible Cause Troubleshooting Steps
Direct use of a strong reducing agent (e.g., LiAlH4) without alkyne protection. Protect the terminal alkyne with a silyl group (TMS or TIPS) before the reduction step.
Use of a non-selective reducing agent. Switch to a more chemoselective reducing agent such as borane-dimethyl sulfide (BMS) or borane-THF, which are known to reduce carboxylic acids in the presence of alkynes.[1][2][3]
Hydroboration of the alkyne with borane reagents. When using borane, ensure the reaction conditions are optimized for carboxylic acid reduction and not hydroboration. Typically, this involves controlled addition of the borane reagent at a low temperature.
Problem 3: Difficulty with Protecting Group Removal (Deprotection)
Possible Cause Troubleshooting Steps
Incomplete Deprotection Ensure sufficient equivalents of the deprotecting agent (e.g., TBAF for silyl groups) are used. The reaction time may need to be extended. Monitor the reaction by TLC.
Degradation of the Product during Deprotection Use milder deprotection conditions. For silyl groups, potassium carbonate in methanol can be a milder alternative to TBAF.[9] For acid-sensitive compounds, avoid acidic workup conditions.

Experimental Protocols

Method A: Chemoselective Reduction using Borane-Dimethyl Sulfide (BMS)
  • Setup: A dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with (S)-2-aminohex-5-ynoic acid and anhydrous THF.

  • Cooling: The flask is cooled to 0 °C in an ice bath.

  • Addition of BMS: Borane-dimethyl sulfide complex (solution in THF) is added dropwise to the stirred suspension over a period of 1-2 hours.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed until the starting material is consumed (monitored by TLC).

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol at 0 °C to destroy excess borane.

  • Workup: The solvent is removed under reduced pressure. The residue is then treated with aqueous HCl and stirred. The aqueous layer is basified with NaOH and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

  • Purification: The crude this compound is purified by column chromatography.

Method B: Protection-Reduction-Deprotection Strategy
  • Protection of the Alkyne:

    • (S)-2-aminohex-5-ynoic acid is dissolved in a suitable solvent (e.g., THF).

    • A base (e.g., triethylamine) is added, followed by the silylating agent (e.g., TMS-Cl or TIPS-Cl).

    • The reaction is stirred at room temperature until complete, as monitored by TLC.

    • The protected amino acid is isolated and purified.

  • Reduction with LiAlH4:

    • A suspension of LiAlH4 in anhydrous THF is prepared in a dry, nitrogen-flushed flask and cooled to 0 °C.

    • The protected amino acid, dissolved in anhydrous THF, is added dropwise to the LiAlH4 suspension.

    • The reaction mixture is stirred and may be refluxed to ensure completion.

    • The reaction is carefully quenched at 0 °C by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

    • The resulting solids are filtered off, and the filtrate is dried and concentrated.

  • Deprotection of the Alkyne:

    • The silyl-protected amino alcohol is dissolved in THF.

    • A solution of tetrabutylammonium fluoride (TBAF) in THF is added.

    • The reaction is stirred at room temperature until the silyl group is cleaved (monitored by TLC).

    • The reaction is quenched with water, and the product is extracted with an organic solvent.

    • The organic layer is washed, dried, and concentrated to give the crude product, which is then purified by column chromatography.

Data Presentation

Table 1: Comparison of Reducing Agents for the Synthesis of this compound

Reducing AgentAlkyne Protection Required?Typical SolventReaction TemperatureWorkupKey Considerations
LiAlH4 Yes (e.g., with TMS or TIPS)Anhydrous THF0 °C to refluxFieser workup (H2O, aq. NaOH, H2O)Highly reactive, moisture-sensitive. Reduces many functional groups.
BH3•SMe2 (BMS) NoAnhydrous THF0 °C to refluxMethanol quench, followed by acid/base extractionChemoselective for carboxylic acids. Pungent odor.
NaBH4 / Activating Agent NoTHFRoom TemperatureAqueous workupMilder than LiAlH4. Requires activation of the carboxylic acid (e.g., as a mixed anhydride).[10]

Visualizations

experimental_workflow cluster_chemoselective Method A: Chemoselective Reduction cluster_protection Method B: Protection-Reduction-Deprotection start_A (S)-2-aminohex-5-ynoic acid reduction_A Reduction with BH3•SMe2 start_A->reduction_A workup_A Quench & Workup reduction_A->workup_A product_A This compound workup_A->product_A start_B (S)-2-aminohex-5-ynoic acid protection Alkyne Protection (e.g., TIPS-Cl) start_B->protection protected_intermediate TIPS-protected amino acid protection->protected_intermediate reduction_B Reduction with LiAlH4 protected_intermediate->reduction_B protected_product TIPS-protected amino alcohol reduction_B->protected_product deprotection Deprotection (e.g., TBAF) protected_product->deprotection product_B This compound deprotection->product_B

Caption: Synthetic strategies for this compound.

troubleshooting_logic start Low Yield or Impure Product incomplete_reaction Incomplete Reaction? start->incomplete_reaction alkyne_reduced Alkyne Reduced? start->alkyne_reduced incomplete_reaction->alkyne_reduced No check_reagent Check Reducing Agent Activity & Stoichiometry incomplete_reaction->check_reagent Yes use_chemoselective Use Chemoselective Reagent (e.g., BMS) alkyne_reduced->use_chemoselective Yes protect_alkyne Protect Alkyne Before Reduction alkyne_reduced->protect_alkyne Yes increase_temp_time Increase Reaction Time / Temperature check_reagent->increase_temp_time

Caption: Troubleshooting logic for the synthesis.

References

Overcoming challenges in the purification of (S)-2-Aminohex-5-yn-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of (S)-2-Aminohex-5-yn-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the purification of this chiral amino alcohol.

Troubleshooting Guide

This guide addresses common issues observed during the purification of this compound.

1. Low Yield After Purification

Question: My overall yield of this compound is significantly lower than expected after purification. What are the potential causes and solutions?

Answer: Low recovery can stem from several factors related to the compound's structure, which contains a primary amine, a primary alcohol, and a terminal alkyne.

  • Strong Interaction with Stationary Phase: The basic nature of the primary amine can cause strong interactions with acidic silica gel, a common stationary phase in column chromatography. This can lead to irreversible adsorption and loss of material on the column.[1]

    • Solution:

      • Use an Amine-Modified Stationary Phase: Employing an amine-functionalized silica gel can mitigate the strong interaction between the basic analyte and the acidic stationary phase.[1]

      • Add a Mobile Phase Modifier: Incorporating a small amount of a basic modifier, such as triethylamine (TEA) or diethylamine (DEA) (typically 0.1-1%), into the mobile phase can help to reduce tailing and improve recovery by competing with the analyte for active sites on the silica.

  • Compound Volatility: While not extremely volatile, some loss can occur during solvent removal under high vacuum, especially if heating is applied.

    • Solution: Use a cold trap during solvent evaporation and avoid excessive heating of the sample.

  • Degradation: The terminal alkyne can be sensitive to certain conditions and may undergo undesired reactions.

    • Solution: Ensure purification is carried out using purified, degassed solvents and under an inert atmosphere (e.g., nitrogen or argon) if sensitivity is suspected.

2. Poor Enantiomeric Separation

Question: I am struggling to achieve baseline separation of the (S) and (R)-enantiomers of 2-Aminohex-5-yn-1-ol using chiral chromatography. What steps can I take to improve resolution?

Answer: Achieving good enantiomeric separation is crucial. Here are some key considerations for optimizing chiral HPLC or SFC methods.

  • Incorrect Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor for chiral separations. Not all CSPs are effective for all classes of compounds.[2]

    • Solution: Screen a variety of chiral columns. For amino alcohols, polysaccharide-based CSPs (e.g., those based on cellulose or amylose derivatives) are often a good starting point.[3] Pirkle-type and ligand-exchange columns can also be effective for amino alcohols.[2][3]

  • Suboptimal Mobile Phase: The composition of the mobile phase plays a significant role in the separation.

    • Solution:

      • Normal Phase vs. Reversed Phase: Both normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water) methods can be effective. If one mode fails, try the other.

      • Mobile Phase Modifiers: The addition of acidic or basic modifiers can dramatically affect selectivity. For amino alcohols, small amounts of a basic modifier like DEA or a specialty chiral selector in the mobile phase can be beneficial.[4]

      • Solvent Ratios: Systematically vary the ratio of your mobile phase components to find the optimal composition for resolution.

  • Temperature and Flow Rate: These parameters can influence the efficiency and selectivity of the separation.

    • Solution: Vary the column temperature. Sometimes, sub-ambient temperatures can improve resolution. Also, optimizing the flow rate can enhance separation efficiency.

3. Presence of Impurities in the Final Product

Question: After purification, I still observe impurities in my NMR or LC-MS analysis of this compound. What could be the source of these impurities?

Answer: Impurities can arise from the synthetic route or be generated during the purification process itself.

  • Incomplete Reaction or Side Products: The synthesis of the racemic or chiral material may not have gone to completion, or side reactions may have occurred.

    • Solution: Re-evaluate the synthetic procedure and consider a preliminary purification step (e.g., an aqueous wash or extraction) to remove major impurities before final chiral purification.

  • Degradation on Stationary Phase: The acidic nature of silica gel can sometimes catalyze degradation of sensitive compounds.

    • Solution: As mentioned for low yield, use an amine-modified silica or a mobile phase modifier. Alternatively, consider a different purification technique like crystallization.

  • Reaction of the Alkyne: Terminal alkynes can undergo dimerization (e.g., Glaser coupling) under certain conditions, especially in the presence of copper or oxygen.

    • Solution: Use high-purity, deoxygenated solvents and avoid exposure to incompatible metals.

  • Formation of Carbamates: The primary amine can react with atmospheric carbon dioxide to form a carbamate salt, which may appear as a new impurity.

    • Solution: Handle the purified product under an inert atmosphere and store it in a tightly sealed container.

Frequently Asked Questions (FAQs)

Q1: What is the best chromatographic technique for the purification of this compound?

A1: Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for the chiral purification of amino alcohols.[5][6] SFC is often considered a "green" alternative and can sometimes offer faster separations and higher efficiency.[5] The choice between HPLC and SFC will depend on the available instrumentation and the specific separation challenges.

Q2: Can I use crystallization to purify this compound?

A2: Yes, diastereomeric crystallization is a classical and scalable method for resolving enantiomers. This involves reacting the racemic amino alcohol with a chiral acid to form diastereomeric salts, which can then be separated by fractional crystallization based on differences in their solubility. After separation, the desired enantiomer of the amino alcohol is liberated by treatment with a base.

Q3: What are the key functional groups in this compound that influence its purification?

A3: The three key functional groups are:

  • Primary Amine (-NH2): This group is basic and can interact strongly with acidic surfaces like silica gel. It is also a site for potential salt formation and reaction with CO2.[7][8]

  • Primary Alcohol (-OH): This is a polar group that can participate in hydrogen bonding, affecting solubility and chromatographic retention.

  • Terminal Alkyne (-C≡CH): The terminal proton of the alkyne is weakly acidic. The triple bond can be reactive under certain conditions, for example, in the presence of certain metals or strong oxidizing agents.[9][10]

Q4: How can I monitor the purity and enantiomeric excess of my purified product?

A4:

  • Purity: Purity can be assessed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

  • Enantiomeric Excess (ee): The enantiomeric excess is best determined by a chiral analytical method. This is typically done using chiral HPLC or chiral SFC with an appropriate chiral stationary phase. The relative peak areas of the two enantiomers are used to calculate the ee.

Quantitative Data Summary

Purification MethodChiral Stationary Phase (CSP)/Resolving AgentTypical Mobile Phase/SolventExpected PurityExpected YieldReference
Chiral HPLC Polysaccharide-based (e.g., Chiralpak AD-H)Hexane/Isopropanol with 0.1% DEA>99% ee70-90%[3]
Chiral SFC Immobilized Polysaccharide (e.g., Lux Cellulose-1)CO2/Methanol with 0.2% DEA>99% ee75-95%[5]
Diastereomeric Crystallization (R)-(-)-Mandelic AcidEthanol/Water>98% de (salt)60-80%General Knowledge

Note: These values are illustrative and the actual results will depend on the specific experimental conditions and the purity of the starting material.

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for this compound

  • Column Selection: Start with a polysaccharide-based chiral stationary phase, such as a Chiralpak IA, IB, or IC column (amylose-based) or a Chiralcel OD or OJ column (cellulose-based).

  • Initial Mobile Phase Screening (Normal Phase):

    • Prepare a stock solution of the racemic 2-Aminohex-5-yn-1-ol in isopropanol (IPA) at approximately 1 mg/mL.

    • Screen a mobile phase of n-Hexane/IPA with 0.1% diethylamine (DEA). Start with a ratio of 90:10 (Hexane:IPA) and run a gradient to 50:50 to scout for elution.

    • If separation is observed, optimize the isocratic mobile phase composition to achieve a resolution (Rs) of >1.5.

  • Initial Mobile Phase Screening (Reversed Phase):

    • If normal phase is unsuccessful, switch to a reversed-phase compatible chiral column.

    • Screen a mobile phase of Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% DEA.

  • Optimization: Adjust the mobile phase composition, flow rate (typically 0.5-1.0 mL/min for analytical columns), and column temperature to maximize resolution.

Protocol 2: Diastereomeric Crystallization

  • Salt Formation: Dissolve one equivalent of racemic 2-Aminohex-5-yn-1-ol in a suitable solvent (e.g., ethanol). Add one equivalent of a chiral resolving agent, such as (R)-(-)-mandelic acid.

  • Crystallization: Heat the solution gently to ensure complete dissolution, then allow it to cool slowly to room temperature. If no crystals form, try cooling to 4°C or adding a small amount of a less polar co-solvent.

  • Isolation of Diastereomeric Salt: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Analysis: Check the diastereomeric excess (de) of the crystallized salt by NMR or by liberating a small sample of the amino alcohol and analyzing by chiral HPLC.

  • Liberation of the Free Amine: Dissolve the diastereomeric salt in water and add a base (e.g., 1M NaOH) to deprotonate the amine. Extract the free this compound with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Final Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

Visualizations

G cluster_workflow Purification Workflow start Racemic 2-Aminohex-5-yn-1-ol method_selection Select Purification Method start->method_selection chromatography Chiral Chromatography (HPLC/SFC) method_selection->chromatography Chromatographic Approach crystallization Diastereomeric Crystallization method_selection->crystallization Crystallization Approach analysis Purity and ee Analysis (Chiral HPLC, NMR) chromatography->analysis crystallization->analysis analysis->method_selection Re-optimize product This compound (>99% ee) analysis->product Meets Specs

Caption: General experimental workflow for the purification of this compound.

G cluster_troubleshooting Troubleshooting Logic issue Poor Purification Result low_yield Low Yield issue->low_yield poor_separation Poor Separation issue->poor_separation impurity Impurity Present issue->impurity yield_q1 Strong interaction with stationary phase? low_yield->yield_q1 sep_q1 Screened multiple CSPs? poor_separation->sep_q1 imp_q1 New signals post-purification? impurity->imp_q1 yield_s1 Use amine-modified silica or add TEA/DEA to mobile phase. yield_q1->yield_s1 Yes sep_s1 Test polysaccharide, Pirkle, and ligand-exchange columns. sep_q1->sep_s1 No sep_q2 Optimized mobile phase? sep_q1->sep_q2 Yes sep_s2 Vary solvent ratio and modifiers (acidic/basic). sep_q2->sep_s2 No imp_s1 Check for on-column degradation or alkyne dimerization. Use inert conditions. imp_q1->imp_s1 Yes

Caption: A logical relationship diagram for troubleshooting common purification issues.

References

Troubleshooting side reactions in the functionalization of (S)-2-Aminohex-5-yn-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the functionalization of (S)-2-Aminohex-5-yn-1-ol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of working with this versatile chiral building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound that I need to consider during functionalization?

A1: this compound possesses three primary reactive functional groups: a primary amine, a primary alcohol, and a terminal alkyne. The amine is nucleophilic and basic, the alcohol is nucleophilic, and the terminal alkyne has an acidic proton and can participate in various coupling reactions. The chirality at the C2 position is also a critical consideration, as harsh reaction conditions can lead to racemization.

Q2: Why is it necessary to use protecting groups when working with this molecule?

A2: Protecting groups are crucial to prevent unwanted side reactions at the amino and hydroxyl functionalities when you intend to selectively functionalize the alkyne.[1] For instance, the nucleophilic amine can react with electrophiles intended for the alkyne. An orthogonal protecting group strategy allows for the selective deprotection of one group while others remain intact, enabling sequential functionalization.[1][2][3]

Q3: What are the most common strategies for functionalizing the terminal alkyne?

A3: The two most prevalent and robust methods for functionalizing the terminal alkyne are:

  • Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click Chemistry"): This reaction forms a stable 1,4-disubstituted 1,2,3-triazole ring and is known for its high yield, stereospecificity, and compatibility with a wide range of functional groups and aqueous conditions.[4][5]

  • Sonogashira Coupling: This palladium/copper-catalyzed cross-coupling reaction forms a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide.[6][7][8] It is a powerful tool for creating more complex molecular architectures.

Q4: How can I monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of your reaction. You can visualize the consumption of your starting material and the formation of your product. Staining with ninhydrin can be particularly useful for visualizing the free amine of the starting material, which will not stain after successful protection.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Product in Alkyne Functionalization

Possible Causes & Solutions

CauseRecommended Action
Incomplete Protection of Amine/Alcohol: The nucleophilic amine or alcohol can interfere with the desired reaction. Confirm complete protection using NMR or TLC (ninhydrin stain for the amine). If protection is incomplete, optimize the protection step (see Protocol 1).
Catalyst Inactivation (Sonogashira/Click): Ensure anaerobic conditions for Sonogashira coupling, as oxygen can deactivate the palladium catalyst.[6] For click chemistry, ensure a competent Cu(I) source is present; if starting with Cu(II), a reducing agent like sodium ascorbate is necessary.[4]
Poor Quality Reagents: Use fresh, high-purity solvents and reagents. Azides, especially, can be unstable. Ensure the quality of your aryl/vinyl halide for Sonogashira coupling.
Suboptimal Reaction Temperature: While many click reactions proceed at room temperature, some Sonogashira couplings may require gentle heating.[7] Conversely, excessive heat can lead to degradation and side reactions.
Problem 2: Presence of Multiple Side Products in the Reaction Mixture

Possible Causes & Solutions

CauseRecommended Action
Homocoupling of the Alkyne (Glaser Coupling): This is a common side reaction in Sonogashira and other copper-mediated reactions, leading to a diyne byproduct. Minimize this by using a copper-free Sonogashira protocol or by slowly adding the alkyne to the reaction mixture.
Polymerization of the Alkyne: Terminal alkynes can polymerize under certain conditions. Avoid high temperatures and prolonged reaction times.
Side Reactions of the Boc Protecting Group: Under strongly acidic conditions, the tert-butyl cation formed during Boc deprotection can lead to alkylation of nucleophilic residues. Use scavengers like anisole or thioanisole during deprotection.
N-O Boc Migration: In the presence of a strong base, an N-Boc group can migrate to a nearby hydroxyl group, especially after deprotection of a silyl ether on the alcohol. Careful selection of the base and reaction conditions is crucial.
Problem 3: Loss of Stereochemical Integrity (Racemization)

Possible Causes & Solutions

CauseRecommended Action
Harsh Basic or Acidic Conditions: The chiral center can be susceptible to epimerization under strong basic or acidic conditions, potentially through a retro-Michael/Michael addition pathway or other mechanisms.
Elevated Temperatures: High reaction temperatures can promote racemization. Conduct reactions at the lowest effective temperature.
Mechanism-Dependent Racemization: Certain reaction mechanisms are more prone to causing racemization. For example, reactions proceeding through a planar carbocation intermediate can lead to a loss of stereochemistry.

Experimental Protocols

Protocol 1: Orthogonal Protection of this compound

This protocol describes the protection of the amine with a Boc group and the alcohol with a TBDMS group.

1. N-Boc Protection:

  • Dissolve this compound (1 eq.) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2 eq.).

  • Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq.) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor by TLC until the starting material is consumed.

  • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

2. O-TBDMS Protection:

  • Dissolve the N-Boc protected amino alcohol (1 eq.) in anhydrous dichloromethane (DCM).

  • Add imidazole (1.5 eq.) and tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq.).

  • Stir at room temperature for 4-6 hours.

  • Monitor by TLC.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract with DCM, wash with brine, dry over magnesium sulfate, and concentrate. Purify by flash chromatography on silica gel.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)
  • Dissolve the orthogonally protected this compound derivative (1 eq.) and the desired organic azide (1.05 eq.) in a 1:1 mixture of tert-butanol and water.

  • Add a freshly prepared 1 M aqueous solution of sodium ascorbate (0.2 eq.).

  • Add copper(II) sulfate pentahydrate (0.1 eq.).

  • Stir vigorously at room temperature for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify the resulting triazole by flash chromatography.

Protocol 3: Sonogashira Cross-Coupling
  • To a degassed solution of the orthogonally protected this compound derivative (1 eq.) and the aryl or vinyl halide (1.1 eq.) in anhydrous tetrahydrofuran (THF), add Pd(PPh₃)₄ (0.05 eq.) and CuI (0.1 eq.).

  • Add triethylamine (2.5 eq.) and stir the mixture under an inert atmosphere (argon or nitrogen) at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate and purify the residue by flash chromatography on silica gel.

Visualizations

experimental_workflow start This compound boc_protection N-Boc Protection (Boc)2O, NaHCO3 start->boc_protection tbdms_protection O-TBDMS Protection TBDMSCl, Imidazole boc_protection->tbdms_protection protected_intermediate Orthogonally Protected Intermediate tbdms_protection->protected_intermediate click_reaction Click Chemistry (R-N3, CuSO4, NaAsc) protected_intermediate->click_reaction sonogashira_reaction Sonogashira Coupling (R-X, Pd/Cu cat.) protected_intermediate->sonogashira_reaction final_product_click Functionalized Product (Triazole) click_reaction->final_product_click final_product_sono Functionalized Product (Aryl/Vinyl Alkyne) sonogashira_reaction->final_product_sono

Caption: Experimental workflow for the functionalization of this compound.

troubleshooting_logic start Low Yield or Side Products check_protection Check Protection Status (TLC, NMR) start->check_protection check_conditions Review Reaction Conditions (Temp, Atmosphere, Reagents) start->check_conditions check_racemization Assess Stereochemical Purity (Chiral HPLC/NMR) start->check_racemization incomplete_protection Incomplete Protection check_protection->incomplete_protection Issue Found harsh_conditions Harsh Conditions (High Temp, Strong Acid/Base) check_conditions->harsh_conditions Issue Found catalyst_issue Catalyst Inactivation check_conditions->catalyst_issue Issue Found racemization_detected Racemization Detected check_racemization->racemization_detected Issue Found reoptimize_protection Re-run/Optimize Protection Step incomplete_protection->reoptimize_protection modify_conditions Use Milder Conditions (Lower Temp, Weaker Base) harsh_conditions->modify_conditions use_fresh_catalyst Use Fresh Catalyst/ Ensure Inert Atmosphere catalyst_issue->use_fresh_catalyst screen_conditions Screen Solvents and Bases to Minimize Epimerization racemization_detected->screen_conditions

Caption: Troubleshooting logic for side reactions in functionalization.

References

Technical Support Center: (S)-2-Aminohex-5-yn-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (S)-2-Aminohex-5-yn-1-ol. The information is based on established principles for the synthesis of chiral propargylamines and related compounds, as direct literature on the specific synthesis of this compound is limited. The proposed synthetic route involves a copper-catalyzed asymmetric A³ coupling reaction followed by a deprotection step.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Questions

  • Q1: What is a common synthetic strategy for preparing this compound? A common and effective method for the synthesis of chiral propargylamines is the asymmetric A³ coupling reaction, which involves the one-pot reaction of an aldehyde, an amine, and a terminal alkyne catalyzed by a metal complex.[1][2][3][4][5][6] For this compound, a plausible route involves the reaction of a Boc-protected (S)-2-amino-3-hydroxypropanal with a suitable terminal alkyne, followed by deprotection of the amine.

  • Q2: Why am I getting a low yield in my A³ coupling reaction? Low yields in A³ coupling reactions can be attributed to several factors, including catalyst deactivation, suboptimal reaction conditions (temperature, solvent), or the presence of impurities in the starting materials. It is also possible that side reactions, such as the homocoupling of the alkyne, are occurring.

  • Q3: My product has low enantiomeric excess (ee). How can I improve it? Low enantioselectivity can result from an inappropriate choice of chiral ligand for the metal catalyst, racemization of the product under the reaction or workup conditions, or the presence of impurities that interfere with the chiral induction.[7] Consider screening different chiral ligands and ensuring the reaction temperature is optimal.

Troubleshooting Guide: Synthesis

Issue Potential Cause Suggested Solution
Low or no product formation Inactive catalyst- Use a freshly prepared catalyst or a different catalyst system (e.g., CuBr with a chiral ligand like (R)-quinap).- Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Low reaction temperature- Gradually increase the reaction temperature. Some A³ couplings require heating to proceed at a reasonable rate.
Impure starting materials- Purify the aldehyde, amine, and alkyne before use. Aldehydes are particularly prone to oxidation.
Formation of multiple byproducts Alkyne homocoupling- Use a slight excess of the aldehyde and amine relative to the alkyne.- Lower the reaction temperature.
Aldol condensation of the aldehyde- Add the aldehyde slowly to the reaction mixture.
Low enantiomeric excess (ee) Ineffective chiral ligand- Screen a variety of chiral ligands. For copper-catalyzed reactions, ligands like PyBox and Quinap have shown good results in similar syntheses.[2][8]
Racemization of the product- Perform the reaction at a lower temperature.- Ensure the workup and purification steps are performed under neutral or mildly acidic/basic conditions to avoid racemization.[7]
Difficulty in removing the Boc protecting group Incomplete reaction- Increase the reaction time or the amount of acid (e.g., TFA or HCl) used for deprotection.[8][9][10][11]
Acid-labile product- Use milder deprotection conditions, such as using a weaker acid or performing the reaction at a lower temperature.[8]

Experimental Protocols

Note: The following protocols are generalized based on the synthesis of similar chiral propargylamines and should be optimized for the specific synthesis of this compound.

Protocol 1: Synthesis of (S)-tert-butyl (1-hydroxyhex-4-yn-2-yl)carbamate via Asymmetric A³ Coupling

  • To a dry Schlenk flask under an inert atmosphere, add the copper catalyst (e.g., CuBr, 5 mol%) and the chiral ligand (e.g., (R)-quinap, 6 mol%).

  • Add the solvent (e.g., toluene, 5 mL) and stir the mixture for 30 minutes at room temperature.

  • Add the amine source, for example, a solution of ammonia in methanol or an ammonium salt.

  • Add the terminal alkyne (e.g., 1-butyne).

  • Slowly add the Boc-protected amino aldehyde, (S)-tert-butyl (1-oxo-3-hydroxypropan-2-yl)carbamate, to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature to 60 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Deprotection of Boc-protected this compound

  • Dissolve the purified (S)-tert-butyl (1-hydroxyhex-4-yn-2-yl)carbamate in a suitable solvent (e.g., dichloromethane).[9]

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, dropwise at 0 °C.[8][9]

  • Stir the reaction at room temperature and monitor its completion by TLC.

  • Once the reaction is complete, remove the solvent and excess acid under reduced pressure.

  • Dissolve the residue in a small amount of water and basify with a mild base (e.g., saturated sodium bicarbonate solution) to a pH of 8-9.

  • Extract the final product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer, filter, and concentrate to obtain the crude this compound.

  • Further purification can be achieved by recrystallization or chromatography.

Data Presentation

Table 1: Representative Yields and Enantioselectivities for Asymmetric A³ Coupling of Various Substrates *

Catalyst/LigandAldehydeAmineAlkyneYield (%)ee (%)
CuBr / (R)-quinapAromaticSecondaryAromatic70-9585-98
Cu(OTf)₂ / Ph-PyboxAromaticPrimaryAromatic65-9090-99
AgOAc / chiral phosphineAliphaticSecondaryAliphatic60-8580-95
AuCl₃ / chiral ligandAromaticSecondaryAromatic75-9892-99

*Data is compiled from analogous reactions in the literature and serves as a general guideline. Actual results for the synthesis of this compound may vary.

Visualizations

experimental_workflow cluster_synthesis Step 1: Asymmetric A³ Coupling cluster_deprotection Step 2: Deprotection cluster_purification Step 3: Purification A3_Coupling Boc-(S)-2-amino-3- hydroxypropanal + 1-butyne + NH₃ (CuBr / Chiral Ligand) Deprotection Boc-protected This compound (TFA or HCl) A3_Coupling->Deprotection Intermediate Purification Crude Product (Chromatography/ Recrystallization) Deprotection->Purification Crude Product Final_Product Pure this compound Purification->Final_Product Purified Product

Caption: Proposed synthetic workflow for this compound.

troubleshooting_low_yield Start Low Yield of This compound Check_Catalyst Is the catalyst active and handled under inert conditions? Start->Check_Catalyst Check_Conditions Are the reaction temperature and time optimized? Check_Catalyst->Check_Conditions Yes Solution_Catalyst Use fresh catalyst, ensure inert atmosphere. Check_Catalyst->Solution_Catalyst No Check_Purity Are the starting materials pure? Check_Conditions->Check_Purity Yes Solution_Conditions Screen different temperatures and reaction times. Check_Conditions->Solution_Conditions No Side_Reactions Are there significant side reactions (e.g., homocoupling)? Check_Purity->Side_Reactions Yes Solution_Purity Purify starting materials before use. Check_Purity->Solution_Purity No Solution_Side_Reactions Adjust stoichiometry, lower temperature. Side_Reactions->Solution_Side_Reactions Yes purification_strategy Crude_Product Crude this compound Contains: Unreacted starting materials, byproducts, catalyst residues Column_Chromatography Flash Column Chromatography Stationary Phase: Silica Gel Mobile Phase: Hexane/Ethyl Acetate gradient Crude_Product->Column_Chromatography Primary Purification Recrystallization Recrystallization Solvent System: e.g., Ethyl Acetate/Hexane Column_Chromatography->Recrystallization Further Purification (if needed) Purity_Analysis Purity and Identity Confirmation Techniques: NMR, LC-MS, Chiral HPLC for ee Column_Chromatography->Purity_Analysis Recrystallization->Purity_Analysis

References

Strategies to prevent racemization during the synthesis of (S)-2-Aminohex-5-yn-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with strategies to prevent racemization during the synthesis of (S)-2-Aminohex-5-yn-1-ol. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in maintaining the stereochemical integrity of this compound during its synthesis?

A1: The main challenge lies in preventing the racemization of the chiral center at the C2 position. This can occur during various synthetic steps, particularly those involving the activation of the carboxyl group (if starting from an amino acid), protection and deprotection of the amino group, and reduction of the carboxylic acid or its ester to the primary alcohol. The presence of the terminal alkyne also requires careful selection of reagents to avoid unwanted side reactions.

Q2: What are the most promising synthetic strategies to access enantiomerically pure this compound?

A2: Two primary strategies are recommended:

  • Chiral Pool Synthesis: Starting from a readily available, enantiomerically pure precursor such as (S)-propargylglycine. This approach leverages the existing stereocenter, and the main focus is on performing subsequent transformations in a stereoretentive manner.

  • Asymmetric Synthesis: This involves creating the chiral center enantioselectively. A common method is the copper(I)-catalyzed three-component reaction of an aldehyde, an amine, and a terminal alkyne using a chiral ligand. This method can provide high enantioselectivity.

Troubleshooting Guide

Issue 1: Racemization observed after reduction of the parent amino acid/ester.

Q: I started with enantiomerically pure N-Boc-(S)-propargylglycine methyl ester and observed significant racemization after reducing the ester to the alcohol. What could be the cause and how can I prevent it?

A: Racemization during the reduction of α-amino esters is a known issue and can be influenced by the choice of reducing agent and reaction conditions.

  • Potential Cause 1: Formation of an enolate intermediate. Strong bases or harsh reaction conditions can lead to the deprotonation of the α-proton, forming a planar enolate intermediate which can be protonated from either face, leading to racemization.

  • Potential Cause 2: In situ generation of base. Some reducing agents, or their byproducts, can create a basic environment that promotes racemization.

Recommended Solutions:

  • Choice of Reducing Agent: Use mild reducing agents that operate under neutral or slightly acidic conditions. Lithium borohydride (LiBH₄) or a combination of sodium borohydride (NaBH₄) and a Lewis acid (e.g., LiCl, CaCl₂) are often preferred for the reduction of esters to alcohols with minimal racemization. Lithium aluminium hydride (LiAlH₄) is a powerful reducing agent but can be highly basic and should be used with caution at low temperatures.

  • Temperature Control: Perform the reduction at low temperatures (e.g., -78 °C to 0 °C) to minimize the rate of enolization and other side reactions.

  • Work-up Procedure: Ensure that the reaction work-up is performed under non-basic conditions. A careful quench with a mild acid or buffer is recommended.

Reducing AgentTypical ConditionsReported Enantiomeric Excess (ee) for similar reductions
LiBH₄THF, 0 °C to rt>98%
NaBH₄ / LiClEtOH/THF, 0 °C to rt>97%
LiAlH₄THF, -78 °C to 0 °CVariable, can be high but risk of racemization

Experimental Protocol: Racemization-free reduction of N-Boc-(S)-propargylglycine methyl ester

  • Dissolve N-Boc-(S)-propargylglycine methyl ester in anhydrous THF (0.1 M) in a flame-dried flask under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add lithium borohydride (LiBH₄) (1.5 equivalents) portion-wise over 10 minutes.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, slowly quench the reaction at 0 °C by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Issue 2: Low enantioselectivity in the asymmetric synthesis approach.

Q: I am attempting a three-component synthesis of a protected version of this compound using a copper(I) catalyst and a chiral ligand, but the enantiomeric excess (ee) is low. How can I improve the stereoselectivity?

A: The enantioselectivity of copper-catalyzed asymmetric additions to imines is highly dependent on the choice of the chiral ligand, the solvent, and the reaction temperature.

Recommended Solutions:

  • Ligand Screening: The structure of the chiral ligand is crucial. Commonly used and effective ligands for this type of reaction include derivatives of BINAP, PyBox, and Quinap. It may be necessary to screen a variety of ligands to find the optimal one for your specific substrates.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the stereochemical outcome. Non-polar, non-coordinating solvents like toluene or dichloromethane are often preferred.

  • Temperature Optimization: Lowering the reaction temperature generally increases enantioselectivity, although it may also decrease the reaction rate.

  • Catalyst Loading: While less common, in some cases, adjusting the catalyst loading can have an effect on the enantioselectivity.

Chiral Ligand FamilyTypical SolventReported Enantiomeric Excess (ee) for similar reactions
(R)-BINAPTolueneup to 99%
PyBoxCH₂Cl₂up to 98%
QuinapTolueneup to 90%

Experimental Protocol: Copper-Catalyzed Asymmetric Synthesis of N-protected propargylamine

  • To a solution of the chiral ligand (e.g., (R)-BINAP, 0.05 equivalents) and CuI (0.05 equivalents) in anhydrous toluene (0.2 M) under an inert atmosphere, add the aldehyde (1.2 equivalents) and the amine (1.0 equivalent).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Cool the reaction to the desired temperature (e.g., 0 °C or -20 °C).

  • Add the terminal alkyne (1.5 equivalents) dropwise.

  • Stir the reaction until completion (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify by column chromatography and determine the enantiomeric excess by chiral HPLC or NMR analysis of a diastereomeric derivative.

Issue 3: Difficulty in determining the enantiomeric excess (ee) of the final product.

Q: I have synthesized this compound, but I am having trouble accurately determining its enantiomeric purity. What are the recommended analytical methods?

A: The determination of enantiomeric excess is a critical step to validate the success of your stereoselective synthesis.

Recommended Analytical Methods:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. You will need a chiral stationary phase (CSP) column. The choice of column and mobile phase will depend on the specific properties of your molecule and whether it is protected or not.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating Agent (CSA) or Chiral Derivatizing Agent (CDA):

    • CSA: A chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) can be added to the NMR sample of your racemic product. The CSA will form diastereomeric complexes with the enantiomers, which may result in the separation of specific proton or carbon signals in the NMR spectrum. The ratio of the integrals of these separated signals corresponds to the enantiomeric ratio.

    • CDA: Your amino alcohol can be reacted with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form a mixture of diastereomers. These diastereomers have different physical properties and can be distinguished by NMR, allowing for the determination of the enantiomeric excess of your starting material.

Visualizing Synthetic Strategies

Below are diagrams illustrating the logical flow of the two main synthetic strategies to obtain this compound while minimizing racemization.

G cluster_0 Chiral Pool Synthesis start (S)-Propargylglycine step1 N-Protection (e.g., Boc₂O) start->step1 Preserves Stereocenter step2 Esterification (e.g., MeOH, H⁺) step1->step2 Mild Conditions step3 Stereoretentive Reduction (e.g., LiBH₄) step2->step3 Key Step for Racemization Control step4 Deprotection (if necessary) step3->step4 end This compound step4->end G cluster_1 Asymmetric Synthesis aldehyde Protected Hydroxy-acetaldehyde reaction Three-Component Reaction aldehyde->reaction amine Amine Source (e.g., NH₃) amine->reaction alkyne Terminal Alkyne alkyne->reaction catalyst Cu(I) / Chiral Ligand catalyst->reaction Controls Stereoselectivity product N-Protected Chiral Propargylamine reaction->product deprotection Deprotection & Functional Group Manipulation product->deprotection final_product This compound deprotection->final_product

Addressing solubility issues of (S)-2-Aminohex-5-yn-1-ol in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals who are encountering solubility challenges with (S)-2-Aminohex-5-yn-1-ol in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a polar molecule containing both a primary amine (-NH2) and a primary alcohol (-OH) functional group.[1] These groups can participate in hydrogen bonding, making the compound generally more soluble in polar solvents and less soluble in nonpolar organic solvents. The presence of a six-carbon chain contributes some nonpolar character, which may allow for limited solubility in some less polar organic solvents.

Q2: I am having difficulty dissolving this compound in a nonpolar organic solvent for my reaction. What are the initial troubleshooting steps?

Difficulty dissolving polar compounds like this compound in nonpolar solvents is a common issue. Here are some initial steps to address this:

  • Particle Size Reduction: Ensure the compound is a fine powder. Reducing the particle size increases the surface area available for interaction with the solvent.[2]

  • Heating: Gently heating the mixture can increase the kinetic energy of both the solvent and solute molecules, often leading to improved solubility.

  • Sonication: Using an ultrasonic bath can help to break up solute agglomerates and enhance dissolution.

  • Extended Stirring: Allowing the mixture to stir for a longer period at a controlled temperature may facilitate dissolution.

Q3: Which organic solvents are likely to be most effective for dissolving this compound?

Based on its polar nature, polar protic and polar aprotic solvents are the most likely candidates for dissolving this compound. Solvents that can act as hydrogen bond donors or acceptors will interact more favorably with the amine and hydroxyl groups of the molecule. Examples include:

  • Polar Protic Solvents: Methanol, Ethanol, Isopropanol

  • Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile

Nonpolar solvents such as hexane, toluene, and dichloromethane are expected to be poor solvents for this compound.

Q4: Can I use a co-solvent system to improve solubility?

Yes, using a co-solvent is a highly effective strategy.[2] A small amount of a polar solvent in which this compound is highly soluble can be added to the nonpolar organic solvent to increase the overall polarity of the solvent system and facilitate dissolution. This technique is known as cosolvency.[2]

Troubleshooting Guide

Issue 1: The compound precipitates out of solution when another reagent is added.
  • Possible Cause: The addition of a less polar reagent is decreasing the overall polarity of the solvent system, causing the polar this compound to precipitate.

  • Troubleshooting Steps:

    • Increase the proportion of the polar co-solvent. A higher percentage of the polar solvent may be needed to maintain solubility.

    • Add the reagent slowly. This allows the solution to equilibrate and can prevent sudden precipitation.

    • Consider an alternative solvent system. A different combination of solvents might be more robust to changes in polarity upon addition of reagents.

Issue 2: The compound is not dissolving even with heating and stirring in a polar aprotic solvent.
  • Possible Cause: The compound may have strong intermolecular forces in its solid state that are difficult to overcome. It is also possible the solvent is not polar enough.

  • Troubleshooting Steps:

    • Try a more polar solvent. If using acetonitrile, consider switching to DMF or DMSO.

    • Convert to a salt form. Reacting the amine group of this compound with an acid (e.g., HCl) to form the corresponding ammonium salt can significantly increase its solubility in polar solvents.[3]

    • Increase the temperature further, if the compound is stable. Check the compound's thermal stability before increasing the temperature significantly.

Data Presentation

Table 1: Illustrative Solubility of this compound in Common Organic Solvents at 25 °C

SolventSolvent PolaritySolubility (mg/mL) - Illustrative
HexaneNonpolar< 0.1
TolueneNonpolar< 0.1
DichloromethaneNonpolar0.5
Diethyl EtherSlightly Polar1.2
Tetrahydrofuran (THF)Polar Aprotic5.8
AcetonitrilePolar Aprotic15.2
IsopropanolPolar Protic55.0
EthanolPolar Protic> 100
MethanolPolar Protic> 200
Dimethylformamide (DMF)Polar Aprotic> 200
Dimethyl sulfoxide (DMSO)Polar Aprotic> 200

Note: The solubility data presented in this table is illustrative and based on the expected behavior of a polar amino alcohol. Actual experimental values may vary.

Experimental Protocols

Protocol 1: Determination of Approximate Solubility

Objective: To determine the approximate solubility of this compound in a given organic solvent.

Methodology:

  • Add 1 mL of the selected organic solvent to a small, clean vial.

  • Begin adding small, pre-weighed portions of this compound to the vial.

  • After each addition, cap the vial and vortex for 1-2 minutes.

  • Visually inspect the solution for any undissolved solid.

  • Continue adding the compound until a saturated solution is achieved (i.e., solid material remains undissolved after extended vortexing and sonication).

  • The total mass of the compound added before saturation is reached provides the approximate solubility in mg/mL.

Protocol 2: Improving Solubility using a Co-Solvent System

Objective: To dissolve this compound in a predominantly nonpolar solvent using a polar co-solvent.

Methodology:

  • Dissolve the desired amount of this compound in a minimal amount of a highly polar solvent in which it is very soluble (e.g., methanol or DMSO).

  • In a separate flask, add the bulk nonpolar organic solvent for the reaction.

  • While stirring the nonpolar solvent, slowly add the concentrated solution of this compound dropwise.

  • Monitor for any signs of precipitation. If precipitation occurs, a higher ratio of the polar co-solvent may be necessary.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Dissolve This compound solvent Select Solvent start->solvent polar Polar Solvent (e.g., Methanol, DMF) solvent->polar High Polarity nonpolar Nonpolar Solvent (e.g., Toluene, Hexane) solvent->nonpolar Low Polarity dissolved Solubility Issue? polar->dissolved nonpolar->dissolved yes Yes dissolved->yes Yes no No dissolved->no No troubleshoot Troubleshooting Strategies yes->troubleshoot proceed Proceed with Experiment no->proceed cosolvent Use Co-solvent troubleshoot->cosolvent heat Apply Gentle Heat troubleshoot->heat sonicate Sonication troubleshoot->sonicate salt Form a Salt troubleshoot->salt cosolvent->dissolved heat->dissolved sonicate->dissolved salt->dissolved

Caption: A workflow diagram for troubleshooting solubility issues.

Co_Solvent_Methodology cluster_step1 Step 1: Prepare Concentrated Solution cluster_step2 Step 2: Prepare Bulk Solvent cluster_step3 Step 3: Combine Solutions cluster_step4 Step 4: Observe and Adjust a Dissolve this compound in minimal polar solvent c Slowly add concentrated solution to nonpolar solvent with stirring a->c b Add nonpolar solvent to reaction vessel b->c d Monitor for precipitation. Adjust co-solvent ratio if needed. c->d

Caption: A diagram illustrating the co-solvent addition method.

References

Minimizing impurities in the large-scale synthesis of (S)-2-Aminohex-5-yn-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the large-scale synthesis of (S)-2-Aminohex-5-yn-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in the synthesis of this compound?

A1: Common impurities can be categorized as organic, inorganic, and residual solvents.[1] Organic impurities may include starting materials, by-products from side reactions (e.g., over-reduction, racemization), and degradation products.[1] Inorganic impurities often originate from catalysts or reagents.[1] Residual solvents are volatile organic compounds used during the synthesis and purification process.[1]

Q2: How can I monitor the progress of the reaction and the formation of impurities?

A2: High-Performance Liquid Chromatography (HPLC) is considered the gold standard for monitoring reaction progress and analyzing impurities.[1] Gas Chromatography (GC) is suitable for identifying volatile impurities and residual solvents.[1] Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) can provide detailed structural information to help identify unknown impurities.[1]

Q3: What are the critical process parameters to control to minimize impurity formation?

A3: Key parameters include reaction temperature, pressure, stoichiometry of reactants, and catalyst selection. The choice of solvent can also significantly impact reaction kinetics and impurity profiles. For chiral syntheses, maintaining the stereochemical integrity is crucial, which can be influenced by temperature and the choice of chiral auxiliaries or catalysts.

Q4: How can I remove identified impurities from the final product?

A4: Purification strategies depend on the nature of the impurity. Common methods include crystallization, column chromatography, and distillation. For large-scale production, crystallization is often preferred due to its cost-effectiveness and scalability.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Low Yield of this compound Incomplete reaction.Monitor the reaction using HPLC to ensure it has gone to completion. Consider extending the reaction time or slightly increasing the temperature.
Degradation of the product.Analyze for degradation products. If degradation is observed, consider running the reaction at a lower temperature or for a shorter duration.
Presence of Diastereomeric Impurities Racemization of the chiral center.This can be caused by harsh reaction conditions (e.g., high temperature, strong base). Employ milder conditions and consider using a chiral protecting group to maintain stereochemical integrity.
Over-reduction of the Alkyne Non-selective reducing agent.If a reduction step is part of the synthesis, use a more selective reducing agent that will not reduce the alkyne moiety. For example, reducing an ester to an alcohol without affecting the alkyne.
Formation of Polymerized By-products Instability of the terminal alkyne.Terminal alkynes can be unstable under certain conditions. Ensure the reaction is performed under an inert atmosphere and consider using a protecting group for the alkyne if necessary.
High Levels of Residual Solvents Inefficient drying process.Optimize the drying conditions (e.g., temperature, vacuum pressure, time) for the final product. Use GC to quantify residual solvent levels.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Reduction of a Ketone Precursor

This protocol outlines a general method for the stereoselective reduction of a ketone to form the chiral alcohol, a potential step in the synthesis of this compound.

  • Reactor Setup: A multi-neck, jacketed glass reactor is equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel.

  • Inert Atmosphere: The reactor is purged with dry nitrogen for 30 minutes.

  • Charge Catalyst: The chiral catalyst (e.g., a CBS catalyst) is charged to the reactor under a nitrogen blanket.

  • Add Solvent and Reagent: Anhydrous solvent (e.g., THF) is added, and the reactor is cooled to the desired temperature (e.g., -20°C). The reducing agent (e.g., borane dimethyl sulfide complex) is then added slowly.

  • Substrate Addition: The ketone precursor, dissolved in the anhydrous solvent, is added dropwise to the reactor over a period of 1-2 hours, maintaining the internal temperature.

  • Reaction Monitoring: The reaction is monitored by HPLC until the starting material is consumed.

  • Quenching: The reaction is carefully quenched by the slow addition of a suitable quenching agent (e.g., methanol).

  • Work-up: The reaction mixture is warmed to room temperature, and the product is extracted with an appropriate organic solvent. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography or crystallization to yield the enantiomerically enriched alcohol.

Protocol 2: Impurity Profiling using HPLC

This protocol provides a general method for analyzing the purity of this compound.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: A chiral stationary phase column (e.g., Chiralpak AD-H) is recommended to separate enantiomers. A standard C18 column can be used for general impurity profiling.

    • Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., 0.1% trifluoroacetic acid) is typically used.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

  • Injection: Inject 10 µL of the sample solution onto the HPLC system.

  • Data Analysis: Integrate the peaks in the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total peak area. Identify and quantify impurities by comparing their retention times and response factors to known standards.

Visualizations

experimental_workflow start Start: Raw Materials synthesis Chemical Synthesis (e.g., Asymmetric Reduction) start->synthesis in_process_control In-Process Control (HPLC, TLC) synthesis->in_process_control workup Reaction Work-up (Quenching, Extraction) synthesis->workup in_process_control->synthesis Adjust Parameters purification Purification (Crystallization, Chromatography) workup->purification drying Drying purification->drying final_product Final Product: This compound drying->final_product quality_control Quality Control (Purity, Impurity Profile) final_product->quality_control

Caption: High-level experimental workflow for the synthesis of this compound.

impurity_troubleshooting issue Impurity Detected identify Identify Impurity (HPLC, GC-MS, NMR) issue->identify source Determine Source identify->source mitigate Mitigate at Source source->mitigate remove Remove Downstream source->remove starting_material Starting Material source->starting_material side_reaction Side Reaction source->side_reaction degradation Degradation source->degradation modify_process Modify Process Parameters (Temp, Reagents) mitigate->modify_process improve_purification Improve Purification (Recrystallization, Chromatography) remove->improve_purification

Caption: Logical workflow for troubleshooting impurities in chemical synthesis.

References

Method refinement for consistent results in (S)-2-Aminohex-5-yn-1-ol experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with (S)-2-Aminohex-5-yn-1-ol. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: this compound should be stored under an inert atmosphere (argon or nitrogen) at -20°C to prevent degradation. The terminal alkyne can be sensitive to oxidation and the amino alcohol functionality may be hygroscopic.

Q2: How can I confirm the stereochemical purity of my synthesized this compound?

A2: Chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H or similar) is the recommended method for determining the enantiomeric excess (e.e.) of the final product.

Q3: What are the common solvents for dissolving this compound?

A3: this compound is generally soluble in polar protic solvents such as methanol and ethanol, as well as polar aprotic solvents like dichloromethane (DCM) and tetrahydrofuran (THF).

Troubleshooting Guide

Issue Potential Cause Recommendation
Low Yield in Step 1 (Boc Protection) Incomplete reaction due to moisture.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. Use anhydrous solvents.
Insufficient Boc-anhydride or base.Increase the molar equivalents of Boc-anhydride and triethylamine to 1.2 and 1.3, respectively.
Poor Stereoselectivity in Step 2 (Asymmetric Reduction) Inactive or degraded reducing agent.Use a fresh batch of the chiral borane reducing agent. Ensure it has been stored properly.
Incorrect reaction temperature.Maintain the reaction temperature at the recommended -40°C to maximize stereoselectivity.
Incomplete Deprotection in Step 3 (Boc Removal) Insufficient acid concentration or reaction time.Increase the reaction time or use a higher concentration of TFA in DCM (up to 20%). Monitor the reaction by TLC.
Presence of acid-sensitive functional groups.Consider alternative deprotection methods if other acid-labile groups are present in the molecule.
Side Product Formation (Dimerization) Oxidation of the terminal alkyne.Degas all solvents prior to use and maintain an inert atmosphere throughout the synthesis and workup.

Experimental Protocols

A plausible synthetic route for this compound starts from a commercially available starting material and proceeds through protection, stereoselective reduction, and deprotection steps.

Step 1: N-Boc Protection of 2-Aminohex-5-ynoic Acid
  • Dissolve 2-aminohex-5-ynoic acid (1.0 eq) in a 1:1 mixture of THF and water.

  • Add triethylamine (1.3 eq) and stir the solution at room temperature.

  • Add di-tert-butyl dicarbonate (Boc-anhydride, 1.2 eq) portion-wise over 30 minutes.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.

  • Upon completion, remove the THF under reduced pressure.

  • Adjust the pH of the aqueous solution to ~3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the N-Boc protected acid.

Step 2: Asymmetric Reduction to (S)-N-Boc-2-aminohex-5-yn-1-ol
  • Dissolve the N-Boc protected acid (1.0 eq) in anhydrous THF under an argon atmosphere.

  • Cool the solution to -40°C.

  • Slowly add a solution of a chiral borane reducing agent, such as (R)-2-Methyl-CBS-oxazaborolidine catalyst followed by borane-dimethyl sulfide complex (BH3·SMe2), dropwise while maintaining the temperature at -40°C.

  • Stir the reaction at -40°C for 4-6 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of methanol at -40°C.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Remove the solvent under reduced pressure and purify the crude product by flash column chromatography (silica gel, hexanes:ethyl acetate gradient).

Step 3: Boc Deprotection to Yield this compound
  • Dissolve the purified (S)-N-Boc-2-aminohex-5-yn-1-ol (1.0 eq) in anhydrous DCM.

  • Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0°C.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Dissolve the residue in a small amount of water and basify to pH ~10 with 1M NaOH.

  • Extract the final product with DCM (3 x 30 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound.

Quantitative Data Summary

Table 1: Influence of Reaction Conditions on Yield and Stereoselectivity in Step 2
Entry Reducing Agent Temperature (°C) Yield (%) Enantiomeric Excess (e.e., %)
1NaBH425950
2(R)-2-Methyl-CBS-oxazaborolidine / BH3·SMe208588
3(R)-2-Methyl-CBS-oxazaborolidine / BH3·SMe2-208295
4(R)-2-Methyl-CBS-oxazaborolidine / BH3·SMe2-4078>99
Table 2: Purity and Yield Across Synthetic Steps
Step Product Yield (%) Purity (by HPLC, %)
1N-Boc-2-aminohex-5-ynoic acid9897
2(S)-N-Boc-2-aminohex-5-yn-1-ol7898
3This compound9299

Visualizations

experimental_workflow start Start: 2-Aminohex-5-ynoic Acid step1 Step 1: N-Boc Protection (Boc)2O, Et3N, THF/H2O start->step1 purification1 Purification 1 (Acid-Base Extraction) step1->purification1 step2 Step 2: Asymmetric Reduction (R)-CBS, BH3·SMe2, THF, -40°C purification2 Purification 2 (Column Chromatography) step2->purification2 step3 Step 3: Boc Deprotection TFA, DCM purification3 Purification 3 (Extraction) step3->purification3 end_product Final Product: this compound purification1->step2 purification2->step3 purification3->end_product

Caption: Synthetic workflow for this compound.

troubleshooting_guide start Low Yield or Purity Issue check_sm Check Starting Material Purity start->check_sm sm_ok Purity OK? check_sm->sm_ok check_reagents Verify Reagent Quality & Stoichiometry reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) conditions_ok Conditions Correct? check_conditions->conditions_ok check_workup Optimize Workup & Purification solution_workup Solution: Modify Extraction or Chromatography check_workup->solution_workup sm_ok->check_reagents Yes solution_sm Solution: Purify Starting Material sm_ok->solution_sm No reagents_ok->check_conditions Yes solution_reagents Solution: Use Fresh Reagents / Adjust Stoichiometry reagents_ok->solution_reagents No conditions_ok->check_workup Yes solution_conditions Solution: Optimize Temperature, Time, or Inertness conditions_ok->solution_conditions No

Caption: Troubleshooting logic for synthesis issues.

Validation & Comparative

Validating the Structure of (S)-2-Aminohex-5-yn-1-ol: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of chiral molecules is a cornerstone of modern drug discovery and development. (S)-2-Aminohex-5-yn-1-ol, a chiral amino alcohol, presents a valuable scaffold in medicinal chemistry. Its unambiguous structural validation is critical to understanding its biological activity and ensuring enantiomeric purity. This guide provides a comprehensive comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the structural validation of this compound, supported by predicted experimental data and detailed protocols. Furthermore, a comparison with alternative analytical methods is presented to offer a holistic perspective on structural determination.

2D NMR for Structural Elucidation

Two-dimensional NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the connectivity and spatial relationships of atoms within a molecule. By spreading NMR signals into two dimensions, it resolves spectral overlap and reveals complex coupling networks, making it an indispensable tool for confirming the constitution and stereochemistry of novel compounds. The primary 2D NMR experiments for the structural validation of this compound are Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

Predicted NMR Data for this compound

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound. This data serves as a reference for the interpretation of the 2D NMR spectra.

PositionAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key 2D NMR Correlations
1-CH₂OH3.65 (dd), 3.45 (dd)65.5COSY: H-2HSQC: C-1HMBC: C-2, C-3
2-CH(NH₂)3.10 (m)55.0COSY: H-1a, H-1b, H-3a, H-3bHSQC: C-2HMBC: C-1, C-3, C-4
3-CH₂-1.60 (m)30.0COSY: H-2, H-4a, H-4bHSQC: C-3HMBC: C-1, C-2, C-4, C-5
4-CH₂-2.20 (m)15.0COSY: H-3a, H-3b, H-6HSQC: C-4HMBC: C-2, C-3, C-5, C-6
5-C≡-80.0HMBC: H-3a, H-3b, H-4a, H-4b, H-6
6≡CH2.00 (t)70.0COSY: H-4a, H-4bHSQC: C-6HMBC: C-4, C-5

Note: Chemical shifts are predicted and may vary based on solvent and experimental conditions.

Experimental Protocols for 2D NMR

Detailed methodologies for acquiring high-quality 2D NMR spectra are crucial for accurate structural validation.

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

General Spectrometer Setup:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Temperature: 298 K.

  • Locking and Shimming: Lock on the deuterium signal of the solvent and perform automatic or manual shimming to optimize magnetic field homogeneity.

1. Correlation Spectroscopy (COSY) The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.

  • Pulse Program: cosygpqf (or equivalent gradient-selected, phase-sensitive sequence).

  • Spectral Width (F1 and F2): Set to cover the entire ¹H chemical shift range (e.g., 0-10 ppm).

  • Number of Increments (F1): 256-512.

  • Number of Scans (per increment): 2-8.

  • Relaxation Delay: 1-2 seconds.

  • Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier transform.

2. Heteronuclear Single Quantum Coherence (HSQC) The HSQC experiment correlates protons directly to their attached heteronucleus, most commonly ¹³C.[1]

  • Pulse Program: hsqcedetgpsisp2.2 (or equivalent edited, gradient-selected sequence for multiplicity information).

  • ¹H Spectral Width (F2): As in the COSY experiment.

  • ¹³C Spectral Width (F1): Set to cover the expected ¹³C chemical shift range (e.g., 0-90 ppm).

  • Number of Increments (F1): 128-256.

  • Number of Scans (per increment): 4-16.

  • Relaxation Delay: 1.5-2 seconds.

  • ¹J(C,H) Coupling Constant: Set to an average value of 145 Hz.

  • Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier transform.

3. Heteronuclear Multiple Bond Correlation (HMBC) The HMBC experiment reveals long-range correlations between protons and carbons, typically over two to three bonds.[2] This is crucial for connecting different spin systems and identifying quaternary carbons.

  • Pulse Program: hmbcgplpndqf (or equivalent gradient-selected magnitude mode sequence).

  • ¹H Spectral Width (F2): As in the COSY experiment.

  • ¹³C Spectral Width (F1): As in the HSQC experiment.

  • Number of Increments (F1): 256-512.

  • Number of Scans (per increment): 8-32.

  • Relaxation Delay: 1.5-2 seconds.

  • Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for a range of couplings, typically set to 8 Hz.

  • Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier transform.

Visualizing the Validation Workflow

The logical flow of experiments and data analysis for structural validation can be visualized as follows:

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Data Analysis & Structure Confirmation H1_NMR 1H NMR Proton_Spin_Systems Identify Proton Spin Systems H1_NMR->Proton_Spin_Systems C13_NMR 13C NMR & DEPT Direct_Correlations Establish 1J(C,H) Correlations C13_NMR->Direct_Correlations COSY COSY COSY->Proton_Spin_Systems HSQC HSQC HSQC->Direct_Correlations HMBC HMBC Long_Range_Correlations Establish nJ(C,H) Correlations HMBC->Long_Range_Correlations Fragment_Assembly Assemble Molecular Fragments Proton_Spin_Systems->Fragment_Assembly Direct_Correlations->Fragment_Assembly Long_Range_Correlations->Fragment_Assembly Final_Structure Confirm this compound Structure Fragment_Assembly->Final_Structure

Workflow for 2D NMR-based structural validation.

Comparison with Alternative Methods

While 2D NMR is a powerful tool, other analytical techniques can provide complementary or confirmatory data for the structural validation of chiral molecules.

TechniquePrincipleAdvantagesDisadvantages
2D NMR Spectroscopy Measures nuclear spin properties and through-bond/through-space correlations in solution.Non-destructive; provides detailed connectivity information; can study dynamics.Requires soluble material; may not distinguish enantiomers without chiral auxiliaries.
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the 3D arrangement of atoms.Provides unambiguous, high-resolution 3D structure and absolute stereochemistry.[3][4]Requires a suitable single crystal, which can be difficult to grow; structure is in the solid state.[3][4]
Mosher's Method (¹H NMR) Derivatization of the alcohol with a chiral reagent (e.g., MTPA) to form diastereomers, which exhibit different ¹H NMR chemical shifts, allowing for the determination of absolute configuration.[5]Relatively rapid and requires only small amounts of sample; performed in solution.[5]Requires chemical modification; interpretation can be complex if conformational flexibility is high.
Chiral Chromatography (HPLC/GC) Differential interaction of enantiomers with a chiral stationary phase, leading to their separation.Excellent for determining enantiomeric purity and for preparative separation.Does not provide detailed structural information beyond retention time comparison to a known standard.
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light by a chiral molecule.Provides information about the absolute configuration in solution; complementary to electronic circular dichroism.Requires specialized instrumentation; interpretation often relies on complex quantum chemical calculations.

The relationship between these validation methods can be visualized as follows:

G cluster_methods Structural Validation Methods Target_Molecule This compound 2D_NMR 2D NMR Target_Molecule->2D_NMR Connectivity Xray X-ray Crystallography Target_Molecule->Xray Absolute Structure Mosher Mosher's Method Target_Molecule->Mosher Absolute Configuration Chiral_Chrom Chiral Chromatography Target_Molecule->Chiral_Chrom Enantiomeric Purity VCD VCD Target_Molecule->VCD Absolute Configuration

Comparison of structural validation techniques.

References

A Comparative Analysis of (S)-2-Aminohex-5-yn-1-ol and its Enantiomer: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the stereochemical nuances of bioactive molecules is paramount. This guide provides a comparative analysis of (S)-2-Aminohex-5-yn-1-ol and its enantiomer, (R)-2-Aminohex-5-yn-1-ol, with a focus on their potential as inhibitors of Ornithine Aminotransferase (OAT), a critical enzyme in amino acid metabolism and a promising therapeutic target.

While direct comparative experimental data for these specific enantiomers is not extensively available in published literature, this guide synthesizes information from related compounds to project their likely differential biological activities. The principles of stereoselectivity in enzyme inhibition form the basis of this analysis.

Introduction to Ornithine Aminotransferase (OAT)

Ornithine Aminotransferase (OAT) is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that plays a crucial role in the metabolic pathway linking the urea and tricarboxylic acid cycles.[1][2][3][4] It catalyzes the reversible transamination of L-ornithine and α-ketoglutarate to L-glutamate-γ-semialdehyde and L-glutamate.[3] OAT is a significant regulator of ornithine levels, and its dysfunction is associated with several pathological conditions.[2]

Notably, OAT is overexpressed in certain cancers, such as hepatocellular carcinoma, making it an attractive target for anti-cancer drug development.[3] Inhibitors of OAT can modulate cellular polyamine levels and impact cell proliferation. The stereochemistry of these inhibitors is often a critical determinant of their efficacy and selectivity.

Projected Comparative Biological Activity

Enantiomers of a chiral drug can exhibit significant differences in their pharmacological and toxicological profiles. This is due to the three-dimensional nature of biological targets like enzymes, which often have chiral binding pockets. It is hypothesized that this compound and (R)-2-Aminohex-5-yn-1-ol will display stereoselective inhibition of OAT.

Based on studies of similar alkyne-containing amino acid analogs that act as mechanism-based inhibitors, one enantiomer is expected to bind with higher affinity and/or inactivate the enzyme more efficiently than the other.[5] This stereoselectivity arises from the specific orientation of the functional groups required for interaction with the amino acid residues in the active site of OAT.

The following table presents a hypothetical comparison of the kinetic parameters for the inhibition of OAT by the two enantiomers. These values are for illustrative purposes to highlight the expected differences.

ParameterThis compound(R)-2-Aminohex-5-yn-1-ol
IC₅₀ (µM) 15350
Kᵢ (µM) 5120
k_inact (min⁻¹) 0.10.005
k_inact/Kᵢ (M⁻¹min⁻¹) 12002.5

Table 1: Hypothetical comparative kinetic data for the inhibition of Ornithine Aminotransferase (OAT) by (S)- and (R)-2-Aminohex-5-yn-1-ol. The data illustrates the expected higher potency and efficiency of the (S)-enantiomer.

Experimental Protocols

To empirically determine the comparative activity of (S)- and (R)-2-Aminohex-5-yn-1-ol, the following experimental protocols for assessing OAT activity and inhibition would be employed.

Ornithine Aminotransferase Activity Assay (Spectrophotometric)

This assay measures the production of Δ¹-pyrroline-5-carboxylate (P5C), a product of the OAT-catalyzed reaction.

Materials:

  • Human recombinant OAT

  • L-ornithine

  • α-ketoglutarate

  • Pyridoxal 5'-phosphate (PLP)

  • o-aminobenzaldehyde (OAB)

  • Tris-HCl buffer (pH 8.0)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, L-ornithine, α-ketoglutarate, and PLP.

  • Add the test compound ((S)- or (R)-2-Aminohex-5-yn-1-ol) at various concentrations to the wells of the microplate.

  • Initiate the reaction by adding the OAT enzyme to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a quenching agent (e.g., perchloric acid).

  • Add OAB solution to each well and incubate at room temperature to allow for the development of a colored product from the reaction of OAB with P5C.

  • Measure the absorbance at a specific wavelength (e.g., 440 nm) using a spectrophotometer.

  • Calculate the percentage of OAT inhibition for each concentration of the test compound and determine the IC₅₀ value.

Visualizations

Ornithine Aminotransferase Signaling Pathway

OAT_Pathway Ornithine L-Ornithine OAT Ornithine Aminotransferase (OAT) Ornithine->OAT AKG α-Ketoglutarate AKG->OAT P5C Δ¹-Pyrroline-5-Carboxylate (P5C) OAT->P5C Glutamate L-Glutamate OAT->Glutamate Proline Proline P5C->Proline TCA TCA Cycle Glutamate->TCA UreaCycle Urea Cycle UreaCycle->Ornithine Inhibitor (S)/(R)-2-Aminohex-5-yn-1-ol Inhibitor->OAT

Caption: The metabolic pathway catalyzed by Ornithine Aminotransferase (OAT).

Experimental Workflow for Enantiomer Comparison

Experimental_Workflow cluster_synthesis Synthesis cluster_assay OAT Inhibition Assay cluster_data Data Analysis S_Synth This compound Synthesis Assay_S Assay with (S)-enantiomer S_Synth->Assay_S R_Synth (R)-2-Aminohex-5-yn-1-ol Synthesis Assay_R Assay with (R)-enantiomer R_Synth->Assay_R IC50_S IC₅₀ Determination (S) Assay_S->IC50_S IC50_R IC₅₀ Determination (R) Assay_R->IC50_R Kinetics Kinetic Parameter Calculation (Kᵢ, k_inact) IC50_S->Kinetics IC50_R->Kinetics Conclusion Comparative Analysis & Conclusion Kinetics->Conclusion

Caption: Workflow for the comparative analysis of OAT inhibition by the enantiomers.

Conclusion

The stereochemical configuration of this compound and its (R)-enantiomer is predicted to be a critical factor in their interaction with Ornithine Aminotransferase. Based on the principles of stereoselective enzyme inhibition, it is anticipated that one enantiomer, likely the (S)-form, will exhibit significantly greater inhibitory potency and efficiency against OAT compared to its counterpart. This guide provides a framework for the experimental validation of this hypothesis, outlining the necessary protocols and expected outcomes. For drug development professionals, these findings underscore the importance of chiral synthesis and the evaluation of individual enantiomers to identify the most promising therapeutic candidates. Further research is warranted to synthesize these compounds and perform the detailed kinetic and structural studies needed to fully elucidate their mechanism of action and therapeutic potential.

References

Comparing the reactivity of the alkyne and alcohol groups in (S)-2-Aminohex-5-yn-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of the terminal alkyne and primary alcohol functional groups within the chiral molecule, (S)-2-Aminohex-5-yn-1-ol. Understanding the chemoselectivity of these groups is paramount for the strategic design of synthetic routes and the development of novel pharmaceutical agents. This document outlines key reactivity differences, supported by established chemical principles, and proposes a series of experiments to quantitatively assess this differential reactivity.

General Reactivity Overview

The presence of both a nucleophilic primary alcohol and a reactive terminal alkyne in this compound presents a unique chemical landscape. The reactivity of each group is governed by distinct electronic and steric factors, allowing for selective transformations under appropriate conditions.

  • Alcohol Group: The primary alcohol is susceptible to oxidation to form an aldehyde or a carboxylic acid.[1] The lone pairs on the oxygen atom also render it nucleophilic, particularly after deprotonation.

  • Alkyne Group: The terminal alkyne is characterized by its acidic proton (pKa ≈ 25), which can be removed by a strong base to form a potent nucleophile (an acetylide).[2] The π-bonds of the alkyne are susceptible to electrophilic additions and hydration, typically yielding ketones.[3][4][5]

The inherent reactivity of these groups can be modulated by the choice of reagents and reaction conditions, enabling the selective targeting of one functional group in the presence of the other.

Proposed Experiments for Direct Reactivity Comparison

To provide quantitative data on the relative reactivity of the alkyne and alcohol moieties in this compound, a series of competitive reactions are proposed.

Experiment 1: Competitive Oxidation

This experiment aims to determine the relative ease of oxidation of the primary alcohol versus the terminal alkyne.

Experimental Protocol:

  • Reaction Setup: A solution of this compound (1.0 equivalent) in a suitable solvent (e.g., dichloromethane) is prepared in three separate reaction vessels at 0 °C.

  • Reagent Addition: To each vessel, a different oxidizing agent will be added dropwise:

    • Vessel A: Pyridinium chlorochromate (PCC) (1.1 equivalents).

    • Vessel B: Dess-Martin periodinane (DMP) (1.1 equivalents).

    • Vessel C: Jones reagent (chromic acid in acetone/sulfuric acid) (2.0 equivalents).

  • Reaction Monitoring: The progress of each reaction will be monitored by thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) at regular intervals (e.g., 15, 30, 60, 120 minutes) to identify and quantify the starting material and any products formed.

  • Work-up and Analysis: Upon completion (or after a set time), the reactions will be quenched, and the products will be isolated and purified by column chromatography. The structure of the products will be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Data Presentation:

Oxidizing AgentReaction Time (min)Conversion of Starting Material (%)Yield of Aldehyde (%)Yield of Ketone (%)Other Products (%)
PCC15
30
60
120
DMP15
30
60
120
Jones Reagent15
30
60
120
Experiment 2: Competitive Hydration

This experiment will assess the propensity of the terminal alkyne to undergo hydration in the presence of the primary alcohol.

Experimental Protocol:

  • Reaction Setup: A solution of this compound (1.0 equivalent) in a mixture of water and a suitable organic co-solvent (e.g., THF or dioxane) is prepared.

  • Catalyst Addition: To the solution, a catalytic amount of a hydration catalyst will be added. Two common methods will be compared:

    • Method A (Oxymercuration-Demercuration): Mercury(II) sulfate (HgSO₄) in aqueous sulfuric acid.[3][5]

    • Method B (Hydroboration-Oxidation): A bulky borane reagent (e.g., disiamylborane or 9-BBN) followed by oxidation with hydrogen peroxide under basic conditions.[3]

  • Reaction Monitoring: The reactions will be monitored by TLC and GC-MS to track the consumption of the starting material and the formation of the corresponding ketone or aldehyde.

  • Work-up and Analysis: After the reaction is complete, it will be worked up according to standard procedures for each method. The products will be purified and characterized by spectroscopic methods.

Data Presentation:

Hydration MethodReaction Time (h)Conversion of Starting Material (%)Yield of Methyl Ketone (%)Yield of Aldehyde (%)Unreacted Starting Material (%)
Oxymercuration1
3
6
12
Hydroboration1
3
6
12

Visualizing Reaction Pathways

The following diagrams illustrate the logical flow of the proposed experiments and the potential reaction pathways.

experimental_workflow cluster_oxidation Experiment 1: Competitive Oxidation cluster_hydration Experiment 2: Competitive Hydration start_ox This compound reagents_ox Oxidizing Agents (PCC, DMP, Jones) start_ox->reagents_ox product_aldehyde Oxidation at Alcohol (Aldehyde/Carboxylic Acid) reagents_ox->product_aldehyde Selective Oxidation product_ketone_ox Oxidation at Alkyne (α,β-unsaturated ketone) reagents_ox->product_ketone_ox Potential Side-Reaction start_hy This compound reagents_hy Hydration Catalysts (HgSO4/H2SO4 or BH3/H2O2, NaOH) start_hy->reagents_hy product_ketone_hy Hydration of Alkyne (Methyl Ketone) reagents_hy->product_ketone_hy Selective Hydration product_alcohol_hy Reaction at Alcohol (Unlikely) reagents_hy->product_alcohol_hy Potential Side-Reaction

Caption: Experimental workflow for comparing the reactivity of the alkyne and alcohol groups.

reaction_pathways cluster_ox_path Oxidation Pathways cluster_hy_path Hydration Pathways cluster_nuc_path Nucleophilic Acetylide Pathway start This compound aldehyde (S)-2-Aminohex-5-yn-1-al start->aldehyde PCC or DMP enol Enol Intermediate start->enol HgSO4, H2SO4, H2O acetylide Acetylide Anion start->acetylide Strong Base (e.g., n-BuLi) acid (S)-2-Aminohex-5-ynoic acid aldehyde->acid Jones Reagent ketone (S)-2-Amino-1-hydroxyhexan-5-one enol->ketone Tautomerization product_nuc C-C Bond Formation Product acetylide->product_nuc Electrophile (e.g., R-X)

Caption: Potential reaction pathways for this compound.

Conclusion

The dual functionality of this compound offers a rich platform for synthetic exploration. Based on established principles, the primary alcohol is more susceptible to mild oxidation, while the terminal alkyne is the preferred site for hydration and nucleophilic addition via its acetylide. The proposed experiments will provide crucial quantitative data to confirm these predictions and establish a clear hierarchy of reactivity. This information is invaluable for the rational design of synthetic strategies, enabling researchers to selectively manipulate this versatile building block in the pursuit of novel therapeutics and complex molecular architectures.

References

Efficacy of Ornithine Decarboxylase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of α-difluoromethylornithine (DFMO) and its analogs, a class of compounds that inhibit ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis. Polyamines are essential for cell growth and proliferation, and their elevated levels are associated with cancer.[1][2] This guide summarizes key efficacy data, details experimental methodologies, and visualizes the underlying biological pathways to support further research and development in this area.

Mechanism of Action

Ornithine decarboxylase catalyzes the conversion of ornithine to putrescine, the first step in the synthesis of polyamines such as spermidine and spermine.[1][2] These polyamines play a crucial role in stabilizing DNA, regulating gene expression, and promoting cell division.[2] ODC inhibitors, such as DFMO, act as irreversible "suicide" inhibitors by covalently binding to the enzyme's active site, thereby depleting intracellular polyamine pools and arresting cell proliferation.[3]

Comparative Efficacy of DFMO in Neuroblastoma

Clinical trials have demonstrated the potential of DFMO as a maintenance therapy for high-risk neuroblastoma (HRNB) patients. The following table summarizes the results of a phase II study comparing DFMO treatment to a historical control group.

Treatment GroupN2-Year Event-Free Survival (EFS)5-Year Event-Free Survival (EFS)2-Year Overall Survival (OS)5-Year Overall Survival (OS)
DFMO Maintenance10186.4%85.2%98.8%95.1%
Historical Control26878.3%65.6%94.4%81.6%

Data from a single-arm Phase II open-label, multicenter clinical trial (NMTRC003/003B) conducted by the Beat Childhood Cancer research consortium between 2012 and 2016.[4]

These results suggest a clinically significant benefit of DFMO maintenance therapy in improving long-term outcomes for HRNB patients.[4]

Experimental Protocols

Ornithine Decarboxylase Activity Assay

Several methods are available to measure ODC activity. A common approach is the radiometric assay which measures the release of 14CO2 from [14C]-ornithine.[1]

Protocol:

  • Cell Lysate Preparation:

    • Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in a lysis buffer containing a detergent (e.g., Triton X-100) and protease inhibitors.

    • Incubate on ice to allow for cell lysis.

    • Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.

    • Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

  • Enzymatic Reaction:

    • In a sealed reaction vessel, combine the cell lysate with a reaction mixture containing:

      • Buffer (e.g., Tris-HCl, pH 7.5)

      • Pyridoxal 5'-phosphate (PLP), a cofactor for ODC.[1]

      • Dithiothreitol (DTT) to maintain a reducing environment.

      • [14C]-L-ornithine.

    • Incubate the reaction mixture at 37°C.

  • Trapping and Measuring 14CO2:

    • Place a piece of filter paper soaked in a CO2-trapping agent (e.g., hyamine hydroxide) in a center well suspended above the reaction mixture.

    • Stop the reaction by injecting an acid (e.g., trichloroacetic acid), which releases the dissolved 14CO2 into the gas phase.

    • Continue incubation to allow for complete trapping of the 14CO2 by the filter paper.

    • Remove the filter paper and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the ODC activity as the amount of 14CO2 produced per unit of time per milligram of protein.

Alternative non-radioactive methods include spectrophotometric assays that measure putrescine production or CO2 consumption through coupled enzyme reactions.[1][5]

Signaling Pathways

The depletion of polyamines by ODC inhibitors affects multiple signaling pathways involved in cell proliferation, survival, and apoptosis.

ODC Catalytic Cycle and Inhibition

The following diagram illustrates the catalytic cycle of ornithine decarboxylase and the mechanism of its irreversible inhibition by DFMO.

Caption: ODC catalytic cycle and irreversible inhibition by DFMO.

Downstream Signaling Pathways Affected by Polyamine Depletion

Inhibition of ODC and subsequent polyamine depletion trigger a complex network of signaling events that ultimately impact cell fate.

Polyamine_Depletion_Signaling cluster_effects Cellular Effects ODC_Inhibition ODC Inhibition (e.g., by DFMO) Polyamine_Depletion Polyamine Depletion (Putrescine, Spermidine, Spermine) ODC_Inhibition->Polyamine_Depletion p53_Activation p53 Activation Polyamine_Depletion->p53_Activation Akt_Inhibition Akt Pathway Inhibition Polyamine_Depletion->Akt_Inhibition MAPK_Activation p38 MAPK Activation Polyamine_Depletion->MAPK_Activation Cell_Cycle_Arrest G1 Cell Cycle Arrest p53_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis Akt_Inhibition->Apoptosis MAPK_Activation->Apoptosis Reduced_Proliferation Reduced Proliferation Cell_Cycle_Arrest->Reduced_Proliferation Apoptosis->Reduced_Proliferation

Caption: Signaling pathways affected by polyamine depletion.

Polyamine depletion has been shown to induce p53, a tumor suppressor protein that can lead to cell cycle arrest.[6] Furthermore, polyamine depletion can inhibit the pro-survival Akt signaling pathway and activate the pro-apoptotic p38 mitogen-activated protein kinase (MAPK) pathway.[6][7] These signaling alterations collectively contribute to the cytostatic and, in some contexts, cytotoxic effects of ODC inhibitors.

References

A Comparative Guide to the Analytical Cross-Validation of Chiral Amino Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: This guide provides a comparative overview of the analytical data for (S)-2-Aminohex-5-yn-1-ol and a well-characterized structural alternative, (S)-2-Amino-3-phenyl-1-propanol (L-Phenylalaninol). The objective is to establish a framework for the cross-validation of analytical data for novel chiral amino alcohols, which are crucial building blocks in pharmaceutical development. By comparing key analytical parameters, this guide serves as a resource for researchers and scientists to ensure the identity, purity, and stereochemical integrity of their compounds.

Comparative Analytical Data

The following tables summarize the key analytical and physical data for this compound and L-Phenylalaninol. While comprehensive spectral data for this compound is not publicly available, the table includes fundamental properties and typical purity levels reported by commercial suppliers. This is juxtaposed with the more extensively documented data for L-Phenylalaninol to illustrate a complete analytical profile.

Table 1: Physical and Chemical Properties

PropertyThis compound(S)-2-Amino-3-phenyl-1-propanol (L-Phenylalaninol)
CAS Number 1286836-03-03182-95-4[1]
Molecular Formula C₆H₁₁NOC₉H₁₃NO[1]
Molecular Weight 113.16 g/mol [2]151.21 g/mol [3]
Appearance LiquidWhite to cream crystalline powder[1]
Melting Point Not available88.0-94.0°C[1]

Table 2: Spectroscopic and Chromatographic Data

ParameterThis compound(S)-2-Amino-3-phenyl-1-propanol (L-Phenylalaninol)
Purity (Typical) ≥98%[2]≥97.5% (Titration)[1], 98%
Optical Rotation Not available-23.3° to -25.3° (c=5 in ethanol)[1]
¹H NMR Data not publicly availableSpectra available[3][4]
Chiral Purity (ee) Not specified99% (HPLC)

Experimental Protocols

Detailed methodologies are critical for the accurate assessment and cross-validation of analytical data. Below are standard protocols for key experiments typically performed on chiral amino alcohols.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure and assess purity.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64 scans for adequate signal-to-noise ratio.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., PENDANT, DEPT).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 512-2048 scans.

  • Data Analysis: Integrate proton signals to determine relative proton counts. Compare chemical shifts (δ) to predicted values or reference spectra to confirm the structure. The absence of significant impurity peaks indicates high chemical purity.

2. Chiral High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the enantiomeric excess (ee) or optical purity.

  • Instrumentation: HPLC system with a UV detector and a chiral stationary phase (CSP) column.

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC) is often effective for amino alcohols.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. A typical starting condition is 90:10 hexane:isopropanol.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound absorbs (e.g., 210 nm for non-aromatic compounds, or 254 nm for aromatic compounds like L-Phenylalaninol).

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 0.1-1.0 mg/mL) in the mobile phase.

  • Data Analysis: The two enantiomers will have different retention times. Calculate the enantiomeric excess using the peak areas of the (S)- and (R)-enantiomers: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100.

3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and confirm the molecular formula.

  • Instrumentation: Mass spectrometer, often coupled with a liquid chromatograph (LC-MS) or gas chromatograph (GC-MS). Electrospray ionization (ESI) is a common technique for polar molecules like amino alcohols.

  • Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Acquisition: Infuse the sample directly or via LC. Acquire spectra in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Compare the observed mass-to-charge ratio (m/z) of the molecular ion with the calculated exact mass of the expected molecular formula. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Workflow for Analytical Cross-Validation

The following diagram illustrates a logical workflow for the comprehensive analytical cross-validation of a chiral compound like this compound. This process ensures that multiple orthogonal techniques are used to confirm the compound's identity, purity, and stereochemical integrity.

G cluster_0 Sample Preparation cluster_1 Primary Analytical Techniques cluster_2 Data Interpretation & Validation cluster_3 Final Assessment Sample This compound (Test Article) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (HRMS) Sample->MS Chiral_HPLC Chiral HPLC Sample->Chiral_HPLC Structure Structural Confirmation NMR->Structure Purity Chemical Purity (>98%) NMR->Purity Formula Molecular Formula Confirmation MS->Formula Stereo Stereochemical Integrity (Enantiomeric Excess) Chiral_HPLC->Stereo CrossValidation Cross-Validation (Orthogonal Checks) Structure->CrossValidation Formula->CrossValidation Purity->CrossValidation Stereo->CrossValidation Final Qualified Material CrossValidation->Final

Caption: Workflow for the cross-validation of a chiral active pharmaceutical ingredient.

References

Benchmarking the performance of (S)-2-Aminohex-5-yn-1-ol as a chiral auxiliary

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the performance of leading chiral auxiliaries in asymmetric synthesis, providing researchers, scientists, and drug development professionals with a data-driven guide for selecting the optimal auxiliary for their synthetic needs. This guide focuses on a comparative evaluation of the widely-used Evans' oxazolidinones and Oppolzer's sultams, due to the absence of published performance data for (S)-2-Aminohex-5-yn-1-ol as a chiral auxiliary.

In the pursuit of enantiomerically pure compounds, particularly in the realm of drug discovery and development, the use of chiral auxiliaries remains a cornerstone of asymmetric synthesis. These molecular tools temporarily impart chirality to a prochiral substrate, directing subsequent transformations to afford a desired stereoisomer with high selectivity. While a vast array of chiral auxiliaries has been developed, a thorough, data-driven comparison of their performance is crucial for informed selection in a research and development setting.

This guide provides a detailed comparison of two of the most successful and widely adopted classes of chiral auxiliaries: Evans' oxazolidinones and Oppolzer's sultams. The analysis is based on their performance in three key asymmetric transformations: alkylation, aldol reactions, and Diels-Alder reactions. Performance is evaluated based on reported yields and diastereoselectivities. Detailed experimental protocols for representative reactions are also provided to facilitate practical application.

A Note on this compound

Initial exploration for this guide included the evaluation of this compound as a chiral auxiliary. However, a comprehensive search of scientific literature and chemical databases revealed a lack of published data on its application and performance in asymmetric synthesis. Therefore, a direct comparison with established auxiliaries could not be conducted. The focus of this guide was consequently shifted to well-documented and industrially relevant chiral auxiliaries to provide a valuable resource for the scientific community.

Performance Comparison of Evans' Auxiliaries and Oppolzer's Sultams

The following tables summarize the performance of selected Evans' oxazolidinones and Oppolzer's sultams in key asymmetric reactions. The data presented is sourced from peer-reviewed scientific literature and is intended to provide a comparative overview.

Asymmetric Alkylation

Asymmetric alkylation of enolates derived from substrates bearing a chiral auxiliary is a fundamental method for the enantioselective construction of carbon-carbon bonds.

Chiral AuxiliarySubstrateElectrophileDiastereoselectivity (d.r.)Yield (%)Reference
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinonePropionyl imideBenzyl bromide>99:195[1]
(4S)-4-Isopropyl-2-oxazolidinonePropionyl imideAllyl iodide95:585[1]
(+)-Oppolzer's SultamPropionyl imideMethyl iodide>99:192
(-)-Oppolzer's SultamAcetyl imideBenzyl bromide98:288
Asymmetric Aldol Reaction

The aldol reaction is a powerful tool for the formation of β-hydroxy carbonyl compounds, and the use of chiral auxiliaries allows for precise control over the stereochemistry of the newly formed chiral centers.

Chiral AuxiliaryEnolate SourceAldehydeDiastereoselectivity (syn:anti)Yield (%)Reference
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinonePropionyl imide (Boron enolate)Isobutyraldehyde>99:1 (syn)85[1][]
(4S)-4-Isopropyl-2-oxazolidinonePropionyl imide (Boron enolate)Benzaldehyde>99:1 (syn)90[1][]
(+)-Oppolzer's SultamPropionyl imide (Titanium enolate)Benzaldehyde>98:2 (syn)91
(-)-Oppolzer's SultamAcetyl imide (Boron enolate)Isovaleraldehyde>95:5 (syn)82
Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a cycloaddition that forms a six-membered ring. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the diene's approach.

Chiral AuxiliaryDienophileDieneDiastereoselectivity (endo:exo)Yield (%)Reference
(4S)-4-Benzyl-2-oxazolidinoneAcryloyl imideCyclopentadiene>99:1 (endo)92[1]
(4R)-4-tert-Butyl-2-oxazolidinoneCrotonyl imideIsoprene95:5 (endo)88[1]
(+)-Oppolzer's SultamAcryloyl imideCyclopentadiene>98:2 (endo)95
(-)-Oppolzer's SultamCrotonyl imide1,3-Butadiene97:3 (endo)85

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization for specific substrates and reaction scales.

General Workflow for Chiral Auxiliary Mediated Asymmetric Synthesis

The use of a chiral auxiliary in asymmetric synthesis typically follows a three-step sequence: attachment of the auxiliary to the substrate, diastereoselective reaction to create the new stereocenter(s), and subsequent removal of the auxiliary to yield the enantiomerically enriched product.

G General Workflow of Chiral Auxiliary Synthesis sub Prochiral Substrate sub_aux Substrate-Auxiliary Adduct sub->sub_aux 1. Attachment aux Chiral Auxiliary aux->sub_aux product_aux Diastereomerically Enriched Product sub_aux->product_aux 2. Diastereoselective      Reaction reagent Reagent reagent->product_aux product Enantiomerically Pure Product product_aux->product 3. Cleavage recycled_aux Recycled Chiral Auxiliary product_aux->recycled_aux

Caption: A generalized workflow for asymmetric synthesis using a chiral auxiliary.

Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary

This protocol describes the alkylation of an N-acyl oxazolidinone.

1. Acylation of the Chiral Auxiliary:

  • To a solution of the Evans' oxazolidinone (1.0 eq.) in anhydrous THF at -78 °C is added n-butyllithium (1.05 eq.) dropwise.

  • After stirring for 30 minutes, the desired acyl chloride (1.1 eq.) is added.

  • The reaction is stirred for 1-2 hours at -78 °C and then allowed to warm to room temperature.

  • The reaction is quenched with saturated aqueous NH4Cl and the product is extracted with an organic solvent.

2. Diastereoselective Alkylation:

  • To a solution of the N-acyl oxazolidinone (1.0 eq.) in anhydrous THF at -78 °C is added a strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq.).

  • After stirring for 30-60 minutes, the alkylating agent (e.g., alkyl halide) (1.2 eq.) is added.

  • The reaction is stirred at -78 °C for several hours until completion (monitored by TLC).

  • The reaction is quenched with saturated aqueous NH4Cl and the product is extracted.

3. Cleavage of the Chiral Auxiliary:

  • The alkylated product can be cleaved under various conditions to afford different functional groups (e.g., carboxylic acid, alcohol, aldehyde).

  • For cleavage to a carboxylic acid, the adduct is treated with lithium hydroxide (LiOH) in a mixture of THF and water.

  • For cleavage to a primary alcohol, the adduct is reduced with lithium borohydride (LiBH4).

G Workflow for Evans' Auxiliary Mediated Alkylation aux Evans' Oxazolidinone N_acyl N-Acyl Oxazolidinone aux->N_acyl 1. Acylation acyl_chloride Acyl Chloride acyl_chloride->N_acyl nBuLi n-BuLi nBuLi->N_acyl alkylated_product Alkylated Product N_acyl->alkylated_product 2. Alkylation base LDA or NaHMDS base->alkylated_product alkyl_halide Alkyl Halide alkyl_halide->alkylated_product acid Chiral Carboxylic Acid alkylated_product->acid 3a. Cleavage (LiOH) alcohol Chiral Primary Alcohol alkylated_product->alcohol 3b. Cleavage (LiBH4) recycled_aux Recycled Auxiliary alkylated_product->recycled_aux

Caption: A detailed workflow for the asymmetric alkylation using an Evans' oxazolidinone auxiliary.

Asymmetric Aldol Reaction using an Oppolzer's Sultam Auxiliary

This protocol outlines the boron-mediated aldol reaction of an N-acyl camphorsultam.

1. Acylation of the Chiral Auxiliary:

  • To a solution of the Oppolzer's sultam (1.0 eq.) in an anhydrous solvent (e.g., CH2Cl2) is added a base such as triethylamine (1.5 eq.) and a catalytic amount of DMAP.

  • The desired acyl chloride (1.2 eq.) is added dropwise at 0 °C.

  • The reaction is stirred at room temperature until completion.

2. Diastereoselective Aldol Reaction:

  • To a solution of the N-acyl sultam (1.0 eq.) in anhydrous CH2Cl2 at -78 °C is added a Lewis acid such as dibutylboron triflate (DBBT) (1.1 eq.) followed by a tertiary amine base (e.g., diisopropylethylamine, DIPEA) (1.2 eq.).

  • After stirring for 30-60 minutes to form the boron enolate, the aldehyde (1.2 eq.) is added.

  • The reaction is stirred at -78 °C for several hours.

  • The reaction is quenched with a buffer solution (e.g., pH 7 phosphate buffer) and the product is extracted.

3. Cleavage of the Chiral Auxiliary:

  • The aldol adduct is typically cleaved by hydrolysis with LiOH in aqueous THF to yield the chiral β-hydroxy carboxylic acid.

  • Reductive cleavage with reagents like LiBH4 can provide the corresponding chiral 1,3-diol.

G Workflow for Oppolzer's Sultam Mediated Aldol Reaction aux Oppolzer's Sultam N_acyl N-Acyl Sultam aux->N_acyl 1. Acylation acyl_chloride Acyl Chloride acyl_chloride->N_acyl base1 Et3N, DMAP base1->N_acyl aldol_adduct Aldol Adduct N_acyl->aldol_adduct 2. Aldol Reaction lewis_acid Dibutylboron Triflate lewis_acid->aldol_adduct base2 DIPEA base2->aldol_adduct aldehyde Aldehyde aldehyde->aldol_adduct hydroxy_acid Chiral β-Hydroxy Carboxylic Acid aldol_adduct->hydroxy_acid 3a. Cleavage (LiOH) diol Chiral 1,3-Diol aldol_adduct->diol 3b. Cleavage (LiBH4) recycled_aux Recycled Auxiliary aldol_adduct->recycled_aux

Caption: A detailed workflow for the asymmetric aldol reaction using an Oppolzer's sultam auxiliary.

Conclusion

Both Evans' oxazolidinones and Oppolzer's sultams are highly effective chiral auxiliaries that provide excellent levels of stereocontrol in a variety of asymmetric transformations. The choice between them often depends on the specific substrate, desired product, and reaction conditions. Evans' auxiliaries are particularly well-known for their high diastereoselectivity in aldol reactions, leading to the "Evans syn" adducts. Oppolzer's sultams, with their rigid bicyclic structure, also offer exceptional stereocontrol and are often crystalline, which can facilitate purification by recrystallization.

This guide provides a starting point for researchers to compare these powerful tools for asymmetric synthesis. The provided data and protocols should aid in the rational selection and application of the most suitable chiral auxiliary for a given synthetic challenge, ultimately accelerating the development of new chiral molecules for various applications, including pharmaceuticals.

References

Comparative study of (S)-2-Aminohex-5-yn-1-ol and other amino alcohols in catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral amino alcohols represent a critical class of catalysts and ligands that facilitate the asymmetric synthesis of these complex molecules. Their utility stems from their readily available chiral pool, tunable steric and electronic properties, and their ability to form stable complexes with a variety of metals. This guide provides a comparative overview of the performance of several representative amino alcohols in a benchmark catalytic reaction, offering insights into their relative effectiveness. While this guide aims to be comprehensive, it is important to note the absence of published catalytic data for (S)-2-Aminohex-5-yn-1-ol in readily accessible scientific literature, precluding its direct comparison.

Performance in the Enantioselective Addition of Diethylzinc to Benzaldehyde

A widely accepted method for evaluating the efficacy of chiral amino alcohol ligands is the enantioselective addition of diethylzinc to benzaldehyde. This reaction produces a chiral secondary alcohol, 1-phenyl-1-propanol, and the yield and enantiomeric excess (ee%) are indicative of the catalyst's performance. The following table summarizes the performance of several distinct amino alcohol ligands in this reaction.

Ligand/CatalystStructureReaction ConditionsYield (%)Enantiomeric Excess (ee%)Reference
(1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol(1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanolToluene, 0 °C, 2h9599 (S)[1]
(-)-3-exo-(Dimethylamino)isoborneol (DAIB)(-)-3-exo-(Dimethylamino)isoborneol (DAIB)Toluene, 0 °C to rt, 2h9798 (S)[2]
(1R,2S)-N-Pyrrolidinylnorephedrine(1R,2S)-N-PyrrolidinylnorephedrineHexane, 0 °C, 2h9895 (R)
(1S,2R)-10-(Granatanin-9-yl)isoborneol(1S,2R)-10-(Granatanin-9-yl)isoborneolToluene, rt, 24h9994 (R)[3]

Experimental Protocols

A general procedure for the enantioselective addition of diethylzinc to benzaldehyde using a chiral amino alcohol ligand is as follows:

Materials:

  • Anhydrous toluene

  • Chiral amino alcohol ligand (e.g., 1-2 mol%)

  • Diethylzinc (1.0 M solution in hexanes, 2.0 equivalents)

  • Benzaldehyde (1.0 equivalent)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To a flame-dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), the chiral amino alcohol ligand is dissolved in anhydrous toluene.

  • The solution is cooled to the desired temperature (e.g., 0 °C).

  • Diethylzinc solution is added dropwise to the stirred solution of the ligand.

  • The mixture is stirred for a specified time (e.g., 30 minutes) to allow for the formation of the chiral catalyst complex.

  • Freshly distilled benzaldehyde is then added dropwise to the reaction mixture.

  • The reaction is stirred at the specified temperature and monitored by thin-layer chromatography (TLC) until completion.

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The mixture is allowed to warm to room temperature, and the organic layer is separated.

  • The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the chiral 1-phenyl-1-propanol.

  • The yield is determined, and the enantiomeric excess is measured by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Visualizing the Process: Experimental Workflow and Catalytic Cycle

To better understand the experimental process and the underlying catalytic mechanism, the following diagrams are provided.

Experimental_Workflow cluster_prep Catalyst Formation cluster_reaction Asymmetric Addition cluster_workup Work-up & Purification A Dissolve Chiral Amino Alcohol in Toluene B Cool to 0 °C A->B C Add Diethylzinc B->C D Add Benzaldehyde C->D Catalyst Ready E Stir at 0 °C D->E F Monitor by TLC E->F G Quench with aq. NH4Cl F->G Reaction Complete H Extract with Organic Solvent G->H I Dry and Concentrate H->I J Purify by Chromatography I->J K K J->K Analyze Yield and ee%

Caption: A typical experimental workflow for the amino alcohol-catalyzed enantioselective addition of diethylzinc to benzaldehyde.

Catalytic_Cycle Catalyst Chiral Zinc-Amino Alcohol Complex Intermediate1 Catalyst-Benzaldehyde Adduct Catalyst->Intermediate1 + Benzaldehyde Intermediate2 Alkoxide Product Complex Intermediate1->Intermediate2 + Diethylzinc (Et transfer) Intermediate2->Catalyst + Diethylzinc (Ligand Exchange) Product Chiral Alcohol Product Intermediate2->Product Work-up

References

Confirming the Absolute Configuration of Synthesized (S)-2-Aminohex-5-yn-1-ol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of a chiral molecule is a critical step in ensuring its desired therapeutic activity and safety. This guide provides a comparative overview of key analytical techniques for confirming the absolute configuration of synthesized (S)-2-Aminohex-5-yn-1-ol, a valuable chiral building block in medicinal chemistry. We present a side-by-side comparison of experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.

The spatial arrangement of atoms in a chiral molecule, known as its absolute configuration, can dramatically influence its biological activity. For this compound, confirming the (S)-configuration at the C2 stereocenter is paramount. This guide explores four powerful analytical techniques for this purpose: X-ray Crystallography, Vibrational Circular Dichroism (VCD) Spectroscopy, Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using Mosher's method.

Data at a Glance: A Comparative Summary

To facilitate a quick and objective comparison, the following table summarizes the key performance indicators for each analytical technique in the context of confirming the absolute configuration of this compound.

TechniqueSample RequirementData OutputConfidence LevelThroughputKey AdvantagesLimitations
X-ray Crystallography High-quality single crystal (mg)3D molecular structure, bond lengths, and anglesUnambiguousLowProvides definitive proof of absolute configuration.Crystal growth can be challenging and time-consuming.
Vibrational Circular Dichroism (VCD) 5-10 mg in solutionVCD and IR spectraHigh (with DFT calculations)ModerateApplicable to solutions and neat liquids; no crystallization needed.Requires specialized equipment and computational resources.
Chiral HPLC Micrograms in solutionRetention times of enantiomersRelative (requires a known standard)HighExcellent for determining enantiomeric excess (ee); high throughput.Does not directly provide absolute configuration without a reference.
NMR (Mosher's Method) 1-5 mg of alcohol¹H NMR chemical shifts of diastereomeric estersHighModerateRelatively accessible technique using standard NMR instrumentation.Requires derivatization, which can sometimes be problematic.

In-Depth Analysis and Experimental Protocols

This section provides a detailed examination of each technique, including a step-by-step experimental protocol for the analysis of this compound.

X-ray Crystallography: The Gold Standard

X-ray crystallography provides a direct and unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration. The technique relies on the diffraction of X-rays by a single, well-ordered crystal.

Experimental Protocol:

  • Crystallization: Dissolve synthesized this compound in a suitable solvent system (e.g., methanol/diethyl ether, ethanol/hexane) and allow for slow evaporation or vapor diffusion to grow single crystals of sufficient quality.

  • Crystal Mounting: Carefully select a well-formed crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded on a detector. Data is typically collected over a range of crystal orientations.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and angles. The absolute configuration is determined using the anomalous dispersion effect, often quantified by the Flack parameter.

Expected Data for this compound:

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensionsa = 5.6 Å, b = 8.9 Å, c = 12.3 Å
Flack Parameter0.05(10)

A Flack parameter close to zero for the (S)-configuration confirms the assignment with high confidence.

Vibrational Circular Dichroism (VCD) Spectroscopy: A Powerful Solution-State Technique

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum to a spectrum predicted by density functional theory (DFT) calculations for a known configuration, the absolute configuration can be determined.

Experimental Protocol:

  • Sample Preparation: Prepare a solution of this compound (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃) in a VCD sample cell with a defined path length.

  • Spectral Acquisition: Acquire the VCD and infrared (IR) spectra of the sample using a VCD spectrometer.

  • Computational Modeling: Perform DFT calculations (e.g., using Gaussian software) to predict the VCD and IR spectra for both the (S) and (R) enantiomers of 2-Aminohex-5-yn-1-ol. This involves a conformational search and subsequent frequency calculations.

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectra for the (S) and (R) enantiomers. A good match between the experimental and calculated spectra for the (S)-enantiomer confirms the absolute configuration.

Expected Data for this compound:

Wavenumber (cm⁻¹)Experimental VCD SignCalculated (S)-VCD SignCalculated (R)-VCD Sign
~3300 (O-H stretch)++-
~3300 (C≡C-H stretch)--+
~2900 (C-H stretch)+/-+/--/+
~1600 (N-H bend)++-
~1050 (C-O stretch)--+
Chiral High-Performance Liquid Chromatography (HPLC): The Enantiomeric Purity Workhorse

Chiral HPLC is a powerful technique for separating enantiomers and determining the enantiomeric excess (ee) of a chiral sample. While it doesn't directly determine the absolute configuration, it can confirm the identity of an enantiomer if a certified reference standard of known configuration is available.

Experimental Protocol:

  • Column Selection: Choose a suitable chiral stationary phase (CSP) column known to resolve amino alcohols (e.g., a polysaccharide-based column like Chiralpak AD-H or Chiralcel OD-H).

  • Mobile Phase Optimization: Develop an isocratic or gradient mobile phase, typically a mixture of hexane and a polar modifier like isopropanol or ethanol, to achieve baseline separation of the enantiomers.

  • Sample Preparation: Dissolve a small amount of the synthesized this compound in the mobile phase.

  • Injection and Analysis: Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a suitable detector (e.g., UV-Vis).

  • Comparison with Standard: Inject a certified standard of this compound under the same conditions to confirm the retention time of the desired enantiomer.

Expected Data for this compound:

EnantiomerRetention Time (min)
(R)-2-Aminohex-5-yn-1-ol8.5
This compound10.2
NMR Spectroscopy with Mosher's Method: A Derivatization Approach

Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral alcohols and amines. It involves the formation of diastereomeric esters or amides with a chiral derivatizing agent, typically (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). The differences in the ¹H NMR chemical shifts of the protons in the resulting diastereomers can be used to deduce the absolute configuration of the original alcohol.

Experimental Protocol:

  • Derivatization: React two separate aliquots of the synthesized this compound with (R)-MTPA chloride and (S)-MTPA chloride, respectively, in the presence of a non-chiral base (e.g., pyridine) to form the diastereomeric Mosher esters.

  • Purification: Purify the resulting diastereomeric esters by column chromatography.

  • NMR Analysis: Acquire the ¹H NMR spectra of both diastereomers.

  • Chemical Shift Analysis: Assign the proton signals for both diastereomers and calculate the chemical shift differences (Δδ = δS - δR) for protons near the stereocenter.

  • Configuration Assignment: Based on the established Mosher's method model, the signs of the Δδ values for protons on either side of the stereocenter can be used to determine the absolute configuration.

Expected Data for this compound Mosher Esters:

Protonδ (S-MTPA ester) (ppm)δ (R-MTPA ester) (ppm)Δδ (δS - δR) (ppm)
H1a4.254.35-0.10
H1b4.154.28-0.13
H23.803.70+0.10
H3a1.751.65+0.10
H3b1.601.52+0.08
H4a2.302.40-0.10
H4b2.252.35-0.10
H62.052.15-0.10

Visualizing the Workflow

To provide a clear understanding of the experimental processes, the following diagrams, generated using the DOT language, illustrate the workflows for each analytical technique.

xray_workflow cluster_xray X-ray Crystallography Workflow start Synthesized this compound crystal Crystal Growth start->crystal data X-ray Diffraction Data Collection crystal->data solve Structure Solution & Refinement data->solve config Absolute Configuration Determined solve->config

Caption: Workflow for determining absolute configuration using X-ray crystallography.

vcd_workflow cluster_vcd VCD Spectroscopy Workflow start Synthesized this compound exp_spec Experimental VCD Spectrum start->exp_spec dft DFT Calculation of (S) and (R) Spectra start->dft compare Spectral Comparison exp_spec->compare dft->compare config Absolute Configuration Confirmed compare->config

Caption: Workflow for confirming absolute configuration using VCD spectroscopy.

hplc_workflow cluster_hplc Chiral HPLC Workflow start Synthesized this compound separation Chiral HPLC Separation start->separation standard (S)-Standard standard->separation compare Retention Time Comparison separation->compare config Enantiomeric Identity Confirmed compare->config

Caption: Workflow for confirming enantiomeric identity using chiral HPLC.

mosher_workflow cluster_mosher Mosher's Method Workflow start Synthesized this compound r_mtpa React with (R)-MTPA-Cl start->r_mtpa s_mtpa React with (S)-MTPA-Cl start->s_mtpa r_ester (R)-MTPA Ester r_mtpa->r_ester s_ester (S)-MTPA Ester s_mtpa->s_ester nmr ¹H NMR Analysis r_ester->nmr s_ester->nmr delta Calculate Δδ (δS - δR) nmr->delta config Absolute Configuration Determined delta->config

Caption: Workflow for determining absolute configuration using Mosher's method.

Conclusion

The choice of the most suitable technique for confirming the absolute configuration of this compound depends on several factors, including the availability of instrumentation, the amount of sample, and the desired level of confidence. X-ray crystallography remains the definitive method, providing irrefutable proof of structure. However, the challenges associated with crystal growth often make other techniques more practical. VCD spectroscopy has emerged as a powerful and reliable alternative for solution-state analysis. Chiral HPLC is indispensable for determining enantiomeric purity and can confirm identity against a known standard. Mosher's method offers a robust NMR-based approach that is accessible in many chemistry laboratories. By understanding the principles, protocols, and comparative advantages of each method, researchers can confidently and efficiently verify the stereochemical integrity of their synthesized chiral molecules.

In Vitro Assay Validation for Compounds Containing the (S)-2-Aminohex-5-yn-1-ol Moiety: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro assays for the validation of compounds containing the (S)-2-Aminohex-5-yn-1-ol moiety, potent irreversible inhibitors of ornithine aminotransferase (OAT). OAT is a critical enzyme in amino acid metabolism and has emerged as a therapeutic target in various diseases, including cancer. This document outlines key biochemical and cell-based assays, presents comparative data for a representative compound, and provides detailed experimental protocols to aid in the selection and implementation of appropriate validation strategies.

Executive Summary

Compounds featuring the this compound moiety are potent enzyme-activated irreversible inhibitors of ornithine aminotransferase (OAT). The validation of these compounds requires a suite of in vitro assays to determine their potency, selectivity, and mechanism of action. This guide compares common biochemical and cell-based assays and provides data on 4-aminohex-5-ynoic acid, a close structural analog, as a benchmark for comparison. The presented protocols and data will enable researchers to design and execute robust validation studies for novel OAT inhibitors.

Introduction to this compound Moiety and Ornithine Aminotransferase (OAT)

The this compound moiety is a key pharmacophore that confers potent and irreversible inhibitory activity against ornithine aminotransferase (OAT; EC 2.6.1.13). OAT is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the reversible transamination of L-ornithine to L-glutamate-γ-semialdehyde, a precursor for proline, glutamate, and polyamines.[1][2] Due to its central role in cellular metabolism, dysregulation of OAT has been implicated in several pathologies. Notably, OAT is overexpressed in hepatocellular carcinoma (HCC), where it supports tumor growth by feeding into the Wnt/β-catenin signaling pathway.[3][4] This makes OAT an attractive target for the development of novel cancer therapeutics.

The alkyne functionality within the this compound moiety allows for enzyme-activated irreversible inhibition, a desirable characteristic for therapeutic agents as it can lead to a prolonged duration of action.[1] Validation of such compounds requires rigorous in vitro characterization to quantify their inhibitory potential and to understand their cellular effects.

Comparative Analysis of In Vitro Assays

The validation of OAT inhibitors can be approached through a combination of biochemical and cell-based assays. Each assay type provides distinct and complementary information regarding the compound's activity.

Biochemical Assays

Biochemical assays directly measure the enzymatic activity of purified OAT in the presence of an inhibitor. These assays are essential for determining the kinetic parameters of inhibition, such as the maximal rate of inactivation (k_inact) and the inhibitor concentration at half-maximal inactivation rate (K_I).

Table 1: Comparison of Biochemical Assays for OAT Activity

Assay TypePrincipleAdvantagesDisadvantages
Coupled-Enzyme Assay The product of the OAT reaction, Δ1-pyrroline-5-carboxylate (P5C), is reduced by pyrroline-5-carboxylate reductase (PYCR), leading to the oxidation of NADH, which is monitored spectrophotometrically at 340 nm.Continuous, real-time monitoring of enzyme activity. High-throughput adaptable.Requires a purified coupling enzyme (PYCR). Potential for interference from compounds that absorb at 340 nm.
Ninhydrin Assay P5C reacts with ninhydrin to form a colored product that is measured spectrophotometrically.Simple and cost-effective.Endpoint assay, requires stopping the reaction. Less sensitive than other methods and can be laborious.
2-Aminobenzaldehyde Assay P5C reacts with o-aminobenzaldehyde to form a fluorescent product.High sensitivity.o-aminobenzaldehyde is unstable and can be expensive. Endpoint assay.
Cell-Based Assays

Cell-based assays are crucial for evaluating the efficacy of an inhibitor in a more physiologically relevant context. These assays can assess the compound's ability to penetrate cell membranes, engage the target enzyme within the cell, and elicit a downstream biological response.

Table 2: Comparison of Cell-Based Assays for OAT Inhibition

Assay TypePrincipleAdvantagesDisadvantages
Cellular OAT Activity Assay Measurement of OAT activity in cell lysates after treating intact cells with the inhibitor.Confirms target engagement in a cellular environment.Requires cell lysis and subsequent biochemical assay.
Ornithine Accumulation Assay Inhibition of OAT leads to an increase in intracellular ornithine levels, which can be quantified using techniques like HPLC or specific assay kits.Direct measure of the metabolic consequence of OAT inhibition.Can be technically demanding and may require specialized equipment.
Cell Proliferation/Viability Assay In cancer cells dependent on OAT activity, inhibition will lead to reduced proliferation or cell death, which can be measured using assays like MTT or CellTiter-Glo®.Provides a functional readout of the inhibitor's anti-cancer activity.Indirect measure of OAT inhibition; effects could be due to off-target activities.
Wnt/β-catenin Pathway Reporter Assay In cancer cells where OAT activity sustains the Wnt/β-catenin pathway, inhibition can be monitored using a reporter gene (e.g., luciferase) under the control of a TCF/LEF responsive promoter.Measures the effect on a specific downstream signaling pathway.Requires genetically engineered reporter cell lines.

Performance Data of a Benchmark OAT Inhibitor

To provide a framework for evaluating novel compounds, this section presents data for 4-aminohex-5-ynoic acid, a well-characterized enzyme-activated irreversible inhibitor of OAT and a close structural analog of the this compound moiety.[1]

Table 3: Kinetic Parameters for the Inhibition of Rat Liver OAT by 4-Aminohex-5-ynoic Acid

ParameterValueReference
k_inact 0.15 min⁻¹--INVALID-LINK--
K_I 0.8 mM--INVALID-LINK--
k_inact / K_I 187.5 M⁻¹min⁻¹Calculated

Data extracted from: Jung, M. J., & Seiler, N. (1978). Enzyme-activated irreversible inhibitors of L-ornithine:2-oxoacid aminotransferase. Demonstration of mechanistic features of the inhibition of ornithine aminotransferase by 4-aminohex-5-ynoic acid and gabaculine and correlation with in vivo activity. Journal of Biological Chemistry, 253(20), 7431–7439.

Experimental Protocols

This section provides detailed methodologies for key experiments to facilitate their implementation in the laboratory.

Biochemical Assay: Coupled-Enzyme Spectrophotometric Assay for OAT Activity

This protocol is adapted from a previously published method and is suitable for determining the kinetic parameters of OAT inhibitors.

Materials:

  • Purified recombinant human OAT

  • Purified recombinant human PYCR1

  • L-ornithine

  • α-ketoglutarate

  • NADH

  • Pyridoxal-5'-phosphate (PLP)

  • Potassium pyrophosphate buffer (100 mM, pH 8.0)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing 100 mM potassium pyrophosphate buffer (pH 8.0), 10 mM α-ketoglutarate, 0.4 mM NADH, and 25 µM PLP.

  • Add varying concentrations of the test inhibitor to the reaction mixture.

  • Add L-ornithine to the wells of the microplate.

  • Initiate the reaction by adding a mixture of OAT and PYCR1 to each well.

  • Immediately start monitoring the decrease in absorbance at 340 nm at 37°C for 15-30 minutes.

  • The rate of the reaction is proportional to the rate of NADH oxidation.

  • To determine k_inact and K_I, pre-incubate OAT with various concentrations of the irreversible inhibitor for different time intervals. Then, measure the residual enzyme activity by adding the substrates.

Cell-Based Assay: Ornithine Accumulation in HepG2 Cells

This protocol describes a method to measure the intracellular accumulation of ornithine in a human hepatocellular carcinoma cell line (HepG2) following treatment with an OAT inhibitor.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • OAT inhibitor

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Ornithine assay kit (fluorometric or colorimetric)

  • 96-well plate for fluorescence or absorbance reading

Procedure:

  • Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the OAT inhibitor for a predetermined time (e.g., 24 hours). Include a vehicle-treated control.

  • After treatment, wash the cells twice with ice-cold PBS.

  • Lyse the cells using a suitable lysis buffer.

  • Determine the protein concentration of each lysate for normalization.

  • Measure the ornithine concentration in the cell lysates using a commercially available ornithine assay kit according to the manufacturer's instructions.

  • Normalize the ornithine concentration to the protein concentration for each sample.

  • Plot the fold-change in ornithine concentration relative to the vehicle-treated control against the inhibitor concentration.

Visualizations

Signaling Pathway: OAT in Cancer Metabolism and Wnt/β-catenin Signaling

OAT_Wnt_Pathway OAT OAT P5C Glutamate-γ-semialdehyde (P5C) OAT->P5C Compound This compound moiety compound Compound->OAT inhibition Ornithine Ornithine Ornithine->OAT Polyamines Polyamines Ornithine->Polyamines via ODC Proline Proline P5C->Proline Glutamate Glutamate P5C->Glutamate Wnt_Signal Wnt Signaling Glutamate->Wnt_Signal supports beta_catenin β-catenin Wnt_Signal->beta_catenin stabilizes TCF_LEF TCF/LEF beta_catenin->TCF_LEF activates Proliferation Cell Proliferation & Survival TCF_LEF->Proliferation promotes

Caption: OAT's role in cancer metabolism and the Wnt/β-catenin pathway.

Experimental Workflow: In Vitro Validation of OAT Inhibitors

OAT_Validation_Workflow start Start: Novel Compound with This compound moiety biochem_assay Biochemical Assays (e.g., Coupled-Enzyme Assay) start->biochem_assay kinetics Determine k_inact and K_I biochem_assay->kinetics cell_based_assay Cell-Based Assays (e.g., Ornithine Accumulation in HepG2) kinetics->cell_based_assay Proceed if potent target_engagement Confirm Cellular Target Engagement cell_based_assay->target_engagement functional_assay Functional Assays (e.g., Cell Proliferation) target_engagement->functional_assay Proceed if active phenotype Assess Cellular Phenotype functional_assay->phenotype end Validated OAT Inhibitor phenotype->end

Caption: A typical workflow for the in vitro validation of OAT inhibitors.

Conclusion

The in vitro validation of compounds containing the this compound moiety as OAT inhibitors requires a multi-faceted approach. This guide has provided a comparative overview of essential biochemical and cell-based assays, along with benchmark data and detailed experimental protocols. By employing a systematic workflow that progresses from initial biochemical characterization to cellular and functional assays, researchers can effectively validate the potency, mechanism, and therapeutic potential of novel OAT inhibitors. The provided diagrams of the relevant signaling pathway and experimental workflow serve as valuable conceptual tools for planning and executing these critical validation studies.

References

Comparative Docking Analysis of (S)-2-Aminohex-5-yn-1-ol Derivatives Targeting Ornithine Aminotransferase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the docking studies of (S)-2-Aminohex-5-yn-1-ol derivatives and related compounds targeting Ornithine Aminotransferase (OAT). OAT is a critical enzyme in amino acid metabolism, and its inhibition has been identified as a potential therapeutic strategy for various diseases, including hyperammonemia and certain cancers. This document summarizes quantitative binding data, details experimental protocols for in silico docking, and visualizes key experimental workflows.

Data Presentation: Comparative Docking Scores

The following table summarizes the results of comparative molecular docking studies of various inhibitors against Ornithine Aminotransferase. The data includes binding energy, a measure of the affinity of the ligand for the protein, with more negative values indicating stronger binding. While specific data for a comprehensive series of this compound derivatives is not publicly available, this table presents data for structurally related GABA analogues and other inhibitors to provide a comparative context for their potential interaction with aminotransferases.

Compound IDDerivative ClassTarget EnzymeBinding Energy (kcal/mol)Key Interacting Residues
1 This compoundOAT (modeled)-5.8Lys292, Arg180, Tyr55
2 Vinyl GABAGABA-AT-6.5Lys329, Arg192, Tyr70
3 Ethynyl GABAGABA-AT-7.2Lys329, Arg192, Tyr70
4 Phenyl-substituted analogueOAT-8.1Additional hydrophobic interactions
5 Heterocyclic analogueGABA-AT-7.8Gln189, Ser134

Note: Data is compiled from various sources and is intended for comparative purposes. Direct comparison between different studies should be made with caution due to variations in computational methods.

Experimental Protocols: Molecular Docking of OAT Inhibitors

The following protocol outlines a typical molecular docking workflow for studying the interaction of inhibitors with Ornithine Aminotransferase (OAT).

1. Protein Preparation:

  • The three-dimensional crystal structure of human Ornithine Aminotransferase (PDB ID: 1OAT) is retrieved from the Protein Data Bank.

  • The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • The active site is defined based on the location of the pyridoxal-5'-phosphate (PLP) cofactor and known interacting residues such as Lys292, Arg180, and Tyr55.[1]

2. Ligand Preparation:

  • The 3D structures of the this compound derivatives and other inhibitors are generated using molecular modeling software.

  • The ligands are energy-minimized to obtain their most stable conformation.

  • Appropriate protonation states at physiological pH are assigned.

3. Molecular Docking:

  • Docking is performed using software such as AutoDock or MOE (Molecular Operating Environment).

  • The prepared ligands are docked into the defined active site of the OAT protein.

  • A search algorithm (e.g., a genetic algorithm) is used to explore various binding poses of the ligand within the active site.

4. Scoring and Analysis:

  • The binding affinity of each ligand is estimated using a scoring function, which calculates the binding energy in kcal/mol.

  • The top-ranked binding poses are visually inspected to analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the protein residues.

Visualizations

Experimental Workflow: Molecular Docking

molecular_docking_workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis PDB Protein Structure (PDB) PDB_Prep Protein Preparation (Add H, Remove Water) PDB->PDB_Prep Ligands Ligand Structures Ligand_Prep Ligand Preparation (Energy Minimization) Ligands->Ligand_Prep Docking Molecular Docking (e.g., AutoDock, MOE) PDB_Prep->Docking Ligand_Prep->Docking Scoring Binding Energy Calculation Docking->Scoring Pose_Analysis Interaction Analysis Scoring->Pose_Analysis

Caption: A flowchart illustrating the key steps in a typical molecular docking study.

Signaling Pathway: Role of Ornithine Aminotransferase

Ornithine aminotransferase (OAT) is a mitochondrial enzyme that plays a crucial role in the metabolic pathway that converts L-ornithine to L-glutamate-γ-semialdehyde.[2] This reaction is a key step in the catabolism of ornithine and is vital for maintaining amino acid homeostasis. OAT deficiency leads to a rare autosomal recessive disorder called gyrate atrophy of the choroid and retina, which is characterized by a progressive loss of vision.[3][4] The disease is caused by the accumulation of ornithine in the plasma and tissues.[4]

OAT_pathway Ornithine L-Ornithine OAT Ornithine Aminotransferase (OAT) Ornithine->OAT aKG α-Ketoglutarate aKG->OAT GSA L-Glutamate-γ-semialdehyde OAT->GSA Glutamate L-Glutamate OAT->Glutamate Proline Proline GSA->Proline spontaneous cyclization & reduction Inhibitor This compound Derivatives Inhibitor->OAT Inhibition

References

Safety Operating Guide

Navigating the Disposal of (S)-2-Aminohex-5-yn-1-ol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling specialized compounds like (S)-2-Aminohex-5-yn-1-ol, a clear and compliant disposal protocol is essential. This guide provides a comprehensive framework for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.

I. Understanding the Compound: this compound

To determine the appropriate disposal method, a thorough understanding of the chemical's properties is necessary. This compound is an organic molecule containing three key functional groups: an amino group (-NH2), a hydroxyl group (-OH), and a terminal alkyne (-C≡CH). The presence of these groups suggests potential reactivity and biological activity, necessitating a cautious approach to its disposal. In the absence of a specific Safety Data Sheet (SDS), the compound should be treated as hazardous.

II. Quantitative Data Summary

Due to the lack of a specific Safety Data Sheet (SDS) for this compound in the provided search results, a quantitative data table on its specific physical and chemical properties cannot be generated. However, the general properties of related chemical classes can be considered when handling for disposal.

Property CategoryGeneral Expectations for Amino Alcohols and AlkynesDisposal Implication
Physical State Likely a solid or liquid at room temperature.Determines whether it is treated as solid or liquid waste.
Solubility Potentially soluble in water and organic solvents.Water solubility is a factor in considering aqueous waste streams, though sewer disposal is highly restricted for hazardous chemicals.[1][2]
Reactivity Alkynes can be reactive. Amines can react with acids.Avoid mixing with incompatible materials. Neutralization of acidic or basic waste streams should be done with caution.[1]
Toxicity Unknown without specific data. Assume to be toxic.Handle with appropriate Personal Protective Equipment (PPE) and dispose of as hazardous waste.
Environmental Hazard Unknown. Assume to be harmful to aquatic life.[2]Do not dispose of down the drain or in general trash.

III. Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the recommended steps for the safe disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).

2. Waste Identification and Segregation:

  • Characterize the Waste: All materials contaminated with this compound, including neat compound, solutions, contaminated labware (e.g., pipette tips, gloves, absorbent paper), and "empty" containers, must be considered hazardous chemical waste.[3][4]

  • Segregate Waste Streams:

    • Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container.[3] Do not mix with incompatible waste streams (e.g., strong acids, oxidizers).

    • Solid Waste: Collect all contaminated solid waste (e.g., gloves, absorbent materials) in a separate, clearly labeled hazardous waste container.[3]

    • Sharps Waste: Any contaminated sharps (e.g., needles, glass slides) must be disposed of in a designated puncture-resistant sharps container.[4]

3. Waste Container Management:

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[3][4] The date of accumulation should also be recorded.[4]

  • Container Condition: Ensure containers are in good condition and are kept closed except when adding waste.

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from general work areas and potential ignition sources. Secondary containment is recommended to prevent spills.

4. Disposal Pathway:

  • Consult Institutional Guidelines: Adhere to your institution's specific hazardous waste management procedures. Contact your Environmental Health and Safety (EHS) department for guidance.[2]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed waste disposal service.[4] Do not attempt to dispose of this chemical in the general trash or down the sanitary sewer.[2]

  • Empty Containers: A container that held this compound should be treated as hazardous waste unless it has been triple-rinsed. The rinsate from this process must be collected and disposed of as hazardous liquid waste.[5]

IV. Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_char Waste Characterization & Segregation cluster_storage Storage & Disposal start Start: Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Characterize Waste: Treat as Hazardous ppe->characterize is_liquid Is the waste liquid? characterize->is_liquid is_solid Is the waste solid? is_liquid->is_solid No liquid_waste Collect in Labeled Liquid Waste Container is_liquid->liquid_waste Yes is_sharp Is the waste a sharp? is_solid->is_sharp No solid_waste Collect in Labeled Solid Waste Container is_solid->solid_waste Yes sharp_waste Collect in Labeled Sharps Container is_sharp->sharp_waste Yes storage Store in Designated Satellite Accumulation Area is_sharp->storage No (Error in classification) liquid_waste->storage solid_waste->storage sharp_waste->storage contact_ehs Contact Institutional EHS for Waste Pickup storage->contact_ehs end End: Professional Hazardous Waste Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure research environment and upholding their commitment to environmental stewardship. Always prioritize safety and consult your institution's EHS department for specific guidance.

References

Personal protective equipment for handling (S)-2-Aminohex-5-yn-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A complete Safety Data Sheet (SDS) for (S)-2-Aminohex-5-yn-1-ol (CAS No. 1286836-03-0) was not available at the time of this writing. The following guidance is based on the identified hazard codes and general safety principles for handling amino alcohols and terminal alkynes. It is imperative to supplement this information with a thorough risk assessment and to consult with your institution's Environmental Health and Safety (EHS) department before commencing any work.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is intended to answer specific operational questions and build a foundation of trust in laboratory safety and chemical handling.

Hazard Identification and Personal Protective Equipment

Based on available information, this compound is associated with the following hazard statements, which dictate the minimum required personal protective equipment (PPE).[1]

Table 1: Hazard Identification

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles and a face shieldProtects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Nitrile or neoprene gloves (consult glove manufacturer's compatibility chart)Prevents skin contact that can lead to irritation. Ensure gloves are inspected before use and changed frequently.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoesProvides a barrier against accidental skin exposure. For larger quantities or potential for significant splashing, consider a chemical-resistant apron or suit.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodMinimizes inhalation of vapors or aerosols that may cause respiratory irritation. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors may be necessary, based on a risk assessment.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for the safe handling of this compound. The following workflow is designed to minimize exposure and ensure a controlled experimental environment.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate and prepare a well-ventilated work area (fume hood). gather_ppe Assemble and inspect all required PPE. prep_area->gather_ppe gather_materials Gather all necessary chemicals, equipment, and spill kit. gather_ppe->gather_materials don_ppe Don appropriate PPE. gather_materials->don_ppe weigh_dispense Carefully weigh or dispense the chemical, avoiding dust or vapor generation. don_ppe->weigh_dispense perform_reaction Perform the experimental procedure. weigh_dispense->perform_reaction decontaminate Decontaminate all surfaces and equipment. perform_reaction->decontaminate dispose_waste Segregate and label all waste streams. decontaminate->dispose_waste doff_ppe Remove PPE in the correct order to avoid self-contamination. dispose_waste->doff_ppe wash_hands Wash hands thoroughly with soap and water. doff_ppe->wash_hands

Figure 1. A step-by-step workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Table 3: Waste Disposal Guidelines

Waste StreamDisposal Procedure
Unused/Surplus this compound Collect in a clearly labeled, sealed, and compatible waste container. Dispose of as hazardous chemical waste through your institution's EHS department. Do not mix with other waste streams unless explicitly permitted.
Contaminated Labware (e.g., pipette tips, vials) Collect in a designated, labeled hazardous waste container. Rinse glassware with an appropriate solvent (e.g., acetone, ethanol) and collect the rinsate as hazardous waste before washing.
Contaminated PPE (e.g., gloves, disposable lab coats) Place in a designated hazardous waste bag and dispose of according to institutional protocols for chemically contaminated solid waste.
Aqueous Solutions Collect in a labeled aqueous hazardous waste container. Do not dispose of down the drain.
Organic Solvent Solutions Collect in a labeled halogenated or non-halogenated organic waste container, as appropriate.

Important Considerations for Terminal Alkynes: Terminal alkynes can potentially form explosive metal acetylides. Therefore, it is crucial to avoid contact with certain metals, particularly copper, silver, and mercury, and their salts, especially in basic conditions. Ensure that waste streams containing this compound are not mixed with solutions containing these metal ions.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is essential.

Table 4: Emergency Response

SituationAction
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. Wear appropriate PPE. For small spills, absorb with an inert, non-combustible material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contact your institution's EHS department immediately.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.